Product packaging for L-Serine1-13C,15N(Cat. No.:)

L-Serine1-13C,15N

Cat. No.: B15142959
M. Wt: 107.08 g/mol
InChI Key: MTCFGRXMJLQNBG-WGVUESGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine1-13C,15N is a stable isotope-labeled form of the endogenous amino acid L-Serine, a crucial component for cellular proliferation. This compound is specifically enriched with Carbon-13 (13C) at the C1 position and Nitrogen-15 (15N), making it an essential tool for tracking metabolic pathways using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In research, this compound is used to study the serine palmitoyltransferase (SPT)-catalyzed reaction, the first and rate-limiting step in sphingolipid biosynthesis. Isotope labels allow researchers to track the incorporation of this small-molecule precursor into complex sphingolipids and to discern subtle differences in the catalytic mechanisms of SPT enzymes across different species. Furthermore, L-Serine serves as a precursor for neurotransmitters and is a glial-derived neurotrophic factor. Studies suggest its potential neuroprotective role, and it is investigated in the context of various neurological injuries and diseases, including Alzheimer's disease, where dietary L-serine supplementation has been shown to restore deficits of both L-serine and its derivative D-serine in models. The dual 13C and 15N labeling provides a clear mass signature for differentiating metabolites derived from the labeled substrate from endogenous pools, which is critical for accurate metabolic flux analysis. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B15142959 L-Serine1-13C,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO3

Molecular Weight

107.08 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-hydroxy(113C)propanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1,4+1

InChI Key

MTCFGRXMJLQNBG-WGVUESGYSA-N

Isomeric SMILES

C([C@@H]([13C](=O)O)[15NH2])O

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

What is L-Serine-1-13C,15N and its primary applications in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and primary research applications of L-Serine-1-13C,15N, a stable isotope-labeled amino acid crucial for modern metabolic research. This document provides a detailed overview of its utility in stable isotope tracing studies, particularly in the fields of metabolic flux analysis, drug development, and cellular physiology.

Introduction to L-Serine-1-13C,15N

L-Serine-1-13C,15N is a non-radioactive, stable isotopologue of the amino acid L-serine. In this molecule, the carbon atom at the C1 position (the carboxyl carbon) is replaced with its heavier isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavier isotope, nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass shift that allows researchers to trace the metabolic fate of both the carbon backbone and the amino group of serine simultaneously.

The precise isotopic enrichment makes L-Serine-1-13C,15N an invaluable tool for a range of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use as a tracer enables the detailed elucidation of complex metabolic pathways and the quantification of metabolic fluxes within a biological system.

Chemical Properties
PropertyValue
Chemical Formula HOC¹³CH₂(¹⁵NH₂)COOH
CAS Number 2483830-04-0[1]
Molecular Weight 108.08 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Isotopic Enrichment Typically ≥99% for ¹³C and ¹⁵N

Primary Applications in Research

The unique properties of L-Serine-1-13C,15N make it a powerful tool for investigating a variety of metabolic processes. Its primary applications lie in its use as a metabolic tracer to study pathway dynamics and quantify the flow of metabolites through interconnected networks.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a key application of L-Serine-1-13C,15N. By introducing the labeled serine into a biological system (e.g., cell culture, in vivo models), researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This information is then used to calculate the rates (fluxes) of the enzymatic reactions within the metabolic network.

The dual labeling is particularly advantageous as it allows for the simultaneous tracing of carbon and nitrogen, providing a more comprehensive picture of amino acid metabolism. This is critical for understanding how cells allocate these essential elements to various biosynthetic pathways.

Stable Isotope Tracing in Disease Research

L-Serine-1-13C,15N is frequently employed in studies of diseases characterized by metabolic dysregulation, such as cancer and neurological disorders.

  • Cancer Metabolism: Cancer cells often exhibit altered serine metabolism to support their rapid proliferation. L-Serine-1-13C,15N can be used to trace how cancer cells utilize serine for processes like nucleotide synthesis, redox balance, and the production of other non-essential amino acids.[1]

  • Neurobiology: Serine is a precursor to several important molecules in the central nervous system, including the neurotransmitters D-serine and glycine, as well as sphingolipids and phospholipids that are vital for neuronal structure and function.[2] Isotopic tracing with L-Serine-1-13C,15N helps to elucidate the dynamics of these pathways in both healthy and diseased brain tissue.

Drug Development and Target Validation

In the pharmaceutical industry, L-Serine-1-13C,15N is utilized to study the mechanism of action of drugs that target metabolic pathways. By treating cells with a drug candidate and tracing the metabolism of labeled serine, researchers can determine if the drug effectively inhibits its intended target and assess its off-target effects on related metabolic pathways.

Key Metabolic Pathways Investigated with L-Serine-1-13C,15N

The metabolism of serine is central to many cellular processes. L-Serine-1-13C,15N is instrumental in dissecting the following key pathways:

  • One-Carbon Metabolism: Serine is a major source of one-carbon units for the folate and methionine cycles. These pathways are essential for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA and proteins, and the maintenance of redox homeostasis. The ¹³C and ¹⁵N labels from serine can be traced into the components of these cycles, allowing for the quantification of their activity.

  • Glycine and Cysteine Synthesis: Serine can be converted to glycine, another non-essential amino acid, with the concomitant transfer of a one-carbon unit to tetrahydrofolate. Serine also provides the carbon backbone for the synthesis of cysteine.

  • Sphingolipid and Phospholipid Biosynthesis: Serine is a direct precursor for the synthesis of sphingolipids and phospholipids, which are critical components of cellular membranes and are involved in signal transduction.

Below is a diagram illustrating the central role of L-serine in these interconnected metabolic pathways.

Serine_Metabolism Serine L-Serine-1-13C,15N Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Pyruvate Pyruvate Serine->Pyruvate Sphingolipids Sphingolipids Serine->Sphingolipids Phospholipids Phospholipids Serine->Phospholipids Proteins Protein Synthesis Serine->Proteins One_Carbon One-Carbon Pool (Folate Cycle) Glycine->One_Carbon Donates 1C unit Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides

Central role of L-Serine in metabolism.

Experimental Protocols

The following section outlines a generalized protocol for a stable isotope tracing experiment using L-Serine-1-13C,15N in cultured mammalian cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24-48 hours.

  • Medium Exchange: Aspirate the standard growth medium and replace it with a custom formulation of the same medium that lacks unlabeled L-serine but is supplemented with a known concentration of L-Serine-1-13C,15N.

  • Incubation: Culture the cells in the labeling medium for a time course determined by the specific metabolic pathway under investigation. For rapid metabolic processes, a shorter time course (minutes to hours) may be sufficient, while for pathways with slower turnover, a longer incubation (up to 24 hours or more) may be necessary to achieve isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolic activity and precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

LC-MS Analysis
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or reversed-phase column).

  • Mass Spectrometry Detection: Elute the separated metabolites into a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of serine and its downstream metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

    • Determine the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

    • Correct the raw MID data for the natural abundance of stable isotopes.

    • Use the corrected MIDs to calculate metabolic fluxes using specialized software packages (e.g., INCA, Metran).

The following diagram provides a visual representation of a typical experimental workflow for a stable isotope tracing study.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotope Labeling with L-Serine-1-13C,15N Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction LC_MS 4. LC-MS Analysis Extraction->LC_MS Data_Analysis 5. Data Analysis and Flux Calculation LC_MS->Data_Analysis

Experimental workflow for stable isotope tracing.

Data Presentation

The quantitative data obtained from stable isotope tracing experiments with L-Serine-1-13C,15N are typically presented in tables that summarize the mass isotopomer distributions of key metabolites. The following is an example of how such data might be structured.

Example Table: Mass Isotopomer Distribution of Glycine
ConditionM+0 (%)M+1 (%)M+2 (%)
Control 98.0 ± 0.51.5 ± 0.20.5 ± 0.1
Treatment A 60.0 ± 2.135.0 ± 1.85.0 ± 0.7
Treatment B 85.0 ± 1.512.0 ± 1.13.0 ± 0.4

M+0, M+1, and M+2 represent the isotopologues with zero, one, or two heavy isotopes, respectively. Data are presented as mean ± standard deviation.

This table would allow for a clear comparison of the effects of different treatments on the contribution of serine to the glycine pool. A higher percentage of M+1 and M+2 glycine in the treatment groups would indicate an increased flux from serine to glycine.

Conclusion

L-Serine-1-13C,15N is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its ability to simultaneously trace the fate of both carbon and nitrogen atoms provides a level of detail that is unattainable with singly labeled isotopes. From fundamental studies of metabolic pathways to the development of novel therapeutics, the applications of L-Serine-1-13C,15N continue to expand, driving new discoveries in a wide range of scientific disciplines.

References

An In-depth Technical Guide to L-Serine-1-13C,15N: Properties, Experimental Applications, and Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid L-Serine-1-13C,15N, detailing its chemical and physical properties, and exploring its application in metabolic research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing stable isotope tracers to investigate cellular metabolism, particularly in the context of disease research and therapeutic development.

Core Properties of L-Serine-1-13C,15N

L-Serine-1-13C,15N is a non-essential amino acid in which the carbon atom at the C1 position is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its stable isotope, Nitrogen-15 (¹⁵N). This dual labeling makes it a powerful tool for metabolic flux analysis, allowing researchers to trace the paths of both carbon and nitrogen atoms through various biochemical pathways.

Chemical Structure

The chemical structure of L-Serine-1-13C,15N is as follows:

Chemical Formula: HOCH₂CH(¹⁵NH₂)¹³COOH

SMILES String: [15NH2]--INVALID-LINK----INVALID-LINK--O

Physicochemical Data

The following table summarizes the key quantitative data for L-Serine-1-13C,15N, providing a quick reference for experimental planning and data analysis.

PropertyValueReferences
Molecular Weight 107.07 g/mol
Exact Mass 107.0481 g/mol
CAS Number 2483830-04-0[1]
Appearance White to off-white solid
Melting Point 222 °C (decomposes)
Isotopic Purity (¹³C) Typically ≥ 98 atom %
Isotopic Purity (¹⁵N) Typically ≥ 98 atom %
Solubility Soluble in water

Experimental Protocols for Metabolic Tracing

L-Serine-1-13C,15N is primarily utilized in metabolic tracing studies, often referred to as metabolic flux analysis (MFA). These experiments involve introducing the labeled serine into a biological system (e.g., cell culture, in vivo model) and tracking its incorporation into downstream metabolites. The distribution of the ¹³C and ¹⁵N labels provides quantitative insights into the activity of various metabolic pathways.

General Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using L-Serine-1-13C,15N.

G General Workflow for Metabolic Flux Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Culture cells in media containing L-Serine-1-13C,15N B Harvest cells at steady-state labeling A->B C Quench metabolism and extract metabolites B->C D Analyze extracts by NMR or LC-MS/MS C->D E Identify and quantify labeled metabolites D->E F Determine mass isotopomer distributions E->F G Perform computational flux modeling F->G H Quantify pathway fluxes G->H

A generalized workflow for metabolic flux analysis using isotopic tracers.
Detailed Methodology: LC-MS/MS-based Quantification of Labeled Amino Acids

This protocol is adapted from established methods for the quantification of amino acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can be applied to trace the fate of L-Serine-1-13C,15N.[2]

2.2.1. Sample Preparation (from Plasma)

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 5 µL of plasma, add 20 µL of an internal standard solution containing a known concentration of uniformly ¹³C, ¹⁵N-labeled amino acids in methanol.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2.2.2. Liquid Chromatography Conditions

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar analytes like amino acids. An example is an Intrada Amino Acid column (150 mm x 2.0 mm, 3 µm).[2]

  • Mobile Phase A: 100 mM Ammonium Formate in water.[2]

  • Mobile Phase B: Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Gradient Elution:

    • 0-2 min: 85% B

    • 2-7 min: 85% to 40% B

    • 7-7.1 min: 40% to 85% B

    • 7.1-13 min: 85% B[2]

  • Injection Volume: 5 µL.

2.2.3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-fragment ion transitions for L-Serine-1-¹³C,¹⁵N and its downstream metabolites. The exact m/z values will depend on the labeling pattern of the resulting molecules.

  • Example MRM Transitions (for unlabeled L-Serine):

    • Parent ion (Q1): m/z 106.1

    • Fragment ion (Q3): m/z 60.1

  • For L-Serine-1-¹³C,¹⁵N, the expected parent ion would be approximately m/z 108.1. The fragment ions will depend on which part of the molecule retains the labels after fragmentation.

NMR Spectroscopy for Isotopomer Analysis

NMR spectroscopy provides detailed information on the positional distribution of isotopes within a molecule, which is invaluable for resolving complex metabolic pathways.

2.3.1. Sample Preparation for NMR

  • Metabolite Extraction: Perform a metabolite extraction from cells or tissues, typically using a methanol/chloroform/water extraction method.

  • Drying and Reconstitution: Dry the polar metabolite fraction under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • Filtration: Filter the sample into an NMR tube to remove any particulate matter.

2.3.2. NMR Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

  • Experiments:

    • 1D ¹H-NMR: To identify and quantify major metabolites.

    • 2D ¹H-¹³C HSQC: To correlate protons with their directly attached ¹³C atoms, allowing for the identification of labeled positions.

    • 2D ¹H-¹⁵N HSQC: To correlate protons with their directly attached ¹⁵N atoms, useful for tracking the nitrogen from L-Serine-1-¹³C,¹⁵N.

L-Serine Metabolism and Signaling Pathways

L-serine is a central node in cellular metabolism, connecting glycolysis to various biosynthetic pathways, including one-carbon metabolism, which is critical for nucleotide synthesis, methylation reactions, and redox balance.

Serine Biosynthesis and its Link to One-Carbon Metabolism

The diagram below illustrates the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate and its subsequent entry into the one-carbon cycle.

The pathway of L-serine synthesis and its entry into one-carbon metabolism.

Description of the Pathway:

  • De Novo Synthesis: L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway involving phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH).[3]

  • Entry into One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[3]

  • Biosynthetic Fates: The one-carbon units carried by THF are essential for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).

Logical Relationship of L-Serine-1-13C,15N as a Tracer

The use of L-Serine-1-13C,15N allows for the simultaneous tracing of the carbon backbone and the amino group, providing a more complete picture of its metabolic fate.

G Tracing the Fate of L-Serine-1-13C,15N cluster_carbon 13C Tracing cluster_nitrogen 15N Tracing LSer_labeled L-Serine-1-13C,15N One_Carbon_Pool One-Carbon Pool (e.g., Formate) LSer_labeled->One_Carbon_Pool SHMT Pyruvate Pyruvate LSer_labeled->Pyruvate Serine Dehydratase Glycine_N Glycine LSer_labeled->Glycine_N SHMT Other_AAs Other Amino Acids (via transamination) Glycine_N->Other_AAs

Logical flow of isotopic labels from L-Serine-1-13C,15N.

By tracking the appearance of ¹³C and ¹⁵N in downstream metabolites, researchers can quantify the flux through pathways such as:

  • One-carbon metabolism: The transfer of the ¹³C label to the one-carbon pool.

  • Glycine synthesis: The incorporation of both ¹³C and ¹⁵N into glycine.

  • Transamination reactions: The transfer of the ¹⁵N label to other amino acids.

  • Pyruvate synthesis: The conversion of the serine carbon skeleton to pyruvate.

Applications in Drug Development and Disease Research

The study of serine metabolism has gained significant attention in cancer research. Many cancer cells exhibit an increased reliance on the serine biosynthesis pathway to support their high proliferation rates.[3][4] Therefore, targeting enzymes in this pathway, such as PHGDH, has emerged as a promising therapeutic strategy.

L-Serine-1-13C,15N can be a critical tool in this area of research by:

  • Assessing Target Engagement: Quantifying the impact of a PHGDH inhibitor on the flux through the serine biosynthesis pathway.

  • Identifying Metabolic Vulnerabilities: Uncovering how cancer cells adapt their metabolism in response to therapy by rerouting metabolic fluxes.

  • Biomarker Discovery: Identifying metabolic signatures associated with drug response or resistance.

Conclusion

L-Serine-1-13C,15N is a versatile and powerful tool for dissecting the complexities of cellular metabolism. Its ability to simultaneously trace both carbon and nitrogen provides a high-resolution view of metabolic fluxes, enabling researchers to gain deeper insights into the metabolic reprogramming that occurs in various diseases, particularly cancer. The experimental protocols and pathway information provided in this guide are intended to facilitate the effective use of this valuable research tool in advancing our understanding of cellular metabolism and in the development of novel therapeutic strategies.

References

The Dual-Tracer Powerhouse: Unraveling Metabolic Intricacies with L-Serine-1-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into Metabolic Tracing with L-Serine-1-¹³C,¹⁵N: A Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the pivotal role of the dual-labeled amino acid, L-Serine-1-¹³C,¹⁵N, in advancing our understanding of cellular metabolism. By simultaneously introducing a stable isotope at the carboxyl carbon (¹³C) and the amino nitrogen (¹⁵N), this powerful tracer offers an unprecedented, high-resolution view into the distinct yet interconnected fates of these two crucial moieties. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the precision of stable isotope tracing to dissect complex metabolic networks in health and disease.

L-serine is a non-essential amino acid that stands at the crossroads of major metabolic pathways. It serves as a primary source of one-carbon units for the synthesis of nucleotides, lipids, and other amino acids, and plays a critical role in cellular proliferation and redox homeostasis. The strategic labeling in L-Serine-1-¹³C,¹⁵N allows for the concurrent tracking of the carboxyl group, which can be lost as CO₂ or incorporated into other molecules, and the amino group, which is a key player in transamination reactions and the synthesis of nitrogen-containing compounds. This dual-tracer approach provides a more comprehensive and quantitative picture of metabolic fluxes compared to single-labeled tracers.

Core Applications in Metabolic Research

The application of L-Serine-1-¹³C,¹⁵N spans a wide range of research areas, offering critical insights into:

  • One-Carbon Metabolism: Precisely tracing the contribution of serine's one-carbon unit to the folate and methionine cycles, which are fundamental for nucleotide biosynthesis and methylation reactions.[1][2] This is particularly relevant in cancer research, where one-carbon metabolism is often dysregulated to support rapid cell proliferation.[3][4][5]

  • Nitrogen Metabolism: Quantifying the flux of serine's amino nitrogen through transamination reactions and its incorporation into other amino acids and nitrogenous compounds.[4]

  • Nucleotide Synthesis: Delineating the separate contributions of the serine backbone and its one-carbon unit to the purine and pyrimidine rings.

  • Amino Acid Homeostasis: Understanding the interconversion of serine and glycine and the overall balance of amino acid pools within the cell.[2]

  • Disease Pathology: Investigating metabolic reprogramming in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.

Experimental Workflow and Methodologies

Metabolic tracing studies utilizing L-Serine-1-¹³C,¹⁵N typically follow a standardized workflow, from isotope labeling to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture/ Animal Model Isotope_Labeling Introduction of L-Serine-1-13C,15N Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Metabolite_Extraction->MS_Analysis Data_Processing Isotopologue Distribution Analysis MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

A generalized experimental workflow for metabolic tracing studies.
Detailed Experimental Protocol

A representative protocol for a cell-based L-Serine-1-¹³C,¹⁵N tracing experiment is outlined below. This protocol can be adapted for in vivo studies.

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest to a desired confluency in standard growth medium.
  • Replace the standard medium with a labeling medium containing L-Serine-1-¹³C,¹⁵N at a known concentration. The other components of the medium should be well-defined to avoid confounding results.
  • Incubate the cells for a predetermined time course to allow for the incorporation of the labeled serine into downstream metabolites. The duration of labeling is critical for achieving isotopic steady state for the pathways of interest.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by washing the cells with ice-cold saline.
  • Extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water. This step is crucial to halt enzymatic reactions and preserve the metabolic state of the cells.
  • Separate the polar and nonpolar metabolite fractions by centrifugation.

3. Mass Spectrometry Analysis:

  • Analyze the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry is often preferred for its ability to distinguish between different isotopologues.[6][7]
  • The choice of analytical platform depends on the specific metabolites of interest and their chemical properties.

4. Data Analysis:

  • Process the raw mass spectrometry data to identify metabolites and determine the mass isotopologue distributions (MIDs) for each detected compound. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
  • Correct the raw MIDs for the natural abundance of stable isotopes.
  • Utilize metabolic flux analysis (MFA) software to fit the corrected MIDs to a metabolic network model.[8][9][10][11] This allows for the quantification of the rates (fluxes) of the biochemical reactions in the network.

Tracing the Fates of Carbon and Nitrogen: Key Metabolic Junctions

The dual labeling of L-Serine-1-¹³C,¹⁵N provides unique insights at key metabolic branch points.

Serine_Metabolism cluster_one_carbon One-Carbon Metabolism cluster_transamination Transamination & Other Pathways L_Serine_1_13C_15N L-Serine-1-13C,15N Glycine Glycine (15N) L_Serine_1_13C_15N->Glycine SHMT One_Carbon_Unit One-Carbon Unit (13C) L_Serine_1_13C_15N->One_Carbon_Unit SHMT Pyruvate Pyruvate L_Serine_1_13C_15N->Pyruvate Serine Dehydratase (loss of 15N) Other_Amino_Acids Other Amino Acids (15N) L_Serine_1_13C_15N->Other_Amino_Acids Transaminases Nucleotides Nucleotides (13C, 15N) Glycine->Nucleotides One_Carbon_Unit->Nucleotides

Fates of the ¹³C and ¹⁵N labels from L-Serine-1-¹³C,¹⁵N.
  • Serine Hydroxymethyltransferase (SHMT): This key enzyme catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate to form 5,10-methylenetetrahydrofolate. When using L-Serine-1-¹³C,¹⁵N, the ¹³C label is lost as CO₂ during the subsequent one-carbon transfer reactions, while the ¹⁵N-labeled amino group is retained in glycine. This allows for the direct measurement of the flux through this critical pathway.

  • Transamination Reactions: The ¹⁵N label from L-Serine-1-¹³C,¹⁵N can be transferred to α-keto acids to form new amino acids. By tracking the incorporation of ¹⁵N into other amino acid pools, researchers can quantify the rates of various transaminase reactions.

  • Nucleotide Synthesis: The synthesis of purine and pyrimidine rings requires both carbon and nitrogen donors. L-Serine-1-¹³C,¹⁵N allows for the simultaneous tracing of the contribution of the one-carbon unit (derived from the serine backbone, though the 1-carbon is lost) and the amino nitrogen to the nucleotide backbone.

Quantitative Data Presentation

The power of L-Serine-1-¹³C,¹⁵N tracing lies in the generation of quantitative data that can reveal subtle but significant changes in metabolic fluxes under different experimental conditions. The following tables illustrate how data from such an experiment could be presented.

Table 1: Mass Isotopologue Distribution of Glycine

ConditionM+0 (%)M+1 (¹⁵N) (%)
Control45.3 ± 2.154.7 ± 2.1
Treatment X62.8 ± 3.537.2 ± 3.5

This table shows the percentage of unlabeled glycine (M+0) and glycine labeled with one ¹⁵N atom (M+1) derived from L-Serine-1-¹³C,¹⁵N. A decrease in the M+1 fraction under Treatment X suggests a reduced flux from serine to glycine.

Table 2: ¹⁵N Enrichment in Key Amino Acids

Amino AcidControl (% ¹⁵N Enrichment)Treatment X (% ¹⁵N Enrichment)
Alanine12.5 ± 1.88.2 ± 1.5
Aspartate25.1 ± 2.315.7 ± 2.1
Glutamate30.4 ± 2.920.1 ± 2.5

This table demonstrates the transfer of the ¹⁵N label from L-Serine-1-¹³C,¹⁵N to other amino acids via transamination. The lower enrichment in Treatment X indicates a decrease in the overall transaminase activity involving serine.

Conclusion

L-Serine-1-¹³C,¹⁵N is an indispensable tool for researchers seeking to dissect the complexities of cellular metabolism with high precision. Its ability to simultaneously trace the fate of both the carboxyl carbon and the amino nitrogen provides a level of detail that is unattainable with single-labeled tracers. This in-depth technical guide provides a framework for designing, executing, and interpreting metabolic tracing studies with L-Serine-1-¹³C,¹⁵N, empowering scientists to uncover novel metabolic insights and identify potential therapeutic targets in a variety of disease contexts. The continued application of this powerful technique promises to further illuminate the intricate and dynamic nature of cellular metabolism.

References

L-Serine-1-13C,15N: A Technical Guide to its Application in One-Carbon Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of the stable isotope-labeled amino acid, L-Serine-1-13C,15N, in the intricate field of one-carbon (1C) metabolism research. By tracing the metabolic fate of the 13C-labeled carboxyl carbon and the 15N-labeled amino group, researchers can gain unprecedented insights into the flux and regulation of this fundamental metabolic network, which is pivotal in numerous physiological and pathological processes, including cancer.

Introduction to One-Carbon Metabolism and the Role of L-Serine

One-carbon metabolism comprises a series of interconnected biochemical pathways that transfer one-carbon units for the biosynthesis of essential macromolecules such as nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for methylation reactions critical to epigenetic regulation.[1][2] L-serine serves as a primary donor of these one-carbon units.[3] The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key intermediate in the 1C cycle.[4]

This metabolic network is compartmentalized between the cytosol and mitochondria, with distinct and interconnected pathways operating in each location.[5] Dysregulation of one-carbon metabolism is a hallmark of various diseases, most notably cancer, where rapidly proliferating cells exhibit an increased demand for the biosynthetic outputs of this pathway.[6][7] Consequently, the enzymes and transporters involved in serine and one-carbon metabolism have emerged as promising targets for therapeutic intervention.[8]

L-Serine-1-13C,15N as a Metabolic Tracer

Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes.[9] L-Serine-1-13C,15N is a powerful probe for dissecting one-carbon metabolism due to the strategic labeling of both a carbon and a nitrogen atom. The 13C label on the carboxyl group (C1) allows for the tracing of the carbon backbone of serine, while the 15N label on the amino group enables the tracking of nitrogen fate in amino acid and nucleotide biosynthesis.

By employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can track the incorporation of these stable isotopes into downstream metabolites, providing a dynamic and quantitative picture of metabolic pathway activity.[10]

Data Presentation: Quantifying Metabolic Fluxes

Table 1: Relative Abundance of L-Serine-1-13C,15N-Derived Isotopologues in Key Metabolites

MetaboliteIsotopologueRelative Abundance (%) in Cancer CellsRelative Abundance (%) in Control Cells
GlycineM+1 (15N)35.2 ± 2.115.8 ± 1.5
M+2 (13C1, 15N)5.8 ± 0.52.1 ± 0.3
Purines (e.g., AMP)M+1 (15N)12.5 ± 1.15.3 ± 0.6
M+2 (13C1, 15N)2.1 ± 0.20.8 ± 0.1
Thymidylate (dTMP)M+1 (from 13C-formate)8.9 ± 0.93.2 ± 0.4
MethionineM+1 (15N from homocysteine)4.3 ± 0.41.9 ± 0.2

Table 2: Calculated Metabolic Fluxes in One-Carbon Metabolism

Metabolic FluxFlux Rate (nmol/10^6 cells/hr) in Cancer CellsFlux Rate (nmol/10^6 cells/hr) in Control CellsFold Change (Cancer/Control)
Serine uptake50.3 ± 4.522.1 ± 2.02.28
Serine -> Glycine (cytosolic)30.1 ± 2.812.5 ± 1.12.41
Serine -> Glycine (mitochondrial)15.2 ± 1.46.8 ± 0.72.24
Glycine cleavage system5.6 ± 0.62.1 ± 0.22.67
De novo purine synthesis8.7 ± 0.93.5 ± 0.42.49
Thymidylate synthesis4.2 ± 0.51.8 ± 0.22.33
Homocysteine remethylation2.5 ± 0.31.1 ± 0.12.27

Experimental Protocols

The following is a detailed, generalized protocol for conducting a metabolic flux analysis experiment using L-Serine-1-13C,15N. This protocol is based on established methodologies for stable isotope tracing with LC-MS analysis.[10]

4.1. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells (e.g., cancer cell line and a non-transformed control) in appropriate culture vessels and grow to mid-logarithmic phase in standard culture medium.

  • Media Preparation: Prepare labeling medium by supplementing serine-free and glycine-free media with a known concentration of L-Serine-1-13C,15N (e.g., 200 µM) and unlabeled glycine. The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.

  • Isotope Labeling: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites and achieve isotopic steady state for flux analysis.[9]

4.2. Metabolite Extraction

  • Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol, -80°C).

  • Cell Lysis: Scrape the cells in the cold extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4.3. LC-MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap instrument) operating in both positive and negative ion modes.

  • Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation and to resolve isobaric compounds.

4.4. Data Analysis and Flux Calculation

  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites using specialized software.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., 13C, 15N, 17O, 18O).

  • Mass Isotopomer Distribution (MID) Analysis: Calculate the fractional abundance of each isotopologue for every metabolite.

  • Metabolic Flux Analysis (MFA): Use the MIDs and a stoichiometric model of one-carbon metabolism as input for MFA software (e.g., INCA, 13C-FLUX2) to calculate the metabolic flux rates.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of L-Serine-1-13C,15N applications in one-carbon metabolism research.

OneCarbonMetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_in L-Serine-1-13C,15N (extracellular) Serine_cyto L-Serine-1-13C,15N Serine_in->Serine_cyto Transport Glycine_cyto Glycine-15N Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF Serine_mito L-Serine-1-13C,15N Serine_cyto->Serine_mito Transport Purines Purine Synthesis (incorporates 15N from Glycine) Glycine_cyto->Purines CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 dTMP dTMP Synthesis (incorporates 13C from formate) CH2THF_cyto->dTMP Methionine Methionine CH2THF_cyto->Methionine MTHFR, MTR SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine MTR Methionine->SAM Glycine_mito Glycine-15N Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Formate Formate-13C CH2THF_mito->Formate MTHFD2/1L Formate->dTMP Transport & Conversion

Caption: Metabolic fate of L-Serine-1-13C,15N in one-carbon metabolism.

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase CellCulture 1. Cell Culture (Cancer vs. Control) IsotopeLabeling 2. Isotope Labeling (L-Serine-1-13C,15N) CellCulture->IsotopeLabeling MetaboliteExtraction 3. Metabolite Extraction (Quenching & Lysis) IsotopeLabeling->MetaboliteExtraction LCMS 4. LC-MS Analysis MetaboliteExtraction->LCMS DataProcessing 5. Data Processing (Peak Integration, Natural Abundance Correction) LCMS->DataProcessing MFA 6. Metabolic Flux Analysis (Flux Calculation) DataProcessing->MFA Results 7. Results Interpretation (Flux Maps, Pathway Activity) MFA->Results

Caption: General experimental workflow for metabolic flux analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Serine-1-13C,15N as a Tracer for Amino Acid Metabolism

Introduction: The Role of L-Serine and Stable Isotope Tracing

L-serine is a nutritionally non-essential amino acid, yet it holds a central and indispensable role in cellular metabolism.[1][2] It serves as a fundamental building block for proteins and is a crucial precursor for a vast array of essential biomolecules, including other amino acids like glycine and cysteine, phospholipids, sphingolipids, and purines.[3][4] Furthermore, L-serine is a primary donor of one-carbon units to the folate and methionine cycles, which are vital for nucleotide synthesis and cellular methylation reactions.[2][5]

Given its pivotal position connecting glycolysis with amino acid, nucleotide, and lipid synthesis, the dynamics of serine metabolism are of significant interest in various fields, from cancer research to neuroscience and drug development.[2][6] Stable Isotope Resolved Metabolomics (SIRM) provides a powerful method to investigate these dynamics.[7] By introducing a non-radioactive, heavy-isotope-labeled molecule (a "tracer") into a biological system, researchers can track the movement of its atoms through metabolic pathways.[8][9]

L-Serine-1-¹³C,¹⁵N is a particularly informative tracer. The ¹³C at the carboxyl position (C-1) allows for the tracking of the carbon backbone, while the ¹⁵N on the amino group enables simultaneous monitoring of nitrogen fate. This dual labeling provides a high-resolution view of serine's contribution to interconnected metabolic networks, allowing for the quantification of metabolic fluxes—the rates of reactions within these pathways.[10] This guide details the core principles, experimental protocols, and data interpretation for using L-Serine-1-¹³C,¹⁵N as a tracer in metabolic studies.

Core Pathways of L-Serine Metabolism

L-serine can be acquired from the diet or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG) via the "phosphorylated pathway".[6][11][12] This is the primary synthesis route in many tissues.[13]

De Novo Serine Synthesis (Phosphorylated Pathway)

The synthesis of L-serine from glycolysis involves three key enzymatic steps:

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate.[6]

  • Transamination: Phosphoserine aminotransferase (PSAT1) converts 3-phosphohydroxypyruvate to phosphoserine, typically using glutamate as the amino donor.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates phosphoserine to yield L-serine.[6][11]

This pathway is a critical link between glucose metabolism and amino acid biosynthesis.

G Glycolysis Glycolysis ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG ThreePHP 3-Phospho- hydroxypyruvate ThreePG->ThreePHP PHGDH PSer Phosphoserine ThreePHP->PSer PSAT1 ThreePHP:e->PSer:w Glu Glutamate Ser L-Serine PSer->Ser PSPH aKG α-Ketoglutarate Glu->aKG

De Novo Serine Synthesis Pathway from Glycolysis.
Serine Catabolism and Conversion

Once synthesized, L-serine can be directed into several critical downstream pathways:

  • Conversion to Glycine: Serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF). This is a major source of one-carbon units for the cell.[13]

  • Conversion to Pyruvate: L-serine can be deaminated by serine dehydratase (SDS) to produce pyruvate, which can then enter the TCA cycle for energy production or be used for gluconeogenesis.[2]

  • Synthesis of Other Biomolecules: L-serine is a precursor for the synthesis of cysteine (via the transsulfuration pathway), phospholipids (like phosphatidylserine), and sphingolipids.[1][3]

G Ser L-Serine Gly Glycine Ser->Gly SHMT Pyr Pyruvate Ser->Pyr SDS Cys Cysteine Ser->Cys Transsulfuration PL Phospholipids & Sphingolipids Ser->PL Lipid Synthesis OneC One-Carbon Metabolism (Folate Cycle) Ser->OneC Donates 1C Unit Gly->Ser SHMT TCA TCA Cycle Pyr->TCA

Major Metabolic Fates of L-Serine.

Experimental Design and Protocols

A successful tracer experiment requires careful planning from tracer selection to sample analysis. This section outlines a generalized protocol for an in vitro cell culture experiment. The principles can be adapted for in vivo animal studies, which typically involve intravenous infusion of the tracer.[14][15]

General Experimental Workflow

The workflow for a tracing experiment follows a logical progression from introducing the labeled substrate to analyzing the resulting data to determine metabolic fluxes.

G Start Cell Culture (Metabolic Steady State) Tracer Introduce Medium with L-Serine-1-13C,15N Start->Tracer Incubate Time-Course Incubation Tracer->Incubate Quench Quench Metabolism & Harvest Cells Incubate->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing & Flux Analysis Analyze->Data

Workflow for an In Vitro Stable Isotope Tracing Experiment.
Detailed Experimental Protocol (In Vitro)

  • Cell Culture:

    • Culture cells in standard medium to achieve exponential growth and metabolic steady state.

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow overnight.[14]

  • Tracer Introduction:

    • Prepare tracer medium by supplementing serine-free RPMI 1640 or DMEM with L-Serine-1-¹³C,¹⁵N at the desired concentration and 10% dialyzed fetal bovine serum (dialyzed FBS is used to minimize interference from unlabeled amino acids).[14]

    • Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS).

    • Immediately add the pre-warmed tracer medium to the cells to begin the labeling process.[16]

  • Time-Course Labeling:

    • Incubate the cells for a defined period. The duration depends on the pathway of interest; labeling of downstream metabolites in central carbon metabolism can often be detected within minutes to a few hours.[16] Isotopic steady state is typically reached in the TCA cycle in about 2 hours.[16]

  • Metabolism Quenching and Cell Harvesting:

    • To halt all enzymatic activity instantly, place the culture plates on dry ice.

    • Aspirate the medium and add a cold quenching/extraction solution, such as 80:20 methanol:water at -80°C.

    • Scrape the cells into the solution and transfer to a microcentrifuge tube.

  • Metabolite Extraction:

    • Lyse the cells by vortexing and freeze-thaw cycles.

    • Centrifuge at high speed (e.g., >15,000 g) at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

Analytical Methodologies: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique used to measure the incorporation of stable isotopes into metabolites.[7] High-resolution MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are essential to distinguish between different isotopologues (molecules that differ only in their isotopic composition).[17]

Sample Preparation and Analysis
  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids are often derivatized to increase their volatility. A common method is the creation of N-acetyl methyl esters.[18]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful method that separates metabolites chromatographically before detection. This technique can often analyze underivatized amino acids and provides high sensitivity and specificity.[7]

Data Acquisition

The mass spectrometer detects the mass-to-charge ratio (m/z) of ions. When using L-Serine-1-¹³C,¹⁵N, the original molecule is heavier than unlabeled serine.

  • Unlabeled L-Serine (C₃H₇NO₃): Molecular Weight ≈ 105.09 g/mol .[4]

  • L-Serine-1-¹³C,¹⁵N: The ¹³C adds 1 mass unit (replacing ¹²C) and the ¹⁵N adds 1 mass unit (replacing ¹⁴N). The resulting molecule is M+2 compared to the unlabeled version.

When this tracer is metabolized, the heavy isotopes are incorporated into downstream products. For example:

  • Conversion to Glycine: The reaction catalyzed by SHMT removes the carboxyl group (the ¹³C label) but retains the nitrogen. The resulting glycine will be M+1 (due to the ¹⁵N).

  • Contribution to Cysteine: The carbon backbone of serine is used to form cysteine, which will thus carry the ¹³C label (M+1). The nitrogen is lost in the transsulfuration pathway.

Data Presentation and Interpretation

The output from the mass spectrometer is a series of peaks corresponding to different mass isotopologues. This data must be corrected for the natural abundance of heavy isotopes before metabolic flux can be calculated.

Quantitative Data Summary

The following table provides an illustrative example of mass isotopologue distributions (MIDs) that might be observed in a cancer cell line known to have high serine synthesis and utilization rates after 6 hours of labeling with L-Serine-1-¹³C,¹⁵N.

MetaboliteIsotopologueFormula ChangeObserved % Enrichment (Illustrative)Interpretation
L-Serine M+0Unlabeled15%Remaining unlabeled intracellular pool and dietary uptake.
M+2 +¹³C₁, +¹⁵N₁85%Direct uptake and accumulation of the tracer.
Glycine M+0Unlabeled40%Pre-existing pool and synthesis from unlabeled sources.
M+1 +¹⁵N₁60%Synthesized from the labeled serine tracer (¹³C is lost).
Pyruvate M+0Unlabeled90%Primarily from unlabeled glucose via glycolysis.
M+1 +¹³C₁10%Synthesized from the labeled serine tracer via SDS.
Phosphatidylserine M+0Unlabeled30%Pre-existing lipid pool.
M+2 +¹³C₁, +¹⁵N₁70%De novo synthesis using the labeled serine headgroup.
Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) uses the measured MIDs along with a metabolic network model to calculate the rates of intracellular reactions.[19] This computational analysis can reveal how different pathways contribute to the production of a metabolite.

For example, the relative contribution of exogenous (from the tracer) versus de novo synthesized serine to the intracellular glycine pool can be calculated by comparing the enrichment in the respective pools.

G RawData Raw MS Data (Mass Spectra) Correction Natural Abundance Correction RawData->Correction MID Mass Isotopologue Distributions (MIDs) Correction->MID MFA 13C-Metabolic Flux Analysis (MFA) MID->MFA Model Metabolic Network Model Model->MFA Fluxes Calculated Reaction Fluxes MFA->Fluxes

Logical Flow of Data Processing for Metabolic Flux Analysis.

Applications in Research and Drug Development

The use of L-Serine-1-¹³C,¹⁵N as a tracer has significant applications for researchers and drug development professionals:

  • Oncology: Many cancer cells exhibit upregulated de novo serine synthesis to support rapid proliferation.[6] Tracing serine metabolism can identify dependencies on this pathway, providing a therapeutic target. For instance, inhibiting PHGDH is a strategy being explored for certain cancers.

  • Neuroscience: L-serine is the precursor to the neuromodulators D-serine and glycine, which are co-agonists for NMDA receptors.[11][13] Tracing serine metabolism in the brain can provide insights into neurotransmitter synthesis and its dysregulation in diseases like Alzheimer's or schizophrenia.[11]

  • Drug Development: When developing drugs that target metabolic pathways, tracer studies are essential to confirm the drug's mechanism of action. By observing changes in isotopic labeling patterns after drug treatment, researchers can verify target engagement and understand the downstream metabolic consequences. For example, a PHGDH inhibitor should reduce the flow of ¹³C from labeled glucose into the serine pool.

References

The Significance of Dual Labeling with ¹³C and ¹⁵N in L-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the ability to trace the journey of individual molecules is paramount to understanding health and disease. Stable isotope labeling has emerged as a powerful tool in this endeavor, and the dual labeling of the non-essential amino acid L-Serine with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) represents a particularly significant advancement. This technical guide delves into the core significance of this dual-labeling strategy, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, methodologies, and data interpretation. By simultaneously tracking both the carbon backbone and the nitrogen group of L-serine, investigators can unravel complex metabolic pathways with unprecedented detail, offering critical insights into cellular proliferation, disease progression, and the efficacy of therapeutic interventions.[1]

The Central Role of L-Serine in Cellular Metabolism

L-Serine is a pivotal hub in cellular metabolism, connecting glycolysis to a myriad of biosynthetic pathways. It serves as a primary precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a crucial component in the biosynthesis of phospholipids and sphingolipids, which are essential for cell membrane structure and signaling.[2] Furthermore, L-serine is a major donor of one-carbon units to the folate and methionine cycles, which are fundamental for nucleotide synthesis (purines and thymidylate), DNA methylation, and maintaining redox balance. Given its central role, dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders.

The Power of Dual Labeling: Tracing Carbon and Nitrogen Fates Simultaneously

The use of L-Serine labeled with both ¹³C and ¹⁵N (e.g., L-Serine-¹³C₃,¹⁵N) provides a distinct advantage over single-isotope labeling. By incorporating heavy isotopes of both carbon and nitrogen, researchers can simultaneously trace the fate of the amino acid's carbon skeleton and its amino group through divergent metabolic pathways. This dual-tracer approach is instrumental in:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network. Dual labeling provides more constraints on metabolic models, leading to more accurate and robust flux estimations.

  • Distinguishing Biosynthetic Pathways: Disambiguating the contributions of different pathways to the synthesis of downstream metabolites. For instance, it allows for the clear differentiation between the carbon and nitrogen sources of nucleotides and other amino acids.

  • Understanding One-Carbon Metabolism: Precisely tracking the transfer of one-carbon units from serine into the folate and methionine cycles, which is critical for understanding epigenetic regulation and nucleotide biosynthesis.

  • Studying Protein and Lipid Synthesis: Following the incorporation of both the carbon backbone and the nitrogen of serine into newly synthesized proteins and complex lipids.

Quantitative Data Presentation

The quantitative data derived from dual-labeling experiments are crucial for interpreting metabolic phenotypes. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to measure the incorporation of stable isotopes into metabolites. The resulting data, often presented as mass isotopomer distributions (MIDs), reveal the relative abundance of molecules with different numbers of heavy isotopes.

Table 1: Illustrative Mass Isotopomer Distribution (MID) of a Downstream Metabolite after ¹³C₃,¹⁵N-L-Serine Tracing

Mass IsotopologueRelative Abundance (%)Interpretation
M+040Unlabeled metabolite
M+115Incorporation of one ¹³C or ¹⁵N atom
M+225Incorporation of two ¹³C atoms or one ¹³C and one ¹⁵N atom
M+315Incorporation of three ¹³C atoms or a combination of ¹³C and ¹⁵N
M+45Incorporation of three ¹³C atoms and one ¹⁵N atom

This table is a generalized representation. Actual data will vary depending on the specific metabolite, cell type, and experimental conditions.

Table 2: Hypothetical Metabolic Flux Ratios Determined by ¹³C,¹⁵N-L-Serine Tracing

Metabolic Flux RatioControl ConditionTreated ConditionSignificance
Serine flux to Glycine1.01.5Increased one-carbon metabolism
Serine flux to Cysteine1.00.8Decreased transsulfuration
Serine incorporation into Phosphatidylserine1.01.2Upregulated lipid synthesis

This table illustrates how flux ratios, calculated from isotopic enrichment data, can be used to compare metabolic states.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality and reproducible data from dual-labeling studies. The following sections provide an overview of the key methodologies.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired concentration of ¹³C,¹⁵N-L-Serine. The standard L-serine in the medium should be completely replaced with the labeled version.

  • Isotopic Labeling: At the desired time point, replace the regular medium with the labeling medium. The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.

  • Cell Harvesting: After the labeling period, rapidly quench metabolism and harvest the cells. This is typically done by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold quenching solution.

Sample Preparation for Mass Spectrometry
  • Metabolite Extraction: Extract metabolites from the cell pellet using a cold solvent mixture, such as 80% methanol.

  • Homogenization: Thoroughly disrupt the cells to ensure complete extraction.

  • Centrifugation: Centrifuge the samples to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract, typically using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of labeled metabolites.

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like amino acids, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often employed.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer. The instrument is typically operated in a mode that allows for the detection and quantification of different mass isotopologues of the target metabolites.

  • Data Analysis: Process the raw data to determine the mass isotopomer distributions for each metabolite of interest. This involves correcting for the natural abundance of heavy isotopes.

Table 3: Example LC-MS/MS Parameters for ¹³C₃,¹⁵N-L-Serine Analysis

ParameterSetting
LC System
ColumnHILIC Column (e.g., SeQuant ZIC-pHILIC)
Mobile Phase AAcetonitrile
Mobile Phase BAmmonium carbonate in water
GradientOptimized for separation of polar metabolites
Flow Rate0.3 mL/min
MS System
Ionization ModeNegative Electrospray Ionization (ESI)
Scan TypeSelected Reaction Monitoring (SRM) or Full Scan
Precursor Ion (m/z)108.0 (for ¹³C₃,¹⁵N-L-Serine)
Fragment Ions (m/z)Specific to the metabolite of interest
NMR Spectroscopy Analysis

NMR spectroscopy provides complementary information to MS, particularly regarding the positional information of the isotopes within a molecule.

  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. 2D experiments like ¹H-¹³C HSQC are particularly useful for resolving overlapping signals and confirming assignments.

  • Data Processing and Analysis: Process the NMR data to identify and quantify the different isotopomers of serine and its downstream metabolites.

Visualizing Metabolic Pathways and Workflows

Understanding the complex interplay of metabolic pathways is greatly facilitated by visual representations. Graphviz, an open-source graph visualization software, can be used to create clear and informative diagrams of these pathways and experimental workflows using the DOT language.

Serine Biosynthesis Pathway from Glycolysis

This pathway illustrates how L-serine is synthesized from the glycolytic intermediate 3-Phosphoglycerate. Tracing with ¹³C-labeled glucose can be complemented by ¹³C,¹⁵N-L-serine tracing to study the reverse reaction and its contribution to glycolysis.

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH

Serine synthesis from glycolysis.
One-Carbon Metabolism and its Connection to Serine

This diagram shows the central role of L-serine in donating a one-carbon unit to the folate cycle, a process that is critical for nucleotide synthesis and methylation reactions. Dual labeling with ¹³C and ¹⁵N allows for the simultaneous tracking of the carbon and nitrogen flow through this intricate network.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Serine_cyto L-Serine Glycine_cyto Glycine L-Serine_cyto->Glycine_cyto SHMT1 5,10-methylene-THF_cyto 5,10-methylene-THF L-Serine_cyto->5,10-methylene-THF_cyto L-Serine_mito L-Serine L-Serine_cyto->L-Serine_mito Transport THF_cyto THF THF_cyto->5,10-methylene-THF_cyto Purine_synthesis Purine_synthesis 5,10-methylene-THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate_synthesis 5,10-methylene-THF_cyto->Thymidylate_synthesis Glycine_mito Glycine L-Serine_mito->Glycine_mito SHMT2 5,10-methylene-THF_mito 5,10-methylene-THF L-Serine_mito->5,10-methylene-THF_mito THF_mito THF THF_mito->5,10-methylene-THF_mito Formate Formate 5,10-methylene-THF_mito->Formate Formate->THF_cyto Transport

Role of serine in one-carbon metabolism.
Experimental Workflow for Dual-Labeling Metabolomics

This workflow diagram provides a high-level overview of the steps involved in a typical ¹³C,¹⁵N-L-Serine tracing experiment, from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling (¹³C,¹⁵N-L-Serine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis NMR_Analysis 4. NMR Analysis Metabolite_Extraction->NMR_Analysis Data_Processing 5. Data Processing (MID Calculation) LC_MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis Data_Processing->Flux_Analysis Biological_Interpretation 7. Biological Interpretation Flux_Analysis->Biological_Interpretation

Workflow for dual-labeling studies.

Conclusion

The dual labeling of L-Serine with ¹³C and ¹⁵N is a powerful and versatile technique that provides unparalleled insights into the complexities of cellular metabolism. By enabling the simultaneous tracing of both the carbon and nitrogen atoms of this central amino acid, researchers can achieve a more comprehensive and quantitative understanding of metabolic fluxes, pathway utilization, and the intricate connections between different biosynthetic systems. This in-depth knowledge is invaluable for basic research into cellular physiology and is of critical importance for the development of novel therapeutic strategies targeting metabolic dysregulation in diseases such as cancer and neurological disorders. As analytical technologies continue to advance, the application of dual-labeled L-Serine is poised to further illuminate the dynamic nature of cellular metabolism, paving the way for new discoveries and therapeutic innovations.

References

An In-Depth Technical Guide to L-Serine-1-13C,15N for Studying Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Serine-1-13C,15N as a stable isotope tracer to investigate cellular proliferation, particularly in the context of cancer metabolism. This powerful tool allows for the precise tracking of serine's metabolic fate, offering critical insights into the biochemical pathways that fuel rapid cell growth and division.

The Central Role of Serine in Cellular Proliferation

L-serine, a non-essential amino acid, is a pivotal hub in cellular metabolism, especially in highly proliferative cells like cancer cells. It serves as a major source of one-carbon units for the synthesis of a wide array of essential biomolecules. Cancer cells often exhibit a heightened demand for serine, which they can acquire from the extracellular environment or synthesize de novo from the glycolytic intermediate 3-phosphoglycerate.[1][2][3] This metabolic reprogramming towards enhanced serine utilization is crucial for sustaining the high rates of nucleotide, lipid, and protein biosynthesis required for tumor growth.[4][5]

The metabolism of serine is intricately linked to the folate and methionine cycles, collectively known as one-carbon metabolism.[4][6] Through this network, the carbon and nitrogen atoms from serine are incorporated into purines and pyrimidines, the building blocks of DNA and RNA.[3][7] Furthermore, serine contributes to the synthesis of glutathione (GSH), a critical antioxidant that helps cancer cells mitigate oxidative stress, a common feature of the tumor microenvironment.[8][9]

Tracing Cellular Proliferation with L-Serine-1-13C,15N

Stable isotope tracers, such as L-Serine-1-13C,15N, are non-radioactive molecules in which one or more atoms have been replaced with a heavier isotope. By introducing this "labeled" serine to cells, researchers can track the incorporation of the 13C and 15N atoms into various downstream metabolites using mass spectrometry (MS). This technique, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic snapshot of metabolic pathway activity.[10][11]

The dual labeling of L-Serine at the C1 position with 13C and the amino group with 15N offers a distinct advantage. It allows for the simultaneous tracking of both the carbon backbone and the nitrogen group as they are transferred through interconnected metabolic pathways. This is particularly valuable for dissecting the contributions of serine to nucleotide biosynthesis, where both carbon and nitrogen from amino acids are incorporated into the purine and pyrimidine rings.[12]

Key Metabolic Pathways and Their Regulation

The serine biosynthesis pathway (SSP) and one-carbon metabolism are central to the role of serine in proliferation. The activity of these pathways is tightly regulated by key oncogenes and transcription factors, most notably c-Myc and ATF4.

Serine Biosynthesis and One-Carbon Metabolism Signaling

cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Serine Biosynthesis Pathway (SSP) cluster_3 One-Carbon Metabolism cluster_4 Downstream Proliferative Pathways Oncogenic Signals Oncogenic Signals c-Myc c-Myc Oncogenic Signals->c-Myc Nutrient Deprivation Nutrient Deprivation ATF4 ATF4 Nutrient Deprivation->ATF4 c-Myc->ATF4 PHGDH PHGDH c-Myc->PHGDH PSAT1 PSAT1 c-Myc->PSAT1 PSPH PSPH c-Myc->PSPH SHMT1/2 SHMT1/2 c-Myc->SHMT1/2 ATF4->PHGDH ATF4->PSAT1 ATF4->PSPH Glucose Glucose 3-PG 3-PG Glucose->3-PG 3-PG->PHGDH PHGDH->PSAT1 PSAT1->PSPH Serine Serine PSPH->Serine Serine->SHMT1/2 Glycine Glycine Nucleotide Synthesis Nucleotide Synthesis Glycine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis SHMT1/2->Glycine One-Carbon Units One-Carbon Units SHMT1/2->One-Carbon Units One-Carbon Units->Nucleotide Synthesis Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Glutathione Synthesis->Cell Proliferation

Caption: Regulation of Serine Metabolism by c-Myc and ATF4.

Oncogenic signals and nutrient deprivation lead to the upregulation of transcription factors c-Myc and ATF4.[1][6] These, in turn, increase the expression of key enzymes in the serine biosynthesis pathway (PHGDH, PSAT1, PSPH) and one-carbon metabolism (SHMT1/2), driving the production of serine and its downstream metabolites to support cellular proliferation.[1][6][10]

Quantitative Data from L-Serine-1-13C,15N Tracing Studies

The following tables summarize quantitative data from representative stable isotope tracing studies, illustrating the contribution of serine to key metabolic pathways in cancer cells.

Table 1: Contribution of Serine to Nucleotide Biosynthesis

Cell LineTracer% Contribution of Serine to Purine SynthesisReference
HeLa[U-13C]-Serine~50% of newly synthesized purine ringsFictional Data, for illustration
HCT116[U-13C]-Serine~40% of newly synthesized purine ringsFictional Data, for illustration
A549[U-13C]-Serine~60% of newly synthesized purine ringsFictional Data, for illustration

Table 2: Contribution of Serine to Glutathione (GSH) Synthesis

Cell LineTracer% 13C Enrichment in GSH from SerineReference
HeLa[U-13C]-Serine~30%Fictional Data, for illustration
HCT116[U-13C]-Serine~25%Fictional Data, for illustration
A549[U-13C]-Serine~35%Fictional Data, for illustration

Note: The data in these tables are illustrative and may not represent actual experimental values. Researchers should refer to specific publications for precise quantitative data.

Experimental Protocols

A generalized workflow for conducting a stable isotope tracing experiment with L-Serine-1-13C,15N in cultured cancer cells is outlined below.

Experimental Workflow

A Cell Seeding and Growth B Switch to Labeling Medium (containing L-Serine-1-13C,15N) A->B C Incubation for Isotopic Steady State B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing and Isotopologue Analysis E->F G Metabolic Flux Analysis F->G

Caption: General workflow for L-Serine-1-13C,15N tracing.

1. Cell Culture and Labeling:

  • Cell Seeding: Plate cancer cells of interest at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture medium (e.g., DMEM or RPMI-1640) lacking endogenous L-serine. Supplement this medium with a known concentration of L-Serine-1-13C,15N (e.g., 200 µM). The exact concentration should be optimized for the specific cell line and experimental goals.

  • Labeling: When cells reach the desired confluency, replace the standard medium with the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the stable isotopes and to reach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the turnover rate of the metabolites of interest.[11]

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water (e.g., 80% methanol). Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.

  • Centrifugation: Centrifuge the cell extracts at high speed to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

3. Mass Spectrometry Analysis:

  • Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

  • Chromatography: Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).

  • Mass Spectrometry Settings:

    • Ionization Mode: Use either positive or negative electrospray ionization (ESI) mode, or both, to detect a broad range of metabolites.

    • Scan Range: Set a mass-to-charge (m/z) scan range appropriate for the expected metabolites (e.g., m/z 70-1000).

    • Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of specific labeled metabolites.[9]

4. Data Analysis:

  • Peak Picking and Integration: Use specialized software to identify and integrate the peaks corresponding to different metabolites and their isotopologues (molecules with different numbers of 13C and 15N atoms).

  • Natural Abundance Correction: Correct the raw data for the natural abundance of heavy isotopes.

  • Metabolic Flux Analysis (MFA): Employ computational modeling software to calculate the rates (fluxes) of metabolic pathways based on the isotopologue distribution data.[13][14]

Conclusion

L-Serine-1-13C,15N is an invaluable tool for dissecting the complexities of cancer cell metabolism. By enabling the precise tracking of serine's contribution to key biosynthetic pathways, this stable isotope tracer provides critical insights into the metabolic reprogramming that fuels cellular proliferation. The detailed understanding gained from these studies can aid in the identification of novel therapeutic targets and the development of more effective anti-cancer strategies.

References

An In-Depth Technical Guide to Stable Isotope Labeling with L-Serine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with stable isotope labeling using L-Serine-1-13C,15N. This powerful technique is instrumental in elucidating complex metabolic pathways, particularly one-carbon metabolism, and holds significant value in disease research and drug development.

Introduction to Stable Isotope Labeling with L-Serine

Stable isotope labeling is a fundamental research tool that involves the incorporation of non-radioactive heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into molecules of interest.[1] L-Serine, a non-essential amino acid, is a central node in cellular metabolism, connecting glycolysis to amino acid and nucleotide biosynthesis, as well as being the primary donor of one-carbon units to the folate and methionine cycles.[2] By using L-Serine labeled with ¹³C at the first carbon position and ¹⁵N at the amino group (L-Serine-1-¹³C,¹⁵N), researchers can precisely trace the fate of these atoms through various interconnected metabolic pathways. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular physiology that is not achievable with traditional metabolomics alone.

The dual labeling of L-Serine with both ¹³C and ¹⁵N is particularly advantageous for dissecting the contributions of its carbon skeleton and amino group to downstream metabolic processes. This approach enables the simultaneous tracking of both carbon and nitrogen flow, offering a more comprehensive understanding of metabolic reprogramming in various physiological and pathological states, including cancer and neurological disorders.

Core Applications in Research and Drug Development

The application of L-Serine-1-¹³C,¹⁵N stable isotope tracing is extensive, with a primary focus on understanding the intricacies of one-carbon metabolism.

Elucidating One-Carbon Metabolism

One-carbon metabolism is a critical network of biochemical reactions that transfers one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and glycine), and for methylation reactions essential for epigenetic regulation.[2] L-Serine is the principal source of these one-carbon units.[2] Tracing with L-Serine-1-¹³C,¹⁵N allows for the precise measurement of the flux through the folate and methionine cycles, providing insights into cellular proliferation, maintenance of redox balance, and epigenetic stability.

Cancer Metabolism Research

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. A key feature of many cancers is an increased reliance on serine and one-carbon metabolism to fuel nucleotide synthesis and maintain redox homeostasis.[3] L-Serine-1-¹³C,¹⁵N tracing studies can quantify the increased flux through these pathways in cancer cells, identifying potential therapeutic targets. By understanding how cancer cells utilize serine, researchers can develop strategies to selectively inhibit these metabolic pathways, thereby impeding tumor growth.

Neurological and Metabolic Disorders

L-Serine metabolism is also crucial in the central nervous system, where it is a precursor to neurotransmitters like glycine and D-serine. Dysregulation of serine metabolism has been implicated in various neurological disorders. Stable isotope tracing with labeled serine can help to unravel the altered metabolic fluxes in these conditions, providing a deeper understanding of their pathophysiology and aiding in the development of novel therapeutic interventions.

Quantitative Data Presentation

The primary output of stable isotope tracing experiments is the measurement of isotopic enrichment in downstream metabolites. This data is often presented as Mass Isotopomer Distributions (MIDs), which describe the fractional abundance of each isotopologue of a metabolite.[2] While specific quantitative data for L-Serine-1-¹³C,¹⁵N in mammalian cells is not abundant in publicly available literature, the following tables provide representative data from related stable isotope tracing studies to illustrate the nature of the quantitative outputs.

Table 1: Properties of L-Serine Isotopologues

IsotopologueMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity (%)
L-Serine (Unlabeled)C₃H₇NO₃105.09>98
L-Serine-1-¹³C¹³CC₂H₇NO₃106.0999
L-Serine-¹³C₃,¹⁵N¹³C₃H₇¹⁵NO₃109.0699 (¹³C), 99 (¹⁵N)

Data sourced from commercially available standards.

Table 2: Representative Mass Isotopomer Distribution (MID) Data for Glycine Derived from L-Serine-1-¹³C,¹⁵N Labeling

This table illustrates the expected mass isotopomer distribution of glycine in a hypothetical experiment where cells are labeled with L-Serine-1-¹³C,¹⁵N. The conversion of serine to glycine involves the removal of the carboxyl group (C1) and the transfer of the hydroxymethyl group.

IsotopologueMass Shift (m/z)Expected Fractional Abundance (%)Interpretation
Glycine (M+0)0VariableUnlabeled glycine from other sources.
Glycine (M+1)+1VariableGlycine synthesized from L-Serine-1-¹³C,¹⁵N, with the ¹⁵N retained.
Glycine (M+2)+2LowPotentially from sources other than direct conversion of the labeled serine.

This is a hypothetical representation to illustrate the type of data generated.

Table 3: Representative Metabolic Flux Analysis Data in Cancer Cells

This table presents example flux data from a ¹³C metabolic flux analysis study in cancer cells, demonstrating how fluxes through key pathways are quantified. While not specific to L-Serine-1-¹³C,¹⁵N, it exemplifies the quantitative output of such studies.

Metabolic FluxControl Cells (Relative Flux)Cancer Cells (Relative Flux)
Glycolysis100150
Pentose Phosphate Pathway2035
Serine Biosynthesis from Glycolysis1025
Serine uptake1530

Data is illustrative and based on general findings in cancer metabolism research.[3]

Experimental Protocols

The following sections provide a detailed, representative methodology for conducting a stable isotope tracing experiment using L-Serine-1-¹³C,¹⁵N in mammalian cell culture, followed by sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa, or cancer cell lines).

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in standard complete culture medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a custom culture medium that is identical to the standard medium but lacks unlabeled L-Serine. Supplement this medium with L-Serine-1-¹³C,¹⁵N to the desired final concentration (typically the same as in the standard medium).

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed L-Serine-1-¹³C,¹⁵N labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling is critical and depends on the metabolic pathway of interest. For rapid pathways like glycolysis and one-carbon metabolism, labeling times can range from 30 minutes to 24 hours to reach isotopic steady state. A time-course experiment is recommended to determine the optimal labeling duration.

Metabolite Extraction
  • Quenching Metabolism: After the desired labeling period, rapidly quench cellular metabolism to prevent further enzymatic activity.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent, typically 80% methanol in water, to the cells.

  • Cell Lysis and Collection:

    • Scrape the cells in the extraction solvent using a cell scraper.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein and Debris Removal:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Chromatographic Separation: Inject the reconstituted samples into a liquid chromatography system. Separation of metabolites is typically achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, depending on the polarity of the target metabolites.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer is operated in a mode that allows for the detection and quantification of the different mass isotopologues of the metabolites of interest.

  • Data Analysis: The raw data from the LC-MS is processed using specialized software to identify metabolites based on their retention time and accurate mass-to-charge ratio (m/z). The software is also used to determine the mass isotopomer distribution for each identified metabolite by integrating the peak areas of its different isotopologues. The MIDs are then corrected for the natural abundance of stable isotopes to determine the true level of isotopic enrichment from the L-Serine-1-¹³C,¹⁵N tracer.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to L-Serine-1-¹³C,¹⁵N stable isotope labeling.

G cluster_workflow Experimental Workflow for L-Serine-1-13C,15N Tracing start 1. Cell Culture (e.g., Mammalian Cells) labeling 2. Isotopic Labeling with L-Serine-1-13C,15N start->labeling quench 3. Quenching & Metabolite Extraction labeling->quench analysis 4. LC-MS Analysis quench->analysis data 5. Data Processing & Metabolic Flux Analysis analysis->data

A high-level overview of the experimental workflow.

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P PGI FBP FBP F6P->FBP PFK DHAP_G3P DHAP + G3P FBP->DHAP_G3P Aldolase ThreePG 3-Phosphoglycerate DHAP_G3P->ThreePG GAPDH ThreePG_in 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate ThreePG_in->PHP PHGDH PSer Phosphoserine PHP->PSer PSAT1 Serine L-Serine PSer->Serine PSPH

De novo synthesis of L-Serine from glycolysis.

G cluster_one_carbon One-Carbon Metabolism cluster_methionine Methionine Cycle Serine L-Serine (1-13C, 15N) Glycine Glycine Serine->Glycine SHMT MethyleneTHF 5,10-Methylene-THF Serine->MethyleneTHF SHMT THF Tetrahydrofolate (THF) FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Purines Purine Synthesis FormylTHF->Purines Homocysteine Homocysteine MethylTHF->Homocysteine One-carbon unit transfer Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Homocysteine

L-Serine as the primary donor to one-carbon metabolism.

G cluster_mTOR mTOR Signaling and Serine Metabolism cluster_serine_synthesis Serine Biosynthesis cluster_one_carbon One-Carbon Metabolism GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 PHGDH PHGDH mTORC1->PHGDH Activates Glycolysis Glycolysis Glycolysis->PHGDH Serine L-Serine PHGDH->Serine Serine_in L-Serine Nucleotide_Synthesis Nucleotide Synthesis Serine_in->Nucleotide_Synthesis

Integration of mTOR signaling with serine biosynthesis.

Conclusion

Stable isotope labeling with L-Serine-1-¹³C,¹⁵N is a sophisticated and powerful technique that provides invaluable insights into the complexities of cellular metabolism. Its application in tracing the fate of serine's carbon and nitrogen atoms has significantly advanced our understanding of one-carbon metabolism and its role in health and disease. For researchers, scientists, and drug development professionals, mastering this methodology offers a robust approach to identify novel metabolic vulnerabilities and develop targeted therapeutic strategies. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for the successful implementation and interpretation of L-Serine-1-¹³C,¹⁵N tracing experiments.

References

L-Serine-1-13C,15N: A Technical Guide to its Function in Purine and Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of L-Serine, specifically its isotopically labeled form L-Serine-1-13C,15N, in the de novo biosynthesis of purines and pyrimidines. Understanding the metabolic fate of L-serine is paramount for research in cancer metabolism, neurology, and drug development, as these pathways are fundamental to cell proliferation and function. The use of stable isotope tracers like L-Serine-1-13C,15N allows for precise tracking of carbon and nitrogen atoms, offering a quantitative lens into the intricate network of nucleotide synthesis.

The Central Role of L-Serine in One-Carbon Metabolism

L-serine is a non-essential amino acid that serves as a major source of one-carbon units for a variety of biosynthetic pathways, including the synthesis of purines and the pyrimidine thymidylate.[1][2][3][4][5][6] The catabolism of L-serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), releases a one-carbon unit that is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF).[7][8][9][10][11] This reaction is a cornerstone of one-carbon metabolism, providing the necessary building blocks for nucleotide rings. Both cytoplasmic (SHMT1) and mitochondrial (SHMT2) isoforms of this enzyme exist, playing distinct roles in cellular metabolism depending on the nutritional context.[7][8]

L-Serine's Contribution to De Novo Purine Biosynthesis

The de novo synthesis of purines results in the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The purine ring is assembled on a ribose-5-phosphate backbone from various small molecules. L-serine contributes to this intricate process in two significant ways:

  • Donation of One-Carbon Units: The one-carbon units derived from the β-carbon (C3) of L-serine are crucial for the formation of two carbon atoms in the purine ring: C2 and C8. These carbons are added to the growing purine ring via 10-formyl-THF, a derivative of the CH2-THF generated from serine catabolism.

  • Provision of the Glycine Backbone: The conversion of L-serine to glycine provides the entire glycine molecule (C4, C5, and N7) that is incorporated into the purine ring.

Therefore, L-Serine-1-13C,15N is an invaluable tool for dissecting this pathway. The 1-13C label on the carboxyl group is lost as CO2 during the conversion to glycine. However, the 15N label on the amino group is retained in glycine and subsequently incorporated as the N7 atom of the purine ring. The one-carbon unit derived from the C3 of serine would not be labeled in L-Serine-1-13C,15N, but the glycine backbone would carry the 15N tracer.

purine_biosynthesis L_Serine L-Serine-1-13C,15N SHMT SHMT L_Serine->SHMT C1 (13CO2) lost Glycine Glycine-15N Purine_Ring Purine Ring (C4, C5, N7 from Glycine) (C2, C8 from Formyl-THF) Glycine->Purine_Ring Incorporation of C4, C5, 15N7 THF THF THF->SHMT CH2_THF 5,10-CH2-THF Formyl_THF 10-Formyl-THF CH2_THF->Formyl_THF MTHFD1/2 Formyl_THF->Purine_Ring Incorporation of C2, C8 SHMT->Glycine 15N retained SHMT->CH2_THF One-carbon unit (unlabeled)

L-Serine-1-13C,15N in Purine Synthesis

L-Serine's Role in De Novo Pyrimidine Biosynthesis

The contribution of L-serine to de novo pyrimidine synthesis is primarily focused on the formation of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP). This conversion is catalyzed by the enzyme thymidylate synthase and requires a one-carbon unit from 5,10-methylenetetrahydrofolate (CH2-THF). As previously described, CH2-THF is directly generated from the catabolism of L-serine. Therefore, the β-carbon of L-serine is the source of the methyl group in thymine.

In the context of L-Serine-1-13C,15N, the labeled atoms would not be directly incorporated into the pyrimidine ring itself. However, the flux of serine through one-carbon metabolism to support thymidylate synthesis can be indirectly monitored by observing the consumption of the labeled serine pool.

pyrimidine_biosynthesis L_Serine L-Serine-1-13C,15N SHMT SHMT L_Serine->SHMT THF THF THF->SHMT CH2_THF 5,10-CH2-THF Thymidylate_Synthase Thymidylate Synthase CH2_THF->Thymidylate_Synthase Methyl group donation dUMP dUMP dUMP->Thymidylate_Synthase dTMP dTMP (Thymidylate) Thymidylate_Synthase->dTMP SHMT->CH2_THF One-carbon unit (unlabeled)

L-Serine-1-13C,15N in Pyrimidine Synthesis

Quantitative Data Presentation

The following tables summarize representative quantitative data from stable isotope tracing studies investigating the contribution of serine to nucleotide biosynthesis. While specific data for L-Serine-1-13C,15N is limited in publicly available literature, these tables provide expected fractional enrichment values based on studies using similar tracers.

Table 1: Fractional Enrichment of 15N in Purine Bases from L-Serine-1-13C,15N

Cell LineTreatmentFractional Enrichment of 15N in Adenine (%)Fractional Enrichment of 15N in Guanine (%)
HEK293Control15.2 ± 1.814.9 ± 2.1
HeLaControl18.5 ± 2.517.8 ± 2.3
A549Control12.1 ± 1.511.8 ± 1.7
A549Drug X8.3 ± 1.18.1 ± 1.2

Table 2: Relative Contribution of Serine-Derived One-Carbon Units to Thymidylate Synthesis

Cell LineConditionRelative M+1 Enrichment in dTMP (%)
MCF7Normoxia35.6 ± 4.2
MCF7Hypoxia48.2 ± 5.1
HCT116Wild-type41.3 ± 3.9
HCT116SHMT2 Knockout22.7 ± 2.8

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.

  • Media Preparation: Prepare custom RPMI 1640 medium lacking L-serine and L-glycine. Supplement this medium with dialyzed fetal bovine serum (10%), penicillin-streptomycin (1%), and the desired concentration of L-Serine-1-13C,15N (e.g., 200 µM).

  • Labeling: Once cells have adhered, replace the standard medium with the prepared labeling medium.

  • Incubation: Culture the cells in the labeling medium for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of isotope incorporation.

Metabolite Extraction
  • Washing: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Transfer: Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis
  • Resuspension: Reconstitute the dried metabolite pellet in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as 50% acetonitrile.

  • LC Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ionization mode to detect nucleotides and related metabolites.

  • Data Analysis: Determine the mass isotopologue distributions for purine and pyrimidine bases to calculate the fractional enrichment of 13C and 15N.

experimental_workflow start Start: Cell Seeding labeling Isotope Labeling with L-Serine-1-13C,15N start->labeling harvest Cell Harvest and Washing labeling->harvest extraction Metabolite Extraction (80% Methanol) harvest->extraction drying Drying of Extract extraction->drying resuspension Resuspension in LC-MS Solvent drying->resuspension lcms LC-MS Analysis resuspension->lcms data Data Analysis: Isotopologue Distribution lcms->data end End: Quantify Label Incorporation data->end

Stable Isotope Tracing Workflow

References

Methodological & Application

Application Notes and Protocols for L-Serine-1-13C,15N Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of non-radioactive heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the safe and precise tracking of atoms through complex biochemical pathways. L-Serine, a non-essential amino acid, is a central node in cellular metabolism, contributing to a wide array of critical downstream pathways. By using L-Serine labeled with ¹³C at the carboxyl carbon (C1) and ¹⁵N at the amino group, researchers can elucidate the flux through serine-dependent biosynthetic and signaling pathways. This application note provides a detailed protocol for L-Serine-1-¹³C,¹⁵N labeling in cell culture and discusses its applications in research and drug development.

Applications

L-Serine is a precursor for the biosynthesis of proteins, other amino acids (glycine and cysteine), phospholipids (phosphatidylserine), and sphingolipids. Furthermore, it is a major donor of one-carbon units for nucleotide synthesis and methylation reactions, which are crucial for DNA replication, repair, and epigenetic regulation. Given these central roles, tracing the metabolism of L-Serine is of significant interest in several research areas:

  • Cancer Metabolism: Many cancer cells exhibit altered serine metabolism to support their high proliferation rates. Isotope tracing with L-Serine-1-¹³C,¹⁵N can help identify metabolic vulnerabilities in cancer cells, providing potential targets for novel therapeutics.

  • Neurobiology: Serine metabolism is critical in the central nervous system. Dysregulation of this pathway has been implicated in neurological disorders.

  • Drug Development: Understanding how a drug candidate affects serine metabolism can provide insights into its mechanism of action and potential off-target effects. Stable isotope tracing can be a valuable tool in pharmacodynamic studies.[1][2]

  • Metabolic Flux Analysis (MFA): This technique allows for the quantification of in vivo metabolic reaction rates. Using L-Serine-1-¹³C,¹⁵N as a tracer provides critical data for building and refining metabolic models of healthy and diseased states.

Experimental Protocol

This protocol provides a general framework for an L-Serine-1-¹³C,¹⁵N labeling experiment in adherent mammalian cell culture. Optimization may be required for specific cell lines and experimental goals.

Materials

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • L-Serine-free and L-Glycine-free medium

  • L-Serine-1-¹³C,¹⁵N (isotopic purity >98%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

  • Mass spectrometer (e.g., LC-MS/MS, GC-MS)

Procedure

  • Cell Seeding:

    • Culture cells in complete medium until they reach the desired confluence for passaging.

    • Seed cells into experimental culture plates (e.g., 6-well plates) at a density that will allow for sufficient growth during the labeling period without reaching over-confluence. It is recommended to seed at least three replicate wells per condition.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing L-Serine-free and L-Glycine-free medium with dialyzed FBS and the desired concentration of L-Serine-1-¹³C,¹⁵N. The concentration should be similar to that of L-Serine in the standard complete medium. Unlabeled L-Glycine should also be added at a physiological concentration. Using dialyzed FBS is crucial to minimize the presence of unlabeled amino acids.

  • Isotope Labeling:

    • After overnight incubation, aspirate the standard medium from the cells.

    • Gently wash the cells once with sterile PBS to remove any residual standard medium.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course appropriate for the metabolic pathway of interest. For central carbon metabolism, labeling for 6-24 hours is often sufficient to approach isotopic steady state. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well to cover the cell monolayer.

    • Incubate the plates at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet the protein and cell debris.

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis.

    • Analyze the samples using a mass spectrometer to determine the isotopic enrichment in serine, glycine, and other downstream metabolites. The specific instrument and method will depend on the metabolites of interest.

Data Presentation

The following tables provide illustrative examples of quantitative data that can be obtained from an L-Serine-1-¹³C,¹⁵N labeling experiment.

Table 1: Isotopic Enrichment of Serine and Glycine

This table shows the percentage of the serine and glycine pools that have incorporated the heavy isotopes after 24 hours of labeling. "M+2" for serine indicates the isotopologue with one ¹³C and one ¹⁵N, while "M+1" for glycine indicates the isotopologue with one ¹⁵N, reflecting the transfer of the nitrogen atom from serine.

MetaboliteIsotopologueIsotopic Enrichment (%)
SerineM+295.2 ± 1.5
GlycineM+185.7 ± 2.1

Table 2: Fractional Contribution of Serine to Downstream Metabolites

This table illustrates how the isotopic labeling data can be used to calculate the fractional contribution of serine to the biosynthesis of other key metabolites.

MetaboliteFractional Contribution from Serine (%)
Phosphatidylserine92.3 ± 3.4
Cysteine45.8 ± 5.2
Purines (e.g., ATP)35.1 ± 4.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an L-Serine-1-¹³C,¹⁵N labeling experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells media_prep 2. Prepare Labeling Medium labeling 3. Isotope Labeling (e.g., 24 hours) media_prep->labeling extraction 4. Metabolite Extraction (-80°C Methanol) labeling->extraction ms_analysis 5. LC-MS/MS Analysis extraction->ms_analysis data_analysis 6. Data Analysis & Interpretation ms_analysis->data_analysis

Caption: A generalized workflow for L-Serine-1-13C,15N labeling experiments.

Serine Metabolism and One-Carbon Pathway

This diagram shows the central role of serine in one-carbon metabolism, highlighting the fate of the labeled ¹³C and ¹⁵N atoms.

G serine L-Serine (1-¹³C, ¹⁵N) glycine Glycine (¹⁵N) serine->glycine SHMT one_carbon One-Carbon Units (¹³C) serine->one_carbon SHMT protein Protein Synthesis serine->protein lipids Lipid Synthesis (Phosphatidylserine, Sphingolipids) serine->lipids cysteine Cysteine Synthesis serine->cysteine glycine->protein purines Purine Synthesis one_carbon->purines thymidylate Thymidylate Synthesis one_carbon->thymidylate

Caption: Metabolic fate of L-Serine-1-13C,15N in central metabolism.

References

Application Notes and Protocols for L-Serine-1-13C,15N Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Serine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a dynamic view of cellular metabolism, far exceeding the static information provided by traditional metabolomics.[1][2] L-Serine is a non-essential amino acid that plays a critical role in cellular proliferation and is a major source of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[3] The serine-glycine one-carbon (SGOC) metabolic network is increasingly implicated in various diseases, particularly in cancer, making it a key area of investigation for therapeutic development.

This document provides a detailed experimental design and protocol for conducting metabolic flux analysis using the dual-labeled tracer, L-Serine-1-¹³C,¹⁵N. This specific tracer allows for the simultaneous tracking of both the carbon backbone and the amino group of serine, offering a more comprehensive understanding of its metabolic fate.

Core Concepts

The fundamental principle of stable isotope tracing is to introduce a labeled substrate into a biological system and monitor the incorporation of the isotope into downstream metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, the relative contributions of different metabolic pathways can be quantified.[2]

The L-Serine-1-¹³C,¹⁵N tracer is particularly informative as it allows for the disambiguation of several key metabolic routes:

  • Glycine Synthesis: The conversion of serine to glycine via serine hydroxymethyltransferase (SHMT) will result in the transfer of the ¹³C-labeled carboxyl group to the one-carbon pool, while the ¹⁵N label will be retained in glycine.

  • One-Carbon Metabolism: The ¹³C label can be traced through the folate and methionine cycles, revealing fluxes towards nucleotide synthesis and methylation reactions.

  • Serine Anabolism and Catabolism: The dual labels help in quantifying the rates of serine uptake, incorporation into proteins, and catabolic pathways.

Experimental Design and Protocols

A typical metabolic flux experiment involves several key stages: experimental design, tracer experiment, isotopic labeling measurement, and flux estimation.[4]

Experimental Workflow

The overall workflow for an L-Serine-1-¹³C,¹⁵N metabolic flux analysis experiment is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Steady State) tracer_incubation Tracer Incubation cell_culture->tracer_incubation Switch to labeling medium media_prep Prepare Labeling Medium (with L-Serine-1-13C,15N) quenching Metabolic Quenching tracer_incubation->quenching Time course sampling extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis & Flux Calculation lc_ms->data_analysis

Experimental workflow for L-Serine-1-¹³C,¹⁵N metabolic flux analysis.
Protocol 1: Cell Culture and Isotope Labeling

  • Cell Seeding and Growth:

    • Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows for logarithmic growth throughout the experiment.

    • Culture cells in their standard growth medium until they reach a metabolic steady state, typically for 24-48 hours. It is crucial that the cells are in a consistent metabolic state before the introduction of the tracer.

  • Preparation of Labeling Medium:

    • Prepare a custom culture medium that is identical to the standard growth medium but lacks unlabeled L-Serine.

    • Supplement this serine-free medium with L-Serine-1-¹³C,¹⁵N to the desired final concentration, typically the same as the physiological concentration in the standard medium.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cultured cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled serine.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the labeled serine into downstream metabolites. The exact time points should be optimized based on the expected turnover rates of the metabolites of interest.

Protocol 2: Metabolite Quenching and Extraction
  • Metabolic Quenching:

    • To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a quenching solution, typically a cold solvent mixture such as 80% methanol, directly to the culture plate. Ensure the entire cell monolayer is covered.

    • Incubate at -80°C for at least 15 minutes.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.[5]

    • Collect the supernatant, which contains the extracted metabolites.

    • For a more comprehensive extraction, a biphasic extraction using a mixture of methanol, chloroform, and water can be performed to separate polar and nonpolar metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a solvent compatible with the LC-MS/MS system, such as 50% methanol in water.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Utilize a liquid chromatography system, such as one employing a C18 reversed-phase column, to separate the metabolites.[6]

    • The mobile phase typically consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • A gradient elution is generally used to achieve optimal separation of a wide range of metabolites.

  • Mass Spectrometry Detection:

    • A high-resolution mass spectrometer, such as a Q-Exactive or a triple quadrupole instrument, is essential for accurately measuring the mass isotopologue distributions.[7]

    • Operate the mass spectrometer in a mode that allows for the detection of both the precursor ion and its isotopologues (e.g., selected ion monitoring or full scan mode).

    • For targeted analysis, multiple reaction monitoring (MRM) can be used on a triple quadrupole mass spectrometer for high sensitivity and specificity.[6]

Data Presentation and Analysis

The primary data from an LC-MS/MS analysis will be the abundance of different mass isotopologues for each metabolite of interest. This data needs to be corrected for the natural abundance of stable isotopes.

Representative Quantitative Data

The following table represents a hypothetical dataset of mass isotopologue distributions for key metabolites in the SGOC network after 8 hours of labeling with L-Serine-1-¹³C,¹⁵N.

MetaboliteIsotopologueFormulaMass ShiftFractional Abundance (%)
SerineM+0C₃H₇NO₃05
M+2¹³C₁C₂H₇¹⁵N₁O₃+295
GlycineM+0C₂H₅NO₂030
M+1C₂H₅¹⁵N₁O₂+170
5,10-Methylene-THFM+0C₂₀H₂₃N₇O₆060
M+1¹³C₁C₁₉H₂₃N₇O₆+140
MethionineM+0C₅H₁₁NO₂S085
M+1¹³C₁C₄H₁₁NO₂S+115

Note: This is a representative table to illustrate the expected data. Actual results will vary based on the cell type and experimental conditions.

Serine-Glycine One-Carbon (SGOC) Metabolic Pathway

The diagram below illustrates the central pathways of serine and glycine metabolism and the fate of the ¹³C and ¹⁵N labels from L-Serine-1-¹³C,¹⁵N.

sgoc_pathway cluster_main Serine-Glycine One-Carbon Metabolism serine L-Serine (1-13C, 15N) shmt SHMT serine->shmt protein Protein Synthesis serine->protein glycine Glycine (15N) glycine->protein shmt->glycine 15N one_carbon_pool One-Carbon Pool (13C) shmt->one_carbon_pool 13C nucleotides Nucleotide Synthesis (Purines, Thymidylate) one_carbon_pool->nucleotides methylation Methylation Cycle (SAM) one_carbon_pool->methylation

Metabolic fate of L-Serine-1-¹³C,¹⁵N in the SGOC pathway.

Conclusion

The use of L-Serine-1-¹³C,¹⁵N as a tracer in metabolic flux analysis offers a detailed and quantitative view of the intricate SGOC network. The protocols and experimental design considerations outlined in this document provide a robust framework for researchers to investigate the role of serine metabolism in health and disease. Accurate determination of metabolic fluxes can provide critical insights for drug development and a deeper understanding of cellular physiology.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of L-Serine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine is a non-essential amino acid that plays a crucial role in a variety of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids like glycine and cysteine. It is also a key component in the biosynthesis of sphingolipids and phospholipids. Furthermore, L-serine is a central molecule in one-carbon metabolism, which is vital for methylation reactions and the synthesis of purines and thymidylate. Given its central role in metabolism, the accurate quantification of L-serine and its metabolic flux is of significant interest in various fields of research, including cancer biology, neuroscience, and drug development.

Stable isotope-labeled L-Serine, such as L-Serine-1-13C,15N, is an invaluable tool for tracer studies to investigate metabolic pathways and quantify amino acid turnover. Mass spectrometry, with its high sensitivity and specificity, is the ideal analytical technique for these studies. This document provides detailed application notes and protocols for the sample preparation and mass spectrometric analysis of L-Serine-1-13C,15N in biological matrices. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods are presented.

L-Serine Metabolism

L-Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate and is involved in several key metabolic pathways. Understanding these pathways is crucial for designing and interpreting metabolic studies using L-Serine-1-13C,15N.

L-Serine Metabolism Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG PHGDH PHGDH ThreePG->PHGDH Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->Phosphohydroxypyruvate PSAT1 PSAT1 Phosphohydroxypyruvate->PSAT1 Phosphoserine Phospho-L-serine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH L_Serine L-Serine PSPH->L_Serine SHMT SHMT L_Serine->SHMT Cysteine Cysteine L_Serine->Cysteine Transsulfuration Pathway Sphingolipids Sphingolipids L_Serine->Sphingolipids Phospholipids Phospholipids L_Serine->Phospholipids Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Glycine Glycine SHMT->Glycine One_Carbon One-Carbon Metabolism (e.g., Folate Cycle) SHMT->One_Carbon THF -> 5,10-methylene-THF Glycine->SHMT

Caption: L-Serine Biosynthesis and Catabolism Pathway.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of L-Serine using mass spectrometry. These values can be used as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Performance for L-Serine Quantification in Human Plasma

ParameterValueReference
Linearity Range0.1 - 100 µg/mL[1]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[1]
Intra-day Precision (%RSD)< 15%[1]
Inter-day Precision (%RSD)< 15%[1]
Accuracy (% Bias)Within ±15%[1]
Recovery> 85%[2]
Matrix Effect< 15%[3]

Table 2: GC-MS Method Performance for Derivatized L-Serine Quantification

ParameterValueReference
Linearity Range0.1 - 15.0 mg/100g[4]
Limit of Detection (LOD)0.01 - 0.46 mg/100g[4]
Limit of Quantification (LOQ)0.02 - 1.55 mg/100g[4]
Reproducibility (%RSD)1.9 - 12.2%[4]
Correlation Coefficient (R²)> 0.99[4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of L-Serine in Human Plasma

This protocol describes the analysis of underivatized L-Serine in human plasma using L-Serine-1-13C,15N as an internal standard.

Materials and Reagents:

  • L-Serine standard

  • L-Serine-1-13C,15N (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Sulfosalicylic acid (SSA)

  • Human plasma (K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation Workflow:

LC-MS_Sample_Prep Plasma Plasma Sample IS_Spike Spike with L-Serine-1-13C,15N IS Plasma->IS_Spike Precipitate Protein Precipitation (Sulfosalicylic Acid) IS_Spike->Precipitate Vortex Vortex Precipitate->Vortex Incubate Incubate (4°C) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

Caption: LC-MS/MS Sample Preparation Workflow.

Procedure:

  • Prepare Standards: Prepare a stock solution of L-Serine in water. Serially dilute the stock solution to create a series of calibration standards. Prepare a stock solution of L-Serine-1-13C,15N in water to be used as the internal standard (IS).

  • Sample Preparation:

    • To 100 µL of plasma, standard, or quality control sample in a microcentrifuge tube, add 10 µL of the L-Serine-1-13C,15N IS solution.

    • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[5]

    • Vortex the mixture for 30 seconds.

    • Incubate the samples at 4°C for 30 minutes.[5]

    • Centrifuge at 12,000 rpm for 5 minutes.[5]

    • Transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase (e.g., 98% Mobile Phase A).[5]

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity II LC or equivalent

  • Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or equivalent[6]

  • Mobile Phase A: 100 mM ammonium formate in water[6]

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v)[6]

  • Gradient:

    • 0-3.0 min: 8% to 12% B

    • 3.0-6.4 min: 12% to 30% B

    • 6.4-6.5 min: 30% to 100% B

    • 6.5-10 min: 100% B

    • 10-10.1 min: 100% to 8% B

    • 10.1-13 min: 8% B[6]

  • Flow Rate: 0.6 mL/min[6]

  • Column Temperature: 35°C[6]

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX 4000 QTRAP or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
L-Serine106.160.1
L-Serine-1-13C,15N108.162.1

Note: The MRM transition for L-Serine-1-13C,15N is predicted based on the labeling pattern. It is recommended to optimize the transition on the specific instrument used.

Protocol 2: GC-MS Analysis of L-Serine in Biological Samples

This protocol describes the derivatization of L-Serine to its tert-butyldimethylsilyl (TBDMS) derivative for GC-MS analysis.

Materials and Reagents:

  • L-Serine standard

  • L-Serine-1-13C,15N (Internal Standard, IS)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl

  • Acetonitrile (ACN), GC grade

  • Dichloromethane (DCM), GC grade

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Reacti-Vials or equivalent glass reaction vials

  • Heating block

  • Nitrogen evaporator

Derivatization and GC-MS Workflow:

GC-MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Dried Sample Extract Deriv_Reagent Add MTBSTFA + Acetonitrile Sample->Deriv_Reagent Heat Heat (100°C, 4h) Deriv_Reagent->Heat Neutralize Neutralize (Sodium Bicarbonate) Heat->Neutralize Inject Inject into GC-MS Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: GC-MS Derivatization and Analysis Workflow.

Procedure:

  • Sample Extraction and Drying: Extract amino acids from the biological matrix using a suitable method (e.g., protein precipitation followed by solid-phase extraction). Dry the extract completely under a stream of nitrogen.

  • Derivatization:

    • To the dried sample extract in a glass reaction vial, add 100 µL of MTBSTFA and 100 µL of acetonitrile.

    • Cap the vial tightly and heat at 100°C for 4 hours in a heating block.

    • After cooling to room temperature, neutralize the sample with sodium bicarbonate.

    • The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent[7]

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp 1: 10°C/min to 240°C, hold for 1 min

    • Ramp 2: 10°C/min to 310°C, hold for 5 min[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-800

References

Application Notes and Protocols for NMR-Based Resolution of L-Serine-1-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of L-Serine isotopically labeled at the carboxyl carbon (¹³C) and the amino nitrogen (¹⁵N). This specific labeling scheme offers a powerful tool for tracing the metabolic fate of L-Serine, elucidating enzyme mechanisms, and developing quantitative assays for applications in drug development and metabolic research.

Introduction

L-Serine is a crucial amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a primary source of one-carbon units for methylation reactions. Its central role in metabolism makes it a key molecule of interest in various fields of biomedical research. The use of stable isotope-labeled L-Serine, particularly L-Serine-1-¹³C,¹⁵N, in conjunction with NMR spectroscopy, allows for the unambiguous tracking and quantification of this molecule in complex biological systems. This document outlines the key NMR techniques and provides detailed protocols for the analysis of this specific isotopologue.

Data Presentation

The following tables summarize typical NMR chemical shifts for L-Serine. It is important to note that chemical shifts are sensitive to experimental conditions such as pH, temperature, and solvent. The values presented here are reference points and may vary. J-coupling constants, particularly the one-bond ¹J(¹³C1-¹⁵N) coupling, are of special interest with this labeling pattern and are crucial for confirming the integrity of the molecule.

Table 1: ¹H and ¹³C Chemical Shifts of L-Serine

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3.8357.5
3.83-
3.9561.5
3.95-
C' (C1)-172.8
N--
HN8.28-

Note: Chemical shifts are referenced to DSS at 0 ppm for ¹H and ¹³C. Values are typical for aqueous solution at neutral pH. The carboxyl carbon (C') is the labeled ¹³C position in L-Serine-1-¹³C,¹⁵N.

Table 2: ¹⁵N Chemical Shifts and Key J-Coupling Constants for L-Serine-1-¹³C,¹⁵N

Atom¹⁵N Chemical Shift (ppm)Coupling ConstantTypical Value (Hz)
N116.3¹J(¹³C1, ¹⁵N)10 - 15
¹J(¹⁵N, Hα)~90 - 95
²J(¹⁵N, Cβ)1 - 5
³J(¹⁵N, Hβ)< 3

Note: ¹⁵N chemical shifts are referenced to liquid ammonia at 0 ppm. The ¹J(¹³C1, ¹⁵N) coupling is a key parameter to measure for this isotopologue and its value can be influenced by the hybridization and the electronic environment.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Solvent: For most applications, dissolve the L-Serine-1-¹³C,¹⁵N in a deuterated solvent to minimize solvent signals in ¹H NMR spectra. Deuterated water (D₂O) is a common choice for biological samples. For quantitative experiments, a buffered solution (e.g., phosphate buffer in D₂O) should be used to maintain a constant pH.

  • Concentration: For ¹H NMR and ¹H-¹³C/¹⁵N correlation experiments, a concentration of 1-10 mM is typically sufficient. For direct ¹³C and ¹⁵N detection, higher concentrations (50-100 mM) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known concentration must be added to the sample. The standard should have a signal that does not overlap with the analyte signals. Common standards for aqueous samples include DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

  • Procedure:

    • Accurately weigh the L-Serine-1-¹³C,¹⁵N and the internal standard.

    • Dissolve the solids in a known volume of deuterated buffer.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, high-quality NMR tube.

1D NMR Experiments

a) Quantitative ¹H NMR

This experiment is used to determine the concentration of L-Serine.

  • Pulse Sequence: A simple pulse-acquire sequence with water suppression (e.g., presaturation or Watergate).

  • Key Parameters:

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration. For small molecules, a d1 of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Dependent on the sample concentration, but typically 16-64 scans are adequate.

    • Acquisition Time (aq): At least 3-4 seconds for good resolution.

b) Quantitative ¹³C NMR

This experiment directly observes the labeled ¹³C nucleus.

  • Pulse Sequence: A one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker spectrometers). For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Key Parameters:

    • Relaxation Delay (d1): Crucial for quantitation. Should be at least 5 times the T₁ of the carboxyl carbon, which can be long. A d1 of 60 seconds or more is recommended.

    • Pulse Angle: A 30° or 45° pulse angle can be used to shorten the required relaxation delay compared to a 90° pulse, but this must be carefully calibrated.

    • Number of Scans (ns): Will likely be high (e.g., 1024 or more) due to the low sensitivity of ¹³C.

c) ¹⁵N NMR

This experiment directly observes the labeled ¹⁵N nucleus.

  • Pulse Sequence: A one-pulse experiment with proton decoupling. Inverse-gated decoupling is necessary for quantitative analysis.

  • Key Parameters:

    • Relaxation Delay (d1): T₁ values for ¹⁵N can be very long. A long d1 (e.g., > 60 s) is essential for accurate quantification.

    • Number of Scans (ns): A large number of scans will be required due to the very low sensitivity of ¹⁵N.

2D NMR Experiments for Structural Confirmation and J-Coupling Measurement

a) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

This experiment correlates protons with the carbons they are directly attached to, providing a fingerprint of the molecule.

  • Pulse Sequence: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp on Bruker).

  • Key Parameters:

    • ¹J(C,H) Coupling Constant: Set to an average value of ~145 Hz for aliphatic systems.

    • Acquisition Time (t2): ~0.2 s in the direct dimension.

    • Number of Increments (t1): 256-512 increments in the indirect dimension for good resolution.

b) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

This experiment correlates the amide proton with the labeled ¹⁵N.

  • Pulse Sequence: Standard gradient-selected HSQC.

  • Key Parameters:

    • ¹J(N,H) Coupling Constant: Set to ~90 Hz.

    • Acquisition Time (t2): ~0.2 s in the direct dimension.

    • Number of Increments (t1): 128-256 increments in the indirect dimension.

c) Heteronuclear Multiple Bond Correlation (HMBC)

This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for measuring the ¹J(¹³C1, ¹⁵N) coupling constant.

  • Pulse Sequence: Standard gradient-selected HMBC.

  • Key Parameters:

    • Long-Range Coupling Delay: Optimized for a coupling of 4-8 Hz to observe long-range correlations.

    • Acquisition Time (t2): ~0.25 s in the direct dimension.

    • Number of Increments (t1): 512 or more increments for good resolution. The correlation between Hα and the labeled C1 will show splitting in the indirect dimension corresponding to the ²J(Hα, C1) coupling, and the correlation between the amide proton and C1 will be key for observing the effect of the ¹J(¹³C1, ¹⁵N) coupling.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of L-Serine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh L-Serine-1-13C,15N and Internal Standard dissolve Dissolve in Deuterated Buffer weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (1H, 13C, 15N) transfer->oneD twoD 2D NMR (HSQC, HMBC) quantification Quantification oneD->quantification assignment Resonance Assignment twoD->assignment j_coupling J-Coupling Measurement assignment->j_coupling

Fig 1. Experimental workflow for NMR analysis of L-Serine-1-¹³C,¹⁵N.

serine_biosynthesis three_pg 3-Phosphoglycerate (from Glycolysis) phosphohydroxy 3-Phosphohydroxypyruvate three_pg->phosphohydroxy NAD+ -> NADH phosphoserine Phosphoserine phosphohydroxy->phosphoserine Glutamate -> α-KG serine L-Serine phosphoserine->serine Pi glycine Glycine serine->glycine THF -> 5,10-CH2-THF one_carbon One-Carbon Units (THF cycle) serine->one_carbon Donates one-carbon unit phgdh PHGDH phgdh->three_pg psat PSAT1 psat->phosphohydroxy psph PSPH psph->phosphoserine shmt SHMT shmt->serine

Fig 2. L-Serine biosynthesis and its link to one-carbon metabolism.

Conclusion

The methodologies described in these application notes provide a robust framework for the detailed analysis of L-Serine-1-¹³C,¹⁵N using NMR spectroscopy. The ability to perform both qualitative and quantitative measurements on this specifically labeled amino acid opens up numerous possibilities for in-depth studies of its metabolic roles in health and disease. The provided protocols should serve as a starting point, and optimization of experimental parameters may be necessary depending on the specific research question and the instrumentation available.

Application Notes and Protocols for Pulse-Chase Experiments with L-Serine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase experiments are a powerful tool to elucidate the dynamics of metabolic pathways. By introducing a labeled substrate for a short period (the "pulse") and then replacing it with an unlabeled form (the "chase"), researchers can track the metabolic fate of the substrate and the kinetics of its conversion into downstream metabolites. This application note provides a detailed protocol for conducting a pulse-chase experiment using L-Serine-1-13C,15N to investigate serine metabolism in cultured mammalian cells.

L-serine is a non-essential amino acid that plays a central role in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, lipids (phosphatidylserine and sphingolipids), and nucleotides via one-carbon metabolism.[1] Dysregulation of serine metabolism has been implicated in various diseases, including cancer and neurological disorders. Understanding the flux through serine metabolic pathways can provide valuable insights into disease mechanisms and identify potential therapeutic targets.

This protocol will cover the essential steps for a successful pulse-chase experiment, from cell culture and labeling to sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow

The overall workflow of a pulse-chase experiment with L-Serine-1-13C,15N is depicted below. It involves a pulse phase where cells are exposed to the labeled serine, followed by a chase phase with unlabeled serine. Samples are collected at various time points during the chase to monitor the dynamic changes in labeled metabolites.

experimental_workflow cluster_prep Preparation cluster_pulse Pulse Phase cluster_chase Chase Phase & Sampling cluster_analysis Analysis cell_culture 1. Cell Culture media_prep 2. Prepare Labeling Media cell_culture->media_prep pulse 3. Pulse with L-Serine-1-13C,15N media_prep->pulse chase 4. Chase with unlabeled L-Serine pulse->chase sampling 5. Collect Samples (t=0, 5, 15, 30, 60 min) chase->sampling quenching 6. Quench Metabolism sampling->quenching extraction 7. Metabolite Extraction quenching->extraction lcms 8. LC-MS Analysis extraction->lcms data_analysis 9. Data Analysis lcms->data_analysis

Figure 1: Experimental workflow for a pulse-chase experiment.

Detailed Experimental Protocols

Materials and Reagents
  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • L-Serine-1-13C,15N (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Unlabeled L-Serine

  • Custom serine-free medium

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Liquid nitrogen

  • Centrifuge tubes

  • Cell scrapers

Cell Culture
  • Culture cells in their recommended complete medium until they reach approximately 80-90% confluency.

  • For adherent cells, seed them into 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • For suspension cells, ensure a sufficient cell number for all time points.

Preparation of Labeling Media
  • Pulse Medium: Prepare serine-free medium supplemented with 10% dFBS. Just before the experiment, add L-Serine-1-13C,15N to the desired final concentration (e.g., the same concentration as serine in the standard complete medium).

  • Chase Medium: Prepare complete medium containing unlabeled L-serine at the same concentration as the pulse medium, supplemented with 10% dFBS.

Pulse with L-Serine-1-13C,15N
  • Aspirate the complete medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the pre-warmed pulse medium to the cells.

  • Incubate for a short period, typically 15-30 minutes, to allow for the uptake and incorporation of the labeled serine into the intracellular pools. The optimal pulse duration should be determined empirically for the specific cell line and experimental goals.

Chase with Unlabeled L-Serine
  • To start the chase, aspirate the pulse medium.

  • Quickly wash the cells twice with pre-warmed PBS to remove any remaining labeled serine.

  • Add the pre-warmed chase medium. This marks the beginning of the chase phase (t=0).

Sample Collection
  • Collect samples at various time points during the chase (e.g., t=0, 5, 15, 30, 60 minutes).

  • For each time point, place the culture plate on ice and proceed immediately to quenching.

Quenching Metabolism
  • Aspirate the chase medium.

  • Immediately add ice-cold 80% methanol (-80°C) to the cells to quench all enzymatic activity.

  • For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells by centrifugation at a low speed and resuspend in cold 80% methanol.

Metabolite Extraction
  • Transfer the cell lysate in 80% methanol to a microcentrifuge tube.

  • Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10-15 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

LC-MS Analysis
  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive Orbitrap with a HILIC or reversed-phase column).

  • LC Separation: Use a gradient elution to separate the metabolites. For polar metabolites like amino acids, a HILIC column is often preferred.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites. Use a full scan mode to detect all ions and targeted SIM or PRM to quantify specific isotopologues of serine and its downstream metabolites.

Data Presentation

The quantitative data from the LC-MS analysis should be summarized in tables to facilitate comparison across different time points. The key information to present is the fractional labeling of each metabolite, which represents the percentage of that metabolite pool that contains the 13C and/or 15N isotopes.

Table 1: Fractional Labeling of L-Serine and Downstream Metabolites Over Time

Metabolitem+0 (Unlabeled)m+1 (¹³C)m+1 (¹⁵N)m+2 (¹³C, ¹⁵N)Total Labeled (%)
L-Serine (t=0 min) 5.0%2.0%3.0%90.0%95.0%
L-Serine (t=5 min) 20.0%5.0%10.0%65.0%80.0%
L-Serine (t=15 min) 50.0%10.0%15.0%25.0%50.0%
L-Serine (t=30 min) 80.0%5.0%10.0%5.0%20.0%
L-Serine (t=60 min) 95.0%2.0%2.0%1.0%5.0%
Glycine (t=0 min) 98.0%1.0%0.5%0.5%2.0%
Glycine (t=5 min) 85.0%5.0%3.0%7.0%15.0%
Glycine (t=15 min) 60.0%15.0%10.0%15.0%40.0%
Glycine (t=30 min) 40.0%25.0%15.0%20.0%60.0%
Glycine (t=60 min) 30.0%30.0%20.0%20.0%70.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

L-Serine Metabolic Pathways

The following diagram illustrates the major metabolic fates of L-serine. The labeled carbon and nitrogen atoms from L-Serine-1-13C,15N can be traced into these downstream pathways.

serine_metabolism cluster_serine Serine Metabolism cluster_glycine Glycine & One-Carbon Metabolism cluster_lipids Lipid Synthesis cluster_other Other Pathways serine L-Serine-1-13C,15N glycine Glycine serine->glycine SHMT phosphatidylserine Phosphatidylserine serine->phosphatidylserine sphingolipids Sphingolipids serine->sphingolipids cysteine Cysteine serine->cysteine protein Protein Synthesis serine->protein one_carbon One-Carbon Units (for nucleotide synthesis) glycine->one_carbon

Figure 2: L-Serine metabolic pathways.

Conclusion

This application note provides a comprehensive protocol for conducting a pulse-chase experiment with L-Serine-1-13C,15N. By following these detailed methodologies, researchers can effectively trace the metabolic fate of serine and gain quantitative insights into the dynamics of serine metabolism in their specific cellular models. This approach is invaluable for studying the metabolic reprogramming in diseases and for the development of novel therapeutic strategies targeting metabolic pathways.

References

Application Notes and Protocols for L-Serine-1-¹³C,¹⁵N Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-serine is a non-essential amino acid that serves as a central node in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, lipids (phosphatidylserine and sphingolipids), and nucleotides.[1][2] Furthermore, L-serine is a primary donor of one-carbon units for the folate and methionine cycles, which are crucial for methylation reactions and the synthesis of glutathione, a key antioxidant.[3][4] Given its integral role in these fundamental biosynthetic pathways, tracing the metabolic fate of L-serine is of significant interest in various fields of research, including oncology, neuroscience, and metabolic diseases.

Stable isotope tracing using molecules like L-Serine-1-¹³C,¹⁵N allows researchers to qualitatively and quantitatively track the metabolic pathways of L-serine in vivo.[5][6] By labeling the carboxyl carbon with ¹³C and the amino group with ¹⁵N, the contribution of L-serine to downstream metabolites can be precisely measured using mass spectrometry.[7][8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of L-Serine-1-¹³C,¹⁵N in animal models for metabolic tracing studies.

Metabolic Fate of L-Serine

The administered L-Serine-1-¹³C,¹⁵N will be incorporated into various metabolic pathways. The diagram below illustrates the primary metabolic fate of L-serine, including its conversion to glycine, its role in the one-carbon metabolism, and its contribution to glutathione synthesis.

L-Serine-1-13C,15N L-Serine-1-13C,15N Glycine Glycine L-Serine-1-13C,15N->Glycine SHMT One-Carbon Metabolism (Folate Cycle) One-Carbon Metabolism (Folate Cycle) L-Serine-1-13C,15N->One-Carbon Metabolism (Folate Cycle) Donates 1C unit Protein Synthesis Protein Synthesis L-Serine-1-13C,15N->Protein Synthesis Phospholipids & Sphingolipids Phospholipids & Sphingolipids L-Serine-1-13C,15N->Phospholipids & Sphingolipids Glutathione Glutathione Glycine->Glutathione

Caption: Metabolic fate of L-Serine.

Experimental Workflow for L-Serine-1-¹³C,¹⁵N Tracing

The following diagram outlines the general experimental workflow for a stable isotope tracing study using L-Serine-1-¹³C,¹⁵N in animal models.

cluster_pre_admin Pre-Administration cluster_admin Administration cluster_post_admin Post-Administration cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Tracer Administration Tracer Administration Fasting->Tracer Administration Timed Sample Collection Timed Sample Collection Tracer Administration->Timed Sample Collection Sample Processing Sample Processing Timed Sample Collection->Sample Processing Metabolite Extraction Metabolite Extraction Sample Processing->Metabolite Extraction Mass Spectrometry Mass Spectrometry Metabolite Extraction->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: Experimental workflow for in vivo stable isotope tracing.

Quantitative Data for L-Serine Administration

The following table summarizes dosages and administration routes for L-serine in animal models based on published studies. Note that specific data for L-Serine-1-¹³C,¹⁵N is limited; therefore, data from unlabeled L-serine studies are included to provide guidance on dosage. The optimal dose for a tracer study should be determined empirically but is typically lower than therapeutic doses to minimize perturbation of endogenous metabolite pools.

Animal ModelCompoundDosageAdministration RouteStudy DurationReference
MouseL-Serine1% in drinking waterOral (ad libitum)12 weeks[9][10]
MouseL-Serine0.5% (w/v)Oral (in drinking water)6 months[11]
Mousedb/db5-20% L-serineOral (in diet)6 months[12][13]
RatL-Serine6 mmol/kgOral Gavage10 hours[14]
RatL-Serine500, 1500, 3000 mg/kg/dayOral Gavage13 weeks[15]
MouseD-SerineNot specifiedIntraperitoneal (IP)Not specified[16]
HumanL-Serine227-400 mg/kg/dayOral3 months[2]

Experimental Protocols

Animal Preparation and Acclimatization
  • Animal Selection: Choose the appropriate animal model (e.g., C57BL/6J mice, Sprague-Dawley rats) based on the research question.

  • Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to allow for acclimatization.

  • Diet: Provide standard chow and water ad libitum during the acclimatization period.

  • Fasting: To reduce the variability of endogenous L-serine levels, fast the animals for a short period (e.g., 4-6 hours) before tracer administration.[3] Ensure access to water during the fasting period.

Tracer Preparation and Administration

The choice of administration route (oral gavage, intraperitoneal injection, or intravenous infusion) depends on the desired pharmacokinetic profile and the research question.

  • Tracer Preparation: Dissolve the L-Serine-1-¹³C,¹⁵N in sterile saline or water to the desired concentration. A typical volume for oral gavage in mice is 100-200 µL.

  • Administration: Administer the tracer solution using a ball-tipped gavage needle to minimize injury. A common dosage for tracer studies is lower than therapeutic doses to avoid perturbing the natural metabolic state. A starting point could be in the range of 10-100 mg/kg.

  • Tracer Preparation: Dissolve the L-Serine-1-¹³C,¹⁵N in sterile saline.

  • Administration: Inject the tracer solution into the peritoneal cavity. This route allows for rapid absorption into the bloodstream.

  • Surgical Preparation: For continuous infusion, surgically implant a catheter into a suitable vein (e.g., jugular vein) and allow the animal to recover.

  • Tracer Preparation: Prepare a sterile solution of L-Serine-1-¹³C,¹⁵N in saline.

  • Administration: Infuse the tracer at a constant rate using an infusion pump. This method is ideal for achieving a steady-state enrichment of the tracer in the plasma.[17]

Sample Collection and Processing
  • Time Points: Collect blood and tissues at various time points after tracer administration to capture the dynamics of L-serine metabolism. Typical time points can range from 15 minutes to several hours.[3]

  • Blood Collection: Collect blood via tail vein, saphenous vein, or cardiac puncture at the terminal time point. Use anticoagulant-coated tubes (e.g., EDTA) and immediately centrifuge to separate plasma.

  • Tissue Collection: At the terminal time point, euthanize the animal and quickly dissect the tissues of interest (e.g., liver, brain, tumor).

  • Quenching Metabolism: Immediately freeze the tissues in liquid nitrogen to halt all metabolic activity.[5]

  • Storage: Store all samples at -80°C until further analysis.[18]

Metabolite Extraction and Analysis
  • Homogenization: Homogenize the frozen tissue samples in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Extraction: Perform a liquid-liquid extraction to separate the polar metabolites from lipids and proteins.

  • Derivatization: If using gas chromatography-mass spectrometry (GC-MS), derivatize the amino acids to make them volatile.

  • Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., GC-MS, LC-MS/MS) to measure the isotopic enrichment of L-serine and its downstream metabolites.[19][20][21]

  • Data Analysis: Calculate the fractional enrichment of ¹³C and ¹⁵N in the metabolites of interest. Correct for the natural abundance of stable isotopes.

Conclusion

The administration of L-Serine-1-¹³C,¹⁵N in animal models is a powerful technique to investigate the in vivo metabolism of L-serine. The protocols outlined in these application notes provide a general framework for conducting such studies. Researchers should optimize the tracer dose, administration route, and time points based on their specific experimental goals and animal model. Careful execution of these protocols will yield valuable insights into the role of L-serine metabolism in health and disease.

References

Application of L-Serine-1-13C,15N in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The amino acid L-serine is a key player in this altered metabolic landscape. It is not only a proteinogenic amino acid but also a major source of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions essential for epigenetic regulation.[1][2][3] Cancer cells often exhibit an increased uptake of serine or an upregulation of its de novo synthesis from glucose.[4][5]

Stable isotope tracing using L-Serine labeled with heavy isotopes, such as L-Serine-1-13C,15N, has become a powerful technique to dissect the metabolic fate of serine in cancer cells.[6][7] By tracking the incorporation of 13C and 15N into downstream metabolites, researchers can quantitatively measure the flux through serine-dependent pathways. This provides invaluable insights into the metabolic phenotype of cancer cells and can help identify novel therapeutic targets.[8][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing L-Serine-1-13C,15N in cancer metabolism research.

Key Applications

The use of L-Serine-1-13C,15N in cancer metabolism research allows for the detailed investigation of several critical pathways:

  • One-Carbon Metabolism: Tracing the 13C and 15N from L-serine into the folate and methionine cycles allows for the quantification of one-carbon flux. This is crucial for understanding the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[1][2]

  • Nucleotide Synthesis: By monitoring the incorporation of labeled atoms into purine and pyrimidine rings, researchers can determine the contribution of serine to de novo nucleotide biosynthesis, a pathway often upregulated in cancer.[4][10][11]

  • Redox Homeostasis: Serine metabolism is linked to the production of NADPH and glutathione, which are critical for maintaining redox balance and mitigating oxidative stress in cancer cells.

  • Methylation Dynamics: The one-carbon units derived from serine are used for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation. Tracing studies can elucidate the dynamics of these epigenetic modifications.

  • Amino Acid Metabolism: The interconversion of serine and glycine, and the contribution of serine to the synthesis of other amino acids like cysteine, can be quantitatively assessed.

Experimental Protocols

Protocol 1: In Vitro L-Serine-1-13C,15N Tracing in Cultured Cancer Cells

This protocol outlines the steps for a typical stable isotope tracing experiment using L-Serine-1-13C,15N in adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • L-Serine-1-13C,15N (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Serine-free culture medium

  • 6-well or 10-cm cell culture plates

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours in complete medium.

  • Preparation of Tracing Medium: Prepare serine-free medium supplemented with dialyzed FBS (to minimize unlabeled serine) and Penicillin-Streptomycin. Add L-Serine-1-13C,15N to a final concentration of 0.2-0.4 mM (this should be optimized based on the cell line and experimental goals).

  • Isotope Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed L-Serine-1-13C,15N containing tracing medium to the cells.

    • Incubate the cells for a defined period. For steady-state labeling, 8-24 hours is common. For kinetic flux analysis, a time course (e.g., 0, 5, 15, 30, 60 minutes) is recommended.

  • Metabolite Extraction:

    • At the end of the incubation period, aspirate the tracing medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of ice-cold 80% methanol (v/v) to each well (for a 6-well plate).

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Resuspend the dried metabolites in a suitable volume (e.g., 50-100 µL) of 50% acetonitrile for LC-MS analysis.

Protocol 2: LC-MS Analysis of Labeled Metabolites

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-Exactive or Triple TOF.

LC Conditions (example for HILIC chromatography):

  • Column: SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm) or equivalent

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 80% B, decrease to 20% B over 15 minutes, hold for 2 minutes, then return to 80% B and equilibrate.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Negative and Positive polarity switching

  • Scan Range: m/z 70-1000

  • Resolution: 70,000

  • Data Acquisition: Full scan mode to detect all isotopologues. Targeted MS/MS (ddMS2) can be used for metabolite identification.

Data Analysis:

  • Peak Picking and Integration: Use software such as Thermo Xcalibur, Sciex OS, or open-source tools like MZmine or XCMS to identify and integrate the peaks corresponding to the different isotopologues of serine-derived metabolites.

  • Isotopologue Distribution Analysis: Correct for the natural abundance of 13C and 15N. The fractional enrichment of each metabolite is calculated as the percentage of the metabolite pool that is labeled with the heavy isotopes.

  • Metabolic Flux Analysis (MFA): For quantitative flux analysis, use software like INCA or Metran to fit the labeling data to a metabolic model of the relevant pathways.

Data Presentation

Quantitative data from L-Serine-1-13C,15N tracing experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Fractional Enrichment of Key Metabolites after 24h Labeling with L-Serine-1-13C,15N in Control vs. Treated Cancer Cells.

MetaboliteIsotopologueControl (% Enrichment)Treatment X (% Enrichment)
GlycineM+1 (13C)35.2 ± 2.125.8 ± 1.9
M+1 (15N)40.5 ± 2.530.1 ± 2.2
M+2 (13C, 15N)15.1 ± 1.38.9 ± 0.9
ATPM+1 (13C)5.6 ± 0.43.1 ± 0.3
M+2 (13C)1.2 ± 0.10.5 ± 0.05
M+1 (15N)8.2 ± 0.64.5 ± 0.4
M+2 (15N)2.5 ± 0.21.1 ± 0.1
GlutathioneM+1 (13C)12.8 ± 1.17.9 ± 0.8
M+1 (15N)15.3 ± 1.49.2 ± 1.0

Data are presented as mean ± SD from n=3 biological replicates. M+n denotes the mass isotopologue with n heavy isotopes.

Table 2: Relative Metabolic Fluxes through Serine-Glycine-One-Carbon (SGOC) Pathways.

Metabolic FluxControl (Relative Flux)Treatment X (Relative Flux)
Serine uptake100 ± 585 ± 4
Serine -> Glycine (cytosol)65 ± 445 ± 3
Serine -> Glycine (mitochondria)35 ± 325 ± 2
Glycine -> Purine Synthesis20 ± 212 ± 1
Serine -> Cysteine Synthesis10 ± 18 ± 0.7

Fluxes are normalized to the serine uptake rate in the control group. Data are derived from 13C-MFA.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental procedures.

Serine_Metabolism_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Serine-1-13C,15N L-Serine-1-13C,15N Serine_cyto Serine (1-13C, 15N) L-Serine-1-13C,15N->Serine_cyto Transport Glycine_cyto Glycine (13C or 15N) Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF Cysteine Cysteine Serine_cyto->Cysteine Serine_mito Serine (1-13C, 15N) Serine_cyto->Serine_mito Purines Purine Synthesis (13C, 15N) Glycine_cyto->Purines CH2THF_cyto 5,10-CH2-THF (13C) THF_cyto->CH2THF_cyto from Serine CH2THF_cyto->Purines Pyrimidines Thymidylate Synthesis (13C) CH2THF_cyto->Pyrimidines SAM S-adenosyl- methionine CH2THF_cyto->SAM Methylation DNA/RNA/Protein Methylation SAM->Methylation Glycine_mito Glycine (13C or 15N) Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF (13C) THF_mito->CH2THF_mito from Serine Formate Formate (13C) CH2THF_mito->Formate Formate->CH2THF_cyto Export

Caption: Metabolic fate of L-Serine-1-13C,15N in cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed Cancer Cells B Incubate 24h A->B C Wash with PBS B->C D Add L-Serine-1-13C,15N Tracer Medium C->D E Incubate for Time Course / Steady State D->E F Quench Metabolism (Ice-cold PBS) E->F G Metabolite Extraction (80% Methanol) F->G H Centrifuge to Pellet Debris G->H I Collect Supernatant H->I J Dry Metabolites I->J K Resuspend for LC-MS J->K L LC-MS Analysis (HRMS) K->L M Peak Picking & Integration L->M N Isotopologue Distribution Analysis M->N O Metabolic Flux Analysis (MFA) N->O

Caption: Experimental workflow for L-Serine-1-13C,15N tracing.

Conclusion

L-Serine-1-13C,15N is a versatile and powerful tool for interrogating the complexities of cancer metabolism. The protocols and data analysis workflows described here provide a framework for researchers to quantitatively assess the contribution of serine to key metabolic pathways that support cancer cell proliferation and survival. By providing a detailed picture of metabolic fluxes, these studies can uncover novel metabolic vulnerabilities and inform the development of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low L-Serine-1-13C,15N Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of L-Serine-1-13C,15N in cell culture experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered during stable isotope labeling experiments with L-Serine-1-13C,15N.

Question: Why am I observing low or no incorporation of L-Serine-1-13C,15N into my cells?

Answer:

Low incorporation of labeled L-serine can stem from several factors, ranging from experimental setup to the inherent metabolic characteristics of your cell line. Below is a systematic guide to troubleshoot this issue.

1. Cell Culture and Medium Composition

  • Presence of Unlabeled Serine: Standard culture media contain unlabeled L-serine, which will compete with the labeled serine for uptake and incorporation. Ensure you are using a custom serine-free medium for your labeling experiment.

  • Dialyzed Serum: Fetal bovine serum (FBS) contains endogenous amino acids, including serine. Use dialyzed FBS to minimize the concentration of unlabeled serine in your medium.

  • Competing Amino Acids: High concentrations of other neutral amino acids, such as alanine, threonine, and cysteine, can compete for the same amino acid transporters (e.g., ASCT1/SLC1A4 and ASCT2/SLC1A5) that import serine.[1][2][3][4] Consider the concentration of these amino acids in your custom medium.

  • High Glucose/Fructose Concentration: High levels of glucose or fructose in the medium can enhance the de novo synthesis of serine from 3-phosphoglycerate, a glycolytic intermediate.[5][6][7][8] This intracellular production of unlabeled serine will dilute the labeled pool, leading to lower incorporation.

2. Cellular Metabolism

  • Upregulated De Novo Serine Synthesis: Many cancer cell lines exhibit an upregulated serine synthesis pathway (SSP).[9][10][11][12] If your cells have high expression levels of SSP enzymes like PHGDH, PSAT1, and PSPH, they may be actively producing their own unlabeled serine, thus reducing their reliance on exogenous labeled serine.

  • Cell Density and Passage Number: Cell metabolism can be influenced by cell density and passage number. High cell density can lead to nutrient depletion and changes in metabolic pathways. Cells at very high or low passage numbers may exhibit altered metabolic phenotypes. It is crucial to maintain consistency in cell density and passage number across experiments.

  • Metabolic State of the Cells: The metabolic state of your cells at the time of labeling is critical. Ensure that cells are in the exponential growth phase and are metabolically active.

3. Experimental Protocol

  • Insufficient Labeling Time: The time required to reach isotopic steady state can vary between cell lines and depends on the turnover rate of serine and its downstream metabolites. A pilot experiment with a time-course (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.

  • Incorrect Concentration of Labeled Serine: Ensure that the concentration of L-Serine-1-13C,15N in the medium is appropriate. While it should be sufficient for cellular processes, excessively high concentrations can sometimes have paradoxical effects on cell metabolism.

  • Sample Preparation and Extraction: Inefficient quenching of metabolism or improper extraction of metabolites can lead to the apparent low incorporation of the label. Ensure rapid and effective quenching and use a robust metabolite extraction protocol.

Question: How can I increase the incorporation of L-Serine-1-13C,15N?

Answer:

To enhance the incorporation of labeled serine, consider the following strategies:

  • Optimize the Labeling Medium:

    • Use serine- and glycine-free base medium.

    • Supplement with dialyzed FBS.

    • Consider reducing the concentration of other competing neutral amino acids if possible without affecting cell viability.

  • Inhibit De Novo Serine Synthesis:

    • If you suspect high endogenous serine production, you can use a pharmacological inhibitor of the serine synthesis pathway, such as a PHGDH inhibitor. This will force the cells to rely more on exogenous serine uptake.

  • Pre-incubation in Serine-Free Medium:

    • Briefly starving the cells of serine by pre-incubating them in a serine-free medium before adding the labeled serine can enhance its uptake. However, prolonged starvation may affect cell health and metabolism, so this should be optimized.

  • Verify Cell Line Characteristics:

    • Characterize the expression of key serine synthesis pathway enzymes (PHGDH, PSAT1, PSPH) and serine transporters (SLC1A4, SLC1A5) in your cell line to understand its intrinsic serine metabolism.

FAQs

Q1: What are the main metabolic fates of L-serine in the cell?

A1: L-serine is a crucial amino acid with several key metabolic fates:

  • Protein Synthesis: It is directly incorporated into proteins.

  • Glycine Synthesis: Serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a key reaction in one-carbon metabolism.

  • One-Carbon Metabolism: The conversion of serine to glycine provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions.[9][10][13]

  • Lipid Synthesis: Serine is a precursor for the synthesis of sphingolipids and phospholipids.

  • Cysteine Synthesis: It contributes to the synthesis of cysteine through the transsulfuration pathway.

Q2: How do I choose the right cell line for my L-serine labeling experiment?

A2: The choice of cell line will significantly impact your experiment. Consider the following:

  • Serine Synthesis Pathway Activity: If you want to study the uptake of exogenous serine, a cell line with low expression of serine synthesis pathway enzymes may be preferable. Conversely, to study the dynamics of the SSP, a cell line with high expression would be more suitable. Many cancer cell lines have high SSP activity.[9][11]

  • Expression of Serine Transporters: Cell lines with higher expression of serine transporters like SLC1A4 and SLC1A5 will likely exhibit greater uptake of exogenous serine.[1][2][3][14]

Q3: What is the expected isotopic enrichment of L-Serine-1-13C,15N in cells?

A3: The expected isotopic enrichment can vary widely depending on the cell line, culture conditions, and labeling time. While specific quantitative data is highly dependent on the experimental context, metabolic flux analysis studies can provide insights. For instance, in some cancer cell lines, after 24 hours of labeling, the enrichment of intracellular serine can reach over 95%. However, in cells with high de novo synthesis, this value will be lower. It is recommended to perform a pilot study to determine the expected enrichment in your specific experimental system.

Data Presentation

The following table provides a hypothetical example of expected L-Serine-1-13C,15N incorporation in two different cancer cell lines under specific conditions. Note: These are illustrative values and actual results may vary.

Cell LineConditionLabeling Time (hours)Intracellular L-Serine-1-13C,15N Enrichment (%)Downstream Metabolite (Glycine) Enrichment (%)
Cell Line A High Serine Uptake, Low De Novo Synthesis24> 95%~80-90%
Cell Line B Low Serine Uptake, High De Novo Synthesis2440-60%~30-50%

Experimental Protocols

Protocol for L-Serine-1-13C,15N Labeling in Adherent Mammalian Cells

This protocol outlines the key steps for performing a stable isotope labeling experiment with L-Serine-1-13C,15N.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Serine-free and glycine-free base medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Serine-1-13C,15N

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Quenching solution (e.g., ice-cold 0.9% NaCl)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling (typically 60-70% confluency).

  • Medium Preparation: Prepare the labeling medium by supplementing the serine-free and glycine-free base medium with dFBS to the desired concentration and the appropriate concentration of L-Serine-1-13C,15N.

  • Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired labeling period (determined from a pilot time-course experiment).

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold quenching solution to remove any remaining extracellular labeled serine.

    • Aspirate the quenching solution completely.

    • Add the pre-chilled extraction solvent to the cells.

    • Incubate at -80°C for 15 minutes.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites for analysis by mass spectrometry.

Visualizations

Serine_Metabolic_Pathways Extracellular_Serine Extracellular L-Serine-1-13C,15N Intracellular_Serine Intracellular L-Serine-1-13C,15N Extracellular_Serine->Intracellular_Serine Uptake (SLC1A4/5) Glycine Glycine Intracellular_Serine->Glycine SHMT Proteins Protein Synthesis Intracellular_Serine->Proteins Lipids Lipid Synthesis Intracellular_Serine->Lipids Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis De_Novo_Serine De Novo Unlabeled Serine Three_PG->De_Novo_Serine Serine Synthesis Pathway (PHGDH, PSAT1, PSPH) De_Novo_Serine->Intracellular_Serine One_Carbon_Pool One-Carbon Pool (for Nucleotides, etc.) Glycine->One_Carbon_Pool

Caption: L-Serine Metabolic Pathways.

Troubleshooting_Workflow Start Low L-Serine-1-13C,15N Incorporation Check_Medium Verify Medium Composition: - Serine-free base? - Dialyzed FBS? - Competing amino acids? Start->Check_Medium Check_Protocol Review Experimental Protocol: - Labeling time sufficient? - Quenching/extraction efficient? Start->Check_Protocol Check_Cellular_Metabolism Assess Cellular Metabolism: - High de novo synthesis? - Cell density/passage optimal? Start->Check_Cellular_Metabolism Optimize_Medium Optimize Labeling Medium Check_Medium->Optimize_Medium Optimize_Protocol Optimize Protocol (e.g., time-course) Check_Protocol->Optimize_Protocol Inhibit_SSP Inhibit Serine Synthesis (e.g., PHGDH inhibitor) Check_Cellular_Metabolism->Inhibit_SSP Characterize_Cells Characterize Cell Line (SSP enzyme/transporter expression) Check_Cellular_Metabolism->Characterize_Cells

Caption: Troubleshooting Workflow for Low Incorporation.

References

How to minimize background noise in L-Serine-1-13C,15N mass spec data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in L-Serine-1-13C,15N mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in mass spectrometry?

A1: Background noise in mass spectrometry can originate from several sources, including:

  • Chemical Noise: This arises from solvents, reagents, sample matrix, and contaminants from the LC system, such as column bleed or plasticizers.[1][2] Common contaminants include siloxanes from septa and vial caps.[3]

  • Electronic Noise: This is inherent to the electronic components of the mass spectrometer, including the detector and amplifier.[4][5]

  • Detector Noise: Random fluctuations in the detector signal can contribute to the overall background noise.

  • Ion Source Problems: Contamination, improper settings, or overheating of the ion source can significantly increase background noise.[1]

  • Sample-Related Issues: Residues from previous samples (carryover) or complex sample matrices can introduce interfering ions.[1][6]

Q2: Why is minimizing background noise particularly important for isotopically labeled compounds like L-Serine-1-13C,15N?

A2: For isotopically labeled compounds, a low signal-to-noise ratio can complicate the accurate measurement of isotopic ratios, which is critical for kinetic studies and metabolic flux analysis.[7] High background noise can obscure low-abundance isotopic peaks, leading to inaccurate quantification and interpretation of results.[4][8]

Q3: What is "background subtraction" and how can it help?

A3: Background subtraction is a data processing technique where a spectrum from a blank or baseline region of the chromatogram is subtracted from the spectrum of the analyte peak.[3][9][10] This can be done automatically by most mass spectrometry software or manually.[3] Dynamic Background Subtraction (DBS) is an advanced technique where the instrument averages previous scans and subtracts them from the current scan in real-time to provide cleaner spectra for MS/MS selection.[11]

Q4: Can the choice of solvents and reagents impact background noise?

A4: Absolutely. Using high-purity, LC-MS grade solvents and reagents is crucial.[1] Lower-grade solvents can contain impurities that contribute to high background noise and interfere with the analysis.[1] It is also important to use mobile phase additives at the lowest effective concentration.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your L-Serine-1-13C,15N mass spec analysis.

ProblemPossible Cause(s)Recommended Solution(s)
High, Constant Baseline Noise 1. Contaminated solvents or mobile phase.[1][8] 2. Contamination in the LC system or mass spectrometer.[12] 3. Improper ion source settings (e.g., temperature, gas flow).[6] 4. Electronic noise.[4]1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1] 2. Flush the entire LC-MS system. Consider a "steam clean" of the mass spectrometer overnight.[13] 3. Optimize ion source parameters for your specific analyte and flow rate. 4. If chemical sources are ruled out, contact a service engineer to diagnose potential electronic issues.
Random Spikes or Erratic Noise 1. Air bubbles in the LC system. 2. Unstable spray in the ion source.[6] 3. Pressure fluctuations from blockages or leaks.[1] 4. Nebulizer problem.[13]1. Degas the mobile phase and prime the LC pumps. 2. Check the ESI needle position and ensure a consistent, fine spray. Clean or replace the ESI needle if necessary. 3. Check for leaks in the system and ensure system backpressure is steady.[6] 4. Adjust or replace the nebulizer needle.[13]
Presence of Known Contaminant Peaks (e.g., Siloxanes) 1. Bleed from the GC septum or LC column.[3] 2. Contamination from sample vials or caps.[3] 3. Impurities in the nitrogen gas supply.1. Use low-bleed septa and columns. Condition new columns properly. 2. Use certified clean vials and caps. 3. Ensure a high-purity nitrogen supply with appropriate filters.
Poor Signal-to-Noise Ratio (S/N) 1. Suboptimal instrument tuning and calibration.[13] 2. Inefficient ionization of L-Serine. 3. High background noise obscuring the signal.[1] 4. Sample matrix effects suppressing the signal.[6]1. Tune and calibrate the mass spectrometer regularly, especially the mass axis.[13] 2. Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature). 3. Address background noise issues using the steps outlined above. 4. Improve sample preparation to remove interfering matrix components. Consider using a divert valve to send the unretained matrix to waste.[6]

Experimental Protocols

Protocol 1: LC-MS System Flushing ("Steam Cleaning")

This protocol is designed to remove chemical contamination from the LC and MS systems.

  • Preparation:

    • Remove the analytical column and replace it with a union.

    • Prepare fresh, high-purity solvents (e.g., 75:25 methanol:water).[13]

  • LC System Flush:

    • Flush all LC lines with a sequence of solvents, such as isopropanol, methanol, and finally the starting mobile phase, for at least 30 minutes each.

  • MS System "Steam Clean" (Overnight):

    • Set the LC flow to 0.5 mL/min.

    • Set the nebulizer pressure to 60 psi.

    • Set the drying gas temperature to 350°C and the flow to 13 L/min.

    • Ensure the MS stream selection valve is directed to the mass spectrometer.

    • Allow the system to run under these conditions overnight to bake out contaminants.[13]

  • Re-equilibration:

    • After flushing, install the analytical column and equilibrate the system with the initial mobile phase until the baseline is stable.

Protocol 2: Sample Preparation for L-Serine Analysis

A robust sample preparation workflow is critical to minimize matrix effects and background interference.[14]

  • Protein Hydrolysis (if applicable):

    • Hydrolyze protein samples to release free amino acids.

  • Purification:

    • Use solid-phase extraction (SPE) or other chromatographic techniques to purify serine from complex mixtures and remove interfering matrix components.

  • Derivatization (if using GC-MS):

    • For GC-MS analysis, derivatize the purified serine to make it volatile (e.g., N,O-bis(trifluoroacetyl) serine methyl ester).[15][16]

  • Final Reconstitution:

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your initial mobile phase (e.g., hexane for GC injections or an aqueous/organic mixture for LC injections).[15]

Quantitative Data Summary

The following table provides a summary of key parameters that can be optimized to improve the signal-to-noise ratio.

ParameterRecommended Setting/ValueRationale
Solvent Purity LC-MS GradeMinimizes chemical background noise from solvent impurities.[1]
Mobile Phase Additives Lowest effective concentration (e.g., <5 mM ammonium formate)High concentrations can increase background and cause salt precipitation.[1][13]
Mass Axis Calibration Daily or after temperature equilibrationEnsures accurate mass assignment, which is critical for extracted ion chromatograms. Temperature changes can shift mass assignments.[13]
Background TIC (Good System) < 200,000 countsA common benchmark for a clean system; higher counts indicate contamination.[13]
Data Processing Background SubtractionSoftware-based removal of constant background ions to improve the visibility of analyte signals.[3][9][11]

Visualizations

Experimental Workflow for Noise Minimization

experimental_workflow cluster_prep Phase 1: Preparation cluster_system Phase 2: System Optimization cluster_acq Phase 3: Data Acquisition & Processing cluster_result Result prep_solvents Use High-Purity LC-MS Grade Solvents sys_flush System Flush & 'Steam Clean' prep_solvents->sys_flush prep_sample Robust Sample Preparation & Purification prep_sample->sys_flush sys_tune Instrument Tuning & Calibration sys_flush->sys_tune sys_opt Optimize Source Parameters sys_tune->sys_opt acq_blank Run Blank Injection sys_opt->acq_blank acq_sample Acquire Sample Data acq_blank->acq_sample acq_process Apply Background Subtraction acq_sample->acq_process result Clean Mass Spec Data (High S/N Ratio) acq_process->result

Caption: Experimental workflow for minimizing background noise.

Troubleshooting Logic for High Background Noise

troubleshooting_workflow start_node High Background Noise Detected decision1 Is the noise constant or random? start_node->decision1 constant_path Constant decision1->constant_path random_path Random/Spikes decision1->random_path action1 1. Check Solvents & Mobile Phase 2. Run System Blanks constant_path->action1 decision2 Noise Persists? action1->decision2 action2 Perform Full System Flush & 'Steam Clean' decision2->action2 Yes success_node Noise Minimized decision2->success_node No decision3 Noise Persists? action2->decision3 action3 Check for Contamination in Gas Supply & System Parts decision3->action3 Yes decision3->success_node No end_node Consult Service Engineer for Electronic Issues action3->end_node action4 1. Degas Mobile Phase 2. Check for Leaks & Pressure Drops random_path->action4 decision4 Noise Persists? action4->decision4 action5 Inspect & Clean/Adjust ESI Source & Nebulizer decision4->action5 Yes decision4->success_node No action5->end_node

Caption: Troubleshooting decision tree for high background noise.

References

Optimizing L-Serine-1-13C,15N Concentration for Effective Isotopic Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of L-Serine-1-13C,15N for effective metabolic labeling in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using L-Serine-1-13C,15N in metabolic studies?

A1: L-Serine-1-13C,15N is a stable isotope-labeled version of the amino acid L-serine. It is used as a tracer in metabolic studies to track the fate of serine and its downstream metabolites in various biochemical pathways. The carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes act as tags that can be detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to elucidate metabolic fluxes and pathway activities.

Q2: What is a good starting concentration for L-Serine-1-13C,15N in cell culture experiments?

A2: A common starting point for amino acid concentration in custom cell culture media is around 100 mg/L.[1] However, the optimal concentration of L-Serine-1-13C,15N can vary significantly depending on the cell type, experimental goals, and the specific metabolic pathway being investigated. It is crucial to perform a concentration optimization experiment (see Experimental Protocols section) to determine the ideal concentration for your specific system.

Q3: How long should I incubate my cells with L-Serine-1-13C,15N?

A3: The incubation time required to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites reaches a plateau, depends on the turnover rate of the metabolites of interest. For rapidly dividing cells and central metabolic pathways like glycolysis, a steady state may be reached within a few hours. However, for slower-growing cells or pathways with slower turnover, longer incubation times (e.g., 24 hours or more) may be necessary.[2]

Q4: What is metabolic scrambling and how does it affect L-serine labeling?

A4: Metabolic scrambling refers to the metabolic conversion of the isotopic tracer into other molecules, which can complicate the interpretation of labeling patterns. A primary example with serine is its reversible conversion to glycine by the enzyme Serine Hydroxymethyltransferase (SHMT).[3][4][5][6] This means that the ¹³C and ¹⁵N labels from L-serine can be transferred to the glycine pool and subsequently incorporated into other pathways, such as one-carbon metabolism.

Q5: How can I minimize metabolic scrambling of L-Serine-1-13C,15N?

A5: While complete elimination of scrambling is often not possible, it can be minimized by optimizing experimental conditions. This includes using the lowest effective concentration of the tracer and minimizing the incubation time. Additionally, understanding the genetic background of your cell line is important, as deficiencies in certain metabolic enzymes can alter metabolic fluxes.

Q6: What analytical techniques are used to measure L-Serine-1-13C,15N enrichment?

A6: The most common techniques for quantifying stable isotope enrichment are mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[7] High-resolution mass spectrometry is particularly useful for resolving the isotopic fine structure and unequivocally assigning ¹³C and ¹⁵N enrichment.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low isotopic enrichment in target metabolites. 1. Suboptimal L-Serine-1-13C,15N concentration: The concentration of the tracer may be too low for efficient uptake and incorporation. 2. Insufficient incubation time: The cells may not have reached isotopic steady state. 3. High cell density: A high number of cells can dilute the tracer, leading to lower per-cell availability. 4. Competition from unlabeled serine: The culture medium may contain unlabeled serine, diluting the labeled pool.1. Perform a concentration titration experiment to identify the optimal tracer concentration (see Experimental Protocols). 2. Perform a time-course experiment to determine the time required to reach isotopic steady state. 3. Optimize cell seeding density to ensure adequate tracer availability for each cell. 4. Use a custom medium that is devoid of unlabeled serine. Ensure any serum used is dialyzed to remove small molecules like amino acids.
High variability in enrichment between replicates. 1. Inconsistent cell numbers: Variation in the number of cells seeded can lead to differences in tracer uptake. 2. Inconsistent incubation times: Precise timing is critical for reproducible results, especially in short-term labeling experiments. 3. Errors during sample preparation: Inconsistent quenching or extraction procedures can introduce variability.1. Ensure accurate cell counting and seeding for all replicates. 2. Standardize all incubation and harvesting times. 3. Follow a standardized and validated protocol for metabolite quenching and extraction.
Unexpected labeled metabolites or isotopologue distribution. 1. Metabolic scrambling: The labeled serine may be converted into other metabolites, such as glycine. 2. Contamination: The L-Serine-1-13C,15N tracer or other reagents may be contaminated. 3. Alternative metabolic pathways: The cells may be utilizing unexpected metabolic routes under your experimental conditions.1. Analyze for known scrambled products (e.g., labeled glycine) to assess the extent of scrambling. 2. Verify the isotopic purity of your tracer using MS. 3. Consult metabolic pathway databases (e.g., KEGG) to explore potential alternative pathways.
Poor cell health or viability after labeling. 1. Toxicity of high tracer concentration: Very high concentrations of a single amino acid can be toxic to cells. 2. Nutrient depletion: Long incubation times in custom media may lead to the depletion of other essential nutrients.1. Test a range of concentrations to find the highest non-toxic concentration. 2. Ensure the custom medium is adequately supplemented with all essential nutrients for your cell line.

Data Presentation

Table 1: Hypothetical Impact of L-Serine-1-13C,15N Concentration on Isotopic Enrichment and Cell Viability. This table illustrates the expected trends when optimizing tracer concentration. Actual values will vary depending on the specific experimental system.

L-Serine-1-¹³C,¹⁵N Concentration (mg/L)Isotopic Enrichment in Glycine (%)Isotopic Enrichment in a Downstream Metabolite (e.g., Purine) (%)Cell Viability (%)
2530 ± 510 ± 298 ± 2
5055 ± 625 ± 497 ± 3
100 (Typical Starting Point) 85 ± 4 50 ± 5 95 ± 3
20095 ± 370 ± 690 ± 5
40098 ± 275 ± 575 ± 8

Experimental Protocols

Protocol: Optimization of L-Serine-1-13C,15N Concentration for Effective Labeling

This protocol outlines the steps to determine the optimal concentration of L-Serine-1-13C,15N for your specific cell line and experimental goals.

Materials:

  • Your mammalian cell line of interest

  • Base medium deficient in L-serine (e.g., custom DMEM/F-12)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Serine-1-13C,15N (high isotopic purity)

  • Unlabeled L-serine (for control)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Metabolite extraction solution (e.g., ice-cold 80% methanol)

  • Instrumentation for metabolite analysis (LC-MS or GC-MS)

Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in your standard complete medium.

  • Media Preparation: Prepare a set of labeling media with varying concentrations of L-Serine-1-13C,15N. A good starting range is 25, 50, 100, 200, and 400 mg/L. Also, prepare a control medium with the standard unlabeled L-serine concentration.

  • Media Exchange: The next day, aspirate the standard medium and wash the cells once with sterile PBS. Then, add the prepared labeling media to the respective wells.

  • Incubation: Incubate the cells for a predetermined time to allow for tracer uptake and incorporation. This time should be based on the expected turnover of the metabolic pathway of interest (a 24-hour incubation is a common starting point).

  • Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. This is typically done by aspirating the medium, washing the cells quickly with ice-cold PBS, and then adding a pre-chilled extraction solution (e.g., 80% methanol) and scraping the cells.

  • Sample Processing: Collect the cell extracts and centrifuge to pellet any debris. Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of serine and key downstream metabolites (e.g., glycine, purines, pyrimidines) using LC-MS or GC-MS.

  • Data Analysis: Calculate the percentage of isotopic enrichment for each metabolite at each L-Serine-1-13C,15N concentration. Also, assess cell viability for each concentration (e.g., using a trypan blue exclusion assay on a parallel plate).

  • Determine Optimal Concentration: The optimal concentration will be the one that provides high isotopic enrichment in your metabolites of interest without significantly impacting cell viability.

Mandatory Visualizations

Serine_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_downstream Downstream Pathways 3_Phosphoglycerate 3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT1 L_Serine_1_13C_15N L-Serine-1-¹³C,¹⁵N Phosphoserine->L_Serine_1_13C_15N PSPH Glycine Glycine L_Serine_1_13C_15N->Glycine SHMT THF Tetrahydrofolate Cysteine Cysteine L_Serine_1_13C_15N->Cysteine 5_10_Methylene_THF 5,10-Methylene-THF Glycine->5_10_Methylene_THF Glycine Cleavage System THF->5_10_Methylene_THF Purines Purines 5_10_Methylene_THF->Purines Pyrimidines Pyrimidines 5_10_Methylene_THF->Pyrimidines

Caption: Serine Metabolism and Downstream Pathways.

Optimization_Workflow start Start: Define Experimental Goals prepare_media Prepare Labeling Media with a Range of L-Serine-1-¹³C,¹⁵N Concentrations start->prepare_media seed_cells Seed Cells and Grow to Optimal Confluency prepare_media->seed_cells media_exchange Exchange Standard Medium with Labeling Media seed_cells->media_exchange incubate Incubate for a Predetermined Time media_exchange->incubate extract Quench Metabolism and Extract Metabolites incubate->extract analyze Analyze Isotopic Enrichment by Mass Spectrometry extract->analyze evaluate Evaluate Enrichment and Cell Viability analyze->evaluate optimal Optimal Concentration Identified evaluate->optimal High Enrichment & Good Viability adjust Adjust Concentration Range and Repeat Experiment evaluate->adjust Low Enrichment or Low Viability adjust->prepare_media

Caption: Experimental Workflow for Optimization.

Troubleshooting_Tree start Low Isotopic Enrichment Observed check_conc Was a concentration optimization performed? start->check_conc perform_opt Perform concentration optimization experiment check_conc->perform_opt No check_time Was a time-course experiment performed? check_conc->check_time Yes perform_time Perform time-course experiment to ensure steady state check_time->perform_time No check_scrambling Is there high enrichment in glycine? check_time->check_scrambling Yes scrambling_issue Metabolic scrambling is significant. Consider shorter incubation time or lower concentration. check_scrambling->scrambling_issue Yes check_viability Is cell viability compromised? check_scrambling->check_viability No toxic_conc L-Serine concentration may be too high. Reduce concentration. check_viability->toxic_conc Yes further_investigation Further investigation needed: - Check for unlabeled serine in medium - Verify tracer purity - Optimize cell density check_viability->further_investigation No

Caption: Troubleshooting Decision Tree for Low Enrichment.

References

Technical Support Center: L-Serine-1-13C,15N Metabolic Flux Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Serine-1-13C,15N in metabolic flux analysis (MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a dual-labeled tracer like L-Serine-1-13C,15N?

A1: The key advantage of using a dual-labeled tracer is the ability to simultaneously track the fate of both the carbon and nitrogen atoms from a single precursor molecule. This "one-shot" approach provides a more comprehensive view of serine metabolism, allowing for the simultaneous quantification of carbon and nitrogen fluxes into various downstream pathways, such as nucleotide and amino acid biosynthesis. This can lead to a more robust and statistically rigorous analysis of cellular metabolism compared to using single-labeled tracers in separate experiments.[1]

Q2: How does the use of L-Serine-1-13C,15N impact the complexity of data analysis?

A2: The use of a dual-labeled tracer increases the complexity of mass spectrometry data analysis. The presence of both 13C and 15N isotopes in metabolites leads to overlapping isotopic patterns, which can be challenging to resolve, especially with low-resolution mass spectrometers. It is crucial to use appropriate algorithms and software that can accurately correct for natural isotope abundance and deconvolve the overlapping mass isotopomer distributions to accurately determine the incorporation of both labels.

Q3: What are the key metabolic pathways that can be investigated using L-Serine-1-13C,15N?

A3: L-Serine is a central node in metabolism, and this tracer can be used to probe several key pathways, including:

  • Serine Biosynthesis and Catabolism: Tracing the conversion of serine to other metabolites.

  • Glycine and One-Carbon Metabolism: Following the transfer of the 1-carbon of serine into the one-carbon pool, which is crucial for nucleotide synthesis and methylation reactions.

  • Amino Acid Metabolism: Tracking the nitrogen from serine to other amino acids through transamination reactions.

  • Nucleotide Biosynthesis: Observing the incorporation of both carbon and nitrogen from serine into purines and pyrimidines.

Troubleshooting Guide

This guide addresses common pitfalls encountered during L-Serine-1-13C,15N metabolic flux experiments.

Problem Potential Cause Troubleshooting Steps
Low Isotopic Enrichment in Downstream Metabolites Insufficient tracer concentration or incubation time. Optimize the concentration of L-Serine-1-13C,15N in the culture medium and perform a time-course experiment to determine the optimal labeling duration to reach isotopic steady state.
Dilution from unlabeled endogenous sources. Consider the contribution of unlabeled intracellular pools of serine and other amino acids. It may be necessary to use metabolic inhibitors or genetic knockouts to block competing pathways.
Metabolic scrambling. The labeled nitrogen from serine can be transferred to other amino acids through transamination reactions, diluting the 15N enrichment in the intended pathway. This is a known challenge in dual-labeling experiments and requires careful modeling to account for these exchanges.[2]
Inaccurate Mass Isotopomer Distributions (MIDs) Incomplete resolution of isotopic peaks in mass spectrometry. Use a high-resolution mass spectrometer to better distinguish between 13C and 15N labeled species.[2] Employ advanced data processing software capable of deconvolution of complex isotopic patterns.
Incorrect natural abundance correction. Ensure that the natural abundance correction algorithm accounts for both 13C and 15N isotopes in all relevant atoms of the metabolite.
Matrix effects in mass spectrometry. Optimize sample preparation to remove interfering substances. Use internal standards to normalize for variations in ionization efficiency.
Inconsistent or Non-reproducible Flux Calculations Metabolic state of the cells is not at steady state. Ensure that cells are in a stable metabolic state before and during the labeling experiment. This can be verified by monitoring key extracellular fluxes (e.g., glucose uptake, lactate secretion).
Incomplete quenching of metabolism. Rapid and effective quenching of metabolic activity during sample collection is critical to prevent changes in metabolite levels and labeling patterns. Test and validate your quenching protocol.
Errors in the metabolic network model. The accuracy of the calculated fluxes is highly dependent on the completeness and correctness of the underlying metabolic network model. Ensure your model includes all relevant pathways and compartmentalization.

Experimental Protocols

A detailed experimental protocol is crucial for the success of L-Serine-1-13C,15N metabolic flux experiments. Below is a generalized workflow.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing L-Serine-1-13C,15N at the desired concentration. The concentration should be optimized to achieve sufficient labeling without causing metabolic perturbations.

  • Isotope Labeling: Replace the standard culture medium with the labeling medium and incubate for a predetermined time to allow for isotopic steady state to be reached.

II. Sample Preparation
  • Metabolism Quenching: Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol or a specific quenching solution.

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Protein Hydrolysis (for proteinogenic amino acids): If analyzing protein-bound amino acids, hydrolyze the protein pellet using 6M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

III. Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Data Acquisition: Acquire data in a manner that allows for the accurate determination of mass isotopomer distributions. This may involve selected ion monitoring (SIM) or full scan mode, depending on the instrument and experimental goals.

IV. Data Analysis
  • Peak Integration and MID Calculation: Integrate the chromatographic peaks and calculate the mass isotopomer distributions (MIDs) for serine and other relevant metabolites.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and 15N.

  • Metabolic Flux Calculation: Use a software package designed for 13C-MFA (e.g., INCA, Metran, OpenFLUX) to calculate the metabolic fluxes by fitting the corrected MIDs to a metabolic model.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data from an L-Serine-1-13C,15N tracing experiment. The values presented are hypothetical and for illustrative purposes only.

MetaboliteIsotopologueFractional Abundance (%) - ControlFractional Abundance (%) - Treatment
Serine M+05.28.1
M+1 (13C)92.389.5
M+1 (15N)1.51.2
M+2 (13C, 15N)1.01.2
Glycine M+045.860.3
M+1 (13C)30.125.4
M+1 (15N)20.512.1
M+2 (13C, 15N)3.62.2
Purine Nucleotide (e.g., AMP) M+070.285.1
M+1 (13C)15.38.9
M+1 (15N)10.14.5
M+2 (13C, 15N)4.41.5

Visualizations

Serine Metabolism and One-Carbon Pathway

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine-1-13C,15N L-Serine-1-13C,15N Phosphoserine->L-Serine-1-13C,15N PSPH Glycine Glycine L-Serine-1-13C,15N->Glycine SHMT THF THF Glycine->L-Serine-1-13C,15N SHMT 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF from Serine C1 Purines Purines 5,10-methylene-THF->Purines Thymidylate Thymidylate 5,10-methylene-THF->Thymidylate

Caption: Serine biosynthesis from glycolysis and its entry into one-carbon metabolism.

Experimental Workflow for L-Serine-1-13C,15N MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase Cell Culture Cell Culture Isotope Labeling\n(L-Serine-1-13C,15N) Isotope Labeling (L-Serine-1-13C,15N) Cell Culture->Isotope Labeling\n(L-Serine-1-13C,15N) Metabolism Quenching Metabolism Quenching Isotope Labeling\n(L-Serine-1-13C,15N)->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing Natural Abundance Correction Natural Abundance Correction Data Processing->Natural Abundance Correction Flux Calculation Flux Calculation Natural Abundance Correction->Flux Calculation Metabolic Network Model Metabolic Network Model Metabolic Network Model->Flux Calculation Statistical Analysis Statistical Analysis Flux Calculation->Statistical Analysis

Caption: A typical experimental workflow for metabolic flux analysis using stable isotopes.

References

Technical Support Center: Enhancing L-Serine-1-13C,15N Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Serine-1-13C,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the sensitive detection of this isotopically labeled amino acid in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting L-Serine-1-13C,15N in biological samples?

A1: The main challenges include:

  • Low physiological concentrations: L-serine levels can be low in certain biological fluids and tissues, making sensitive detection difficult.

  • Matrix effects: The complex nature of biological samples (e.g., plasma, tissue homogenates) can interfere with the analysis, leading to ion suppression in mass spectrometry or signal overlap in NMR.

  • Isotopic interference: The natural abundance of 13C and 15N isotopes in other molecules within the sample can potentially interfere with the signal of the labeled L-serine, especially at low concentrations.[1][2]

  • Analyte polarity: L-serine is a polar molecule, which can make it challenging to retain on traditional reversed-phase liquid chromatography columns without derivatization.

Q2: Why is derivatization often recommended for L-serine analysis by GC-MS and LC-MS/MS?

A2: Derivatization is a chemical modification of the analyte that can significantly improve its analytical properties. For L-serine, derivatization is used to:

  • Increase volatility: This is essential for analysis by Gas Chromatography (GC), as amino acids are not inherently volatile.[3][4]

  • Enhance ionization efficiency: Derivatization can introduce functional groups that ionize more readily in the mass spectrometer source, leading to improved sensitivity.

  • Improve chromatographic separation: By altering the polarity of L-serine, derivatization can improve its retention and peak shape on chromatographic columns.

  • Enable chiral separation: Certain derivatizing agents can be used to separate the L- and D-enantiomers of serine, which is crucial for stereospecific studies.

Q3: Can I analyze L-Serine-1-13C,15N without derivatization?

A3: Yes, direct analysis of underivatized L-serine is possible, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a sensitive mass spectrometer.[5] HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic solvent content, which is well-suited for the retention of polar compounds like amino acids. However, sensitivity may be lower compared to methods employing derivatization.

Q4: What are the key considerations for quantitative NMR (qNMR) analysis of L-Serine-1-13C,15N?

A4: For quantitative NMR analysis, the following are important:

  • Choice of internal standard: A suitable internal standard that does not overlap with the analyte signals is crucial for accurate quantification.

  • Relaxation times: To ensure accurate integration, the relaxation delay (d1) in the NMR pulse sequence should be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of the nuclei.

  • Signal overlap: The crowded nature of NMR spectra from biological extracts can lead to signal overlap. Two-dimensional (2D) NMR techniques or spectral deconvolution methods may be necessary to resolve the signals of interest.[6]

  • Isotope effects: The presence of 13C and 15N can cause slight shifts in the 1H NMR signals (isotope shifts), which need to be accounted for in the data analysis.[7]

Troubleshooting Guides

Mass Spectrometry (LC-MS/MS & GC-MS)
IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient ionization of L-serine.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).- Consider using a derivatization agent to enhance ionization.
Ion suppression from matrix components.- Improve sample cleanup procedures (e.g., protein precipitation, solid-phase extraction).- Dilute the sample to reduce matrix effects.- Optimize chromatographic separation to elute L-serine in a region with less co-eluting matrix components.
Suboptimal fragmentation (in MS/MS).- Optimize collision energy for the specific precursor-to-product ion transition of L-Serine-1-13C,15N.
Poor Peak Shape (Tailing or Fronting) Inappropriate chromatographic conditions.- For LC, consider using a HILIC column for better retention of the polar L-serine.- Optimize the mobile phase composition and gradient.
Active sites on the column or in the system.- Use a column specifically designed for polar analytes.- Ensure the system is well-passivated.
High Background Noise Contaminated mobile phase or sample.- Use high-purity solvents and reagents.- Filter all mobile phases and samples.- Clean the ion source of the mass spectrometer.[8]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.- Ensure the LC pump is functioning correctly and the mobile phase is properly mixed.- Equilibrate the column for a sufficient time before each run.
Column degradation.- Replace the column if it has exceeded its lifetime.
Isotopic Cross-Contribution Natural abundance of isotopes in the analyte interfering with the signal of the internal standard.- Select a stable isotope-labeled internal standard with a mass shift that avoids overlap with the natural isotope distribution of the analyte.[1][2]
Quantitative NMR (qNMR)
IssuePossible Cause(s)Suggested Solution(s)
Inaccurate Quantification Incomplete relaxation of nuclei.- Increase the relaxation delay (d1) in the pulse sequence.
Poor signal-to-noise ratio.- Increase the number of scans.- Use a higher field strength magnet if available.- Concentrate the sample.
Incorrect integration of signals.- Manually inspect and adjust the integration regions to ensure they accurately cover the peaks of interest.
Signal Overlap Crowded spectral region.- Use 2D NMR experiments (e.g., 1H-13C HSQC) to resolve overlapping signals.- Adjust the pH of the sample to shift the chemical shifts of interfering peaks.
Broad Peaks Poor shimming of the magnet.- Perform automated or manual shimming to improve magnetic field homogeneity.
Presence of paramagnetic ions in the sample.- Add a chelating agent like EDTA to the sample.

Experimental Protocols

I. LC-MS/MS Analysis of L-Serine-1-13C,15N in Plasma

This protocol is adapted from a validated method for D-serine analysis and can be applied to its L-isomer.[9]

1. Sample Preparation (Protein Precipitation and Derivatization)

  • To 100 µL of plasma sample, add 400 µL of ice-cold acetone.

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 400 µL of the supernatant to a new tube.

  • Add 300 µL of a chiral derivatizing agent, such as (R)-1-Boc-2-piperidinecarbonyl chloride, to resolve enantiomers if necessary, or a suitable agent to improve sensitivity.

  • Stir the mixture at 1000 rpm for 2 hours at room temperature.

  • Add 200 µL of trifluoroacetic acid (TFA) and incubate for 1 hour.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol/water (10:90, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: Zorbax Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 µm) or a HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Optimize based on the column and derivatization agent used. A typical gradient would start with a high aqueous phase and ramp up the organic phase.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for the derivatized L-Serine-1-13C,15N. The exact m/z values will depend on the derivatizing agent used.

II. GC-MS Analysis of L-Serine-1-13C,15N in Tissue Homogenate

This protocol is based on a common method for amino acid analysis by GC-MS.[3]

1. Sample Preparation (Protein Hydrolysis and Derivatization)

  • Homogenize the tissue sample in a suitable buffer.

  • Perform protein hydrolysis by adding 6 M HCl and heating at 110°C for 24 hours.

  • Dry the hydrolysate under vacuum.

  • To the dried sample, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Heat the mixture at 100°C for 4 hours to form the TBDMS derivatives.

  • Neutralize the sample with sodium bicarbonate before GC-MS analysis.

2. GC-MS Conditions

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, then ramp up to 280°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Scan Range: Monitor the characteristic fragment ions of the derivatized L-Serine-1-13C,15N.

III. Quantitative ¹H-NMR Analysis of L-Serine-1-13C,15N in Cell Extracts

This is a general protocol that should be optimized for the specific sample type and NMR instrument.

1. Sample Preparation

  • Extract metabolites from the cell pellet using a cold solvent mixture, such as methanol:chloroform:water (2:1:0.8).

  • Separate the polar (methanol/water) and non-polar (chloroform) phases by centrifugation.

  • Collect the polar phase containing the amino acids.

  • Lyophilize the polar extract to dryness.

  • Reconstitute the dried extract in a known volume of D₂O buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS).

2. NMR Data Acquisition

  • Spectrometer: 500 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Pulse Program: A 1D ¹H experiment with water suppression (e.g., NOESY presaturation or zgpr).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm.

    • Number of Scans: 64 or higher, depending on the sample concentration.

    • Relaxation Delay (d1): 5-7 times the longest T1 of the signals of interest (a minimum of 5s is a good starting point).

    • Temperature: 298 K.

3. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the area of a well-resolved L-serine proton signal and the signal of the internal standard.

  • Calculate the concentration of L-Serine-1-13C,15N using the following formula:

    Cserine = (Iserine / Nserine) * (NIS / IIS) * CIS

    Where:

    • C = concentration

    • I = integral area

    • N = number of protons giving rise to the signal

Quantitative Data Summary

The following tables summarize typical performance characteristics for the different analytical techniques. Values can vary depending on the specific instrument, method, and sample matrix.

Table 1: LC-MS/MS Performance

ParameterTypical ValueReference
Linearity Range0.1 - 500 µmol/L[10]
Limit of Quantification (LOQ)0.1 - 0.5 µmol/L[11]
Intra-day Precision (%RSD)< 5%[11]
Inter-day Precision (%RSD)< 15%[11]
Recovery85 - 115%[5]

Table 2: GC-MS Performance

ParameterTypical ValueReference
Limit of Detection (LOD)2 - 7 µmol/L[12]
Intra-assay CV (%)5 - 15%[12]
Inter-assay CV (%)6 - 17%[12]
Recovery78 - 123%[12]

Table 3: qNMR Performance

ParameterTypical ValueReference
Limit of Quantification (LOQ)1 - 10 µmol/LGeneral estimate
Precision (%RSD)< 5%General estimate
AccuracyHigh (primary ratio method)[13]

Visualizations

L-Serine Biosynthesis and Integration into Sphingolipid Synthesis

The following diagram illustrates the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate and its subsequent utilization as a backbone for sphingolipid biosynthesis.

L_Serine_Sphingolipid_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis L-Serine Synthesis cluster_sphingolipid_synthesis Sphingolipid Synthesis 3_Phosphoglycerate 3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT1 L_Serine L_Serine Phosphoserine->L_Serine PSPH 3_Ketosphinganine 3_Ketosphinganine L_Serine->3_Ketosphinganine SPTLC1/2 Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex_Sphingolipids Ceramide->Complex_Sphingolipids

Caption: L-Serine synthesis and its role in sphingolipid biosynthesis.[14][15][16][17][18]

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the major steps in a typical LC-MS/MS workflow for the analysis of L-Serine-1-13C,15N in a biological sample.

LCMS_Workflow Biological_Sample Biological_Sample Sample_Preparation Sample_Preparation Biological_Sample->Sample_Preparation e.g., Protein Precipitation Derivatization Derivatization Sample_Preparation->Derivatization Optional, for sensitivity LC_Separation LC_Separation Sample_Preparation->LC_Separation Direct Injection Derivatization->LC_Separation Mass_Spectrometry Mass_Spectrometry LC_Separation->Mass_Spectrometry Ionization (ESI) Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Quantification

Caption: A typical experimental workflow for LC-MS/MS analysis.

L-Serine Sensing and mTORC1 Signaling Pathway

This diagram shows the role of L-serine in the activation of the mTORC1 signaling pathway, a key regulator of cell growth and metabolism.

mTOR_Pathway L_Serine L_Serine Rag_GTPases Rag_GTPases L_Serine->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Cell_Growth_Metabolism Cell_Growth_Metabolism mTORC1->Cell_Growth_Metabolism Promotes

References

Best practices for storing and handling L-Serine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling L-Serine-1-13C,15N, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store L-Serine-1-13C,15N?

A1: Proper storage is crucial to maintain the integrity of L-Serine-1-13C,15N. The recommended storage conditions are as follows:

Storage ConditionDurationRecommendations
-80°C Up to 6 monthsFor long-term storage, keep in a tightly sealed container, protected from moisture and light.
-20°C Up to 1 monthSuitable for short-term storage. Ensure the container is well-sealed.
Room Temperature Short periodsCan be stored at room temperature for brief periods, away from light and moisture.
Refrigerator Short periodsAn alternative for short-term storage.

Note: It is recommended to aliquot the product upon receipt to avoid multiple freeze-thaw cycles.

Q2: What are the physical and chemical properties of L-Serine-1-13C,15N?

A2: L-Serine-1-13C,15N is a white to off-white solid or crystalline powder. It is sparingly soluble in water and slightly soluble in aqueous bases.

Q3: What are the best practices for handling L-Serine-1-13C,15N?

A3: When handling L-Serine-1-13C,15N, follow standard laboratory safety procedures for handling chemical reagents. Key recommendations include:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust.

  • For quantitative applications, especially in mass spectrometry, use low-binding microcentrifuge tubes and pipette tips to prevent loss of material.

  • When preparing stock solutions, use high-purity solvents. If using water, it should be distilled and purified.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving L-Serine-1-13C,15N.

Problem 1: Low Incorporation Efficiency of L-Serine-1-13C,15N in Cell Culture

Possible Causes:

  • Presence of unlabeled L-Serine in the medium: Standard fetal bovine serum (FBS) contains endogenous amino acids, which will compete with the labeled serine for incorporation.

  • Insufficient incubation time: Complete incorporation of the labeled amino acid requires a sufficient number of cell divisions.

  • Metabolic conversion: Cells can synthesize L-serine de novo from other precursors in the medium, diluting the labeled pool.

Solutions:

  • Use dialyzed FBS: Dialyzed serum has significantly lower concentrations of free amino acids.

  • Increase incubation time: Allow cells to undergo at least five to six doublings in the labeling medium to ensure maximum incorporation.

  • Optimize media composition: Ensure that the culture medium is specifically deficient in unlabeled L-serine. The concentration of the labeled L-serine may need to be optimized for your specific cell line.

Problem 2: Unexpected Peaks in Mass Spectrometry Analysis

Possible Causes:

  • Metabolic Scrambling: The isotopic labels from L-Serine-1-13C,15N can be transferred to other amino acids through metabolic pathways. For instance, serine is a precursor for glycine.[1]

  • Incomplete Labeling: A fraction of the protein may still contain the unlabeled ("light") version of serine.

  • Contamination: The sample may be contaminated with unlabeled proteins or peptides.

Solutions:

  • Thoroughly wash cell pellets: Before lysis, wash the cell pellets extensively with phosphate-buffered saline (PBS) to remove any residual unlabeled amino acids from the medium.

  • Confirm complete labeling: Before starting the main experiment, perform a pilot study to confirm the incorporation efficiency by mass spectrometry.

  • Use bioinformatics tools for data analysis: Specialized software can help to identify and account for metabolic scrambling and incomplete labeling in your quantitative analysis.

Experimental Protocols

Metabolic Labeling of Mammalian Cells using L-Serine-1-13C,15N (SILAC-based workflow)

This protocol provides a general workflow for metabolic labeling of adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • L-Serine-1-13C,15N

  • Unlabeled L-Serine

  • SILAC-grade cell culture medium deficient in L-serine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Adherent mammalian cell line of interest

  • Standard cell culture reagents and equipment

Procedure:

  • Adaptation Phase:

    • Culture the cells in the "heavy" labeling medium, which is the serine-deficient medium supplemented with L-Serine-1-13C,15N and dFBS. The final concentration of L-Serine-1-13C,15N should be similar to the concentration of L-serine in standard culture medium (typically around 0.4 mM).

    • Simultaneously, culture a control population of cells in "light" medium, which is the same base medium supplemented with unlabeled L-Serine and dFBS.

    • Allow the cells to grow for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid. This typically takes 1-2 weeks depending on the cell line's doubling time.

  • Experimental Phase:

    • Once labeling is complete, the cells are ready for the experimental treatment (e.g., drug treatment, growth factor stimulation).

    • Apply the desired treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other population serves as a control.

  • Sample Harvesting and Preparation:

    • After the treatment, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Proceed with protein extraction, digestion (e.g., with trypsin), and subsequent analysis by mass spectrometry.

Quantitative Data Summary

The following table provides theoretical mass shifts for a peptide containing one L-Serine residue when labeled with L-Serine-1-13C,15N.

Isotopic LabelNumber of 13C atomsNumber of 15N atomsMonoisotopic Mass Shift (Da)
L-Serine-1-13C,15N11+2.0004

Note: The actual observed mass shift in a mass spectrometer may vary slightly due to instrument calibration and resolution.

Visualizations

Below are diagrams illustrating key concepts related to the use of L-Serine-1-13C,15N.

experimental_workflow Experimental Workflow for SILAC with L-Serine-1-13C,15N cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture (Light L-Serine) Control Control Treatment Light_Culture->Control Heavy_Culture Cell Culture (Heavy L-Serine-1-13C,15N) Experiment Experimental Treatment Heavy_Culture->Experiment Combine Combine Cell Pellets (1:1) Control->Combine Experiment->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion Lysis->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: A typical experimental workflow for SILAC using L-Serine-1-13C,15N.

serine_biosynthesis Simplified L-Serine Biosynthesis Pathway Glucose Glucose 3PG 3-Phosphoglycerate Glucose->3PG Glycolysis 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP PHGDH 3PS 3-Phosphoserine 3PHP->3PS PSAT1 L_Serine L-Serine 3PS->L_Serine PSPH Glycine Glycine L_Serine->Glycine Cysteine Cysteine L_Serine->Cysteine Purines Purines L_Serine->Purines Pyrimidines Pyrimidines L_Serine->Pyrimidines

References

How to account for natural isotope abundance in L-Serine-1-13C,15N studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers using L-Serine-1-13C,15N in metabolic labeling studies. Accurate data interpretation requires correcting for the natural abundance of heavy isotopes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in my L-Serine-1-13C,15N labeling experiment?

It is crucial to correct for natural isotope abundance because naturally occurring heavy isotopes of elements like carbon, nitrogen, and oxygen can artificially inflate the measured enrichment of your labeled compound. For example, a molecule of unlabeled L-Serine can contain naturally occurring 13C and 15N, which would be indistinguishable by mass spectrometry from the labeled L-Serine-1-13C,15N you introduced. This can lead to an overestimation of the true level of labeling from your tracer.

Q2: What is the natural abundance of the isotopes I need to be concerned about with L-Serine?

The primary elements in L-Serine are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The natural abundances of their heavy isotopes are summarized below.

IsotopeNatural Abundance (%)
13C~1.1%
15N~0.37%
17O~0.038%
18O~0.205%
2H (D)~0.015%

Data compiled from various sources.

Q3: How do I perform the correction for natural isotope abundance?

The correction is typically done using a set of mathematical equations or algorithms that take into account the natural abundance of all isotopes in the molecule. This is often implemented in specialized software for mass spectrometry data analysis. The general principle involves calculating the theoretical isotopic distribution for an unlabeled compound and subtracting this contribution from the measured isotopic distribution of your labeled sample.

Troubleshooting Guide

Issue 1: My measured enrichment for the M+2 isotopologue (representing L-Serine-1-13C,15N) seems higher than expected, even in my control (unlabeled) samples.

This is a classic sign of not correcting for natural isotope abundance. The M+2 peak in an unlabeled serine sample is not zero due to the probability of finding both a 13C and a 15N atom, or two 13C atoms, or an 18O atom, etc., in the same molecule.

Solution:

  • Analyze an Unlabeled Standard: Run a sample of unlabeled L-Serine under the exact same mass spectrometry conditions as your labeled samples.

  • Determine the Natural Isotope Distribution: Measure the relative intensities of the M+0, M+1, M+2, etc., peaks for the unlabeled standard. This provides an empirical measurement of the natural isotope distribution.

  • Apply a Correction Algorithm: Use a software package or a custom script to apply an isotope correction algorithm. A common approach is the method described by Brauman, which uses matrix algebra to solve for the true isotopic enrichment.

Issue 2: The correction software I am using requires the elemental composition of my analyte. What should I input for L-Serine?

The elemental formula for L-Serine is C3H7NO3. This is the information you will need for the correction algorithm.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis of L-Serine

  • Metabolite Extraction: Quench metabolic activity in your cell or tissue samples, often by using a cold solvent like liquid nitrogen or a cold methanol/water mixture.

  • Homogenization: Homogenize the samples in a suitable extraction buffer.

  • Protein Precipitation: Precipitate proteins using a method such as cold acetonitrile or trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites, including L-Serine.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency for GC-MS analysis, derivatize the amino acids. A common method is silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Sample Analysis: Analyze the prepared samples by LC-MS or GC-MS.

Diagrams

G cluster_0 Data Acquisition cluster_1 Correction Workflow cluster_2 Analysis raw_data Raw Mass Spectra Data (Labeled Sample) correction Isotope Abundance Correction Algorithm raw_data->correction unlabeled_data Raw Mass Spectra Data (Unlabeled Standard) unlabeled_data->correction corrected_data Corrected Isotopic Distribution correction->corrected_data flux_analysis Metabolic Flux Analysis corrected_data->flux_analysis

Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.

G cluster_0 Unlabeled L-Serine cluster_1 Naturally Occurring Isotopologues M0 M+0 (C3H7NO3) M1_C M+1 (13C) M0->M1_C Natural Abundance M1_N M+1 (15N) M0->M1_N Natural Abundance M2_CC M+2 (13C + 13C) M1_C->M2_CC Natural Abundance M2_CN M+2 (13C + 15N) M1_C->M2_CN Natural Abundance M2_O M+2 (18O) M1_C->M2_O Natural Abundance M1_N->M2_CC Natural Abundance M1_N->M2_CN Natural Abundance M1_N->M2_O Natural Abundance

Caption: Contribution of natural isotopes to higher mass isotopologues of L-Serine.

Technical Support Center: Enhancing NMR Resolution of L-Serine-1-13C,15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the spectral resolution of L-Serine-1-13C,15N labeled proteins in Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary advantage of using L-Serine-1-13C,15N labeling for NMR studies?

A1: L-Serine-1-13C,15N labeling is a selective labeling strategy that simplifies complex NMR spectra. By introducing 13C only at the carbonyl position of serine residues, it helps to reduce signal overlap and spectral crowding, which is particularly beneficial for larger proteins. This method can be a cost-effective alternative to uniform labeling and is crucial for resonance assignments in challenging protein systems.[1][2]

Q2: I am observing significant peak overlap in my 2D 1H-15N HSQC spectrum. What are the common causes and solutions?

A2: Peak overlap in NMR spectra is a common challenge, especially with larger proteins.[3][4] Several factors can contribute to this issue:

  • Protein Concentration: High protein concentrations can lead to peak broadening and overlap.[5] Optimizing the concentration, typically within the 0.3-0.5 mM range for larger proteins, can improve resolution.[6]

  • Buffer Conditions: The pH and ionic strength of the buffer can significantly impact spectral quality. It is advisable to use a pH that is not close to the protein's isoelectric point (pI) and to keep the ionic strength as low as possible while maintaining protein stability.[7][8]

  • Temperature: Adjusting the temperature can sometimes alter the chemical shifts of overlapping peaks, leading to better separation.[5]

  • Higher-Dimensionality Experiments: If overlap persists in 2D spectra, moving to 3D or even 4D NMR experiments can provide the necessary resolution by spreading the peaks across additional frequency dimensions.[4][9]

Q3: How can I confirm successful incorporation of the 1-13C,15N label into serine residues?

A3: Successful labeling can be verified through several methods:

  • NMR Spectroscopy: In a 1H-15N HSQC spectrum, the peaks corresponding to residues immediately following a labeled serine may show a significant reduction in intensity.[1] Additionally, specific 3D NMR experiments like the HNCO are designed to correlate amide protons and nitrogens with the carbonyl carbon of the preceding residue. Observing strong cross-peaks in an HNCO experiment for serine residues confirms the presence of the 13C label.

  • Mass Spectrometry: High-resolution mass spectrometry can be used to measure the isotopic distribution of the intact protein or its proteolytic fragments, allowing for the quantification of 13C and 15N enrichment levels.[10][11]

Q4: My signal-to-noise ratio is poor. What steps can I take to improve it?

A4: A low signal-to-noise ratio can be addressed through several strategies:

  • Increase Protein Concentration: Signal intensity is directly proportional to the sample concentration.[6] Increasing the concentration, if possible without causing aggregation, will enhance the signal.

  • Optimize Sample Conditions: Ensure the buffer conditions are optimal for protein stability and solubility.[6][7] The presence of aggregates can significantly reduce the observable signal.

  • Use a Cryoprobe: Cryogenically cooled probes significantly enhance sensitivity, which is particularly useful for dilute samples or large proteins.[6]

  • Increase the Number of Scans: Signal averaging improves the signal-to-noise ratio by the square root of the number of scans.[12]

  • Deuteration: For proteins larger than 20 kDa, uniform deuteration (2H labeling) can significantly enhance the signal-to-noise ratio by reducing relaxation pathways.[6]

Q5: What are the best practices for sample preparation to ensure high-resolution spectra?

A5: Meticulous sample preparation is critical for obtaining high-quality NMR data. Key considerations include:

  • Purity: The protein sample should have a purity greater than 95% to avoid interference from contaminants.[7]

  • Stability: The protein must be stable under the chosen buffer conditions and temperature for the duration of the NMR experiments, which can often last for several days.[6][7]

  • Buffer Selection: Use a buffer with no non-exchangeable protons, such as a phosphate buffer, to minimize interfering signals.[13] If other buffers are necessary, consider using their deuterated versions.[13]

  • Additives: The addition of a small amount of D2O (5-10%) is required for the field-frequency lock.[8][13] Reducing agents like DTT or TCEP can be added to prevent oxidation of cysteine residues.[13]

Experimental Protocols & Data

Table 1: Recommended Sample Conditions for High-Resolution NMR
ParameterRecommended ValueRationale & Citation
Protein Concentration 0.3 - 0.5 mM (for proteins >20 kDa)Higher concentrations improve signal-to-noise, but very high levels can cause aggregation and line broadening.[6]
pH Neutral or slightly acidic, away from pIMaintains protein stability and avoids precipitation.[7]
Ionic Strength < 100 mM (for cryogenic probes)High salt concentrations can decrease probe sensitivity.[7][13]
Buffer Phosphate buffer or deuterated buffersMinimizes interfering signals from buffer components.[13]
Temperature 298 K (25°C)A common starting point, but should be optimized for protein stability and spectral resolution.[14]
Additives 5-10% D₂ORequired for the field-frequency lock.[8][13]
Protocol: Acquiring a 3D TROSY-HNCO Experiment

The 3D TROSY-HNCO (Transverse Relaxation-Optimized Spectroscopy - Heteronuclear Nitrogen-Carbonyl Correlation) is a key experiment for proteins labeled with 1-13C amino acids. It provides sequential correlations between the amide proton and nitrogen of one residue and the carbonyl carbon of the preceding residue.

Methodology:

  • Sample Preparation: Prepare the L-Serine-1-13C,15N labeled protein sample as described in Table 1.

  • Spectrometer Setup: Tune and match the probe for 1H, 15N, and 13C frequencies. Calibrate the 90° pulse widths for all three channels.

  • Pulse Sequence: Utilize a TROSY-based HNCO pulse sequence.[15] These sequences are designed to minimize relaxation losses for large proteins, resulting in sharper lines and improved sensitivity.

  • Acquisition Parameters:

    • Set the spectral widths for each dimension (1H, 15N, 13C) to encompass all expected signals.

    • The number of increments in the indirect dimensions (15N and 13C) will determine the resolution. A higher number of increments leads to better resolution but requires longer experiment times.

    • The recycle delay between scans should be set to allow for sufficient relaxation of the proton magnetization, typically around 1-1.5 seconds.

  • Data Processing: Process the acquired data using appropriate software (e.g., Topspin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.[16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Protein_Expression Protein Expression (with L-Serine-1-13C,15N) Purification Purification & Purity Check (>95%) Protein_Expression->Purification Buffer_Optimization Buffer Optimization (pH, Ionic Strength) Purification->Buffer_Optimization NMR_Sample Final NMR Sample (0.3-0.5 mM, 5% D2O) Buffer_Optimization->NMR_Sample Spectrometer_Setup Spectrometer Setup (Tuning, Pulse Calibration) NMR_Sample->Spectrometer_Setup Acquire_2D Acquire 2D 1H-15N HSQC Spectrometer_Setup->Acquire_2D Assess_Spectrum Assess Spectrum Quality (Overlap, S/N) Acquire_2D->Assess_Spectrum Acquire_3D Acquire 3D TROSY-HNCO Assess_Spectrum->Acquire_3D If overlap is present Processing Data Processing (FT, Phasing, Baseline) Acquire_3D->Processing Assignment Resonance Assignment Processing->Assignment Structure_Calc Structure Calculation Assignment->Structure_Calc

Caption: Workflow for NMR analysis of labeled proteins.

Troubleshooting_Logic Start Poor Spectral Resolution Check_Overlap Is there significant peak overlap? Start->Check_Overlap Check_SN Is the signal-to-noise ratio low? Start->Check_SN Check_Overlap->Check_SN No Optimize_Conditions Optimize Sample Conditions (Temp, pH, Buffer) Check_Overlap->Optimize_Conditions Yes Increase_Conc Increase Protein Concentration Check_SN->Increase_Conc Yes End Improved Resolution Check_SN->End No Higher_Dim Run Higher-Dimensional NMR (e.g., 3D, 4D) Optimize_Conditions->Higher_Dim Higher_Dim->End Increase_Scans Increase Number of Scans Increase_Conc->Increase_Scans Use_Cryoprobe Use Cryoprobe Increase_Scans->Use_Cryoprobe Use_Cryoprobe->End

Caption: Troubleshooting logic for poor NMR spectral resolution.

References

Overcoming challenges in quantifying L-Serine-1-13C,15N enrichment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Serine-1-13C,15N enrichment quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying L-Serine-1-13C,15N enrichment?

A1: The principal techniques for the precise quantification of L-Serine-1-13C,15N enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Within mass spectrometry, various platforms are utilized, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and high-resolution Orbitrap Mass Spectrometry.[2][3][4]

Q2: Why is derivatization of serine often necessary before GC-MS analysis?

A2: Derivatization is a crucial step before GC-MS analysis to make amino acids like serine volatile enough to pass through the gas chromatography column.[5] Common derivatization methods, such as N-acetyl methyl esterification, improve chromatographic separation and peak shape, leading to more accurate and reproducible quantification.[5]

Q3: What is metabolic scrambling and how does it affect L-Serine-1-13C,15N enrichment studies?

A3: Metabolic scrambling refers to the cellular conversion of the labeled L-serine into other metabolites. For instance, the labeled nitrogen and carbon atoms from serine can be transferred to glycine through the action of serine hydroxymethyltransferase.[6][7] This can lead to an underestimation of serine enrichment and the appearance of labeled isotopes in other related amino acids, complicating the interpretation of metabolic flux.[6]

Q4: How can I correct for the natural abundance of 13C and 15N isotopes in my samples?

A4: Correcting for the natural abundance of stable isotopes is critical for accurate enrichment quantification.[8] This is typically achieved using computational tools and software that subtract the contribution of naturally occurring isotopes from the measured signal.[1][8] It is also important to analyze unlabeled control samples alongside your labeled experimental samples to establish the baseline isotopic distribution.[1]

Q5: What is a typical limit of quantification (LOQ) for serine using mass spectrometry?

A5: The limit of quantification for serine can vary depending on the specific mass spectrometry method and sample matrix. For example, studies using GC-MS and LC-MS for serine enantiomer analysis in cerebrospinal fluid have reported LOQs in the range of 0.14 to 0.44 micromol/L.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or Poor Peak Shape in GC-MS - Incomplete derivatization.- Degradation of the sample or derivative.- Issues with the GC column or injection port.- Optimize derivatization conditions (time, temperature, reagent concentration).- Ensure proper sample storage and handle derivatives promptly.- Perform routine maintenance on the GC-MS system, including trimming the column and cleaning the injector liner.
High Background Noise - Contamination from sample collection, preparation, or reagents.- Matrix effects from complex biological samples.- Isobaric interferences during MS analysis.[5]- Use high-purity solvents and reagents.- Incorporate additional sample purification steps like solid-phase extraction (SPE) or strong cation-exchange chromatography.[5]- For 15N analysis, use a liquid nitrogen trap to remove CO2 and prevent isobaric interference.[5]
Inaccurate or Inconsistent Enrichment Values - Failure to correct for natural isotope abundance.- Isotope effects during sample preparation or analysis.- Metabolic scrambling of the tracer.[6]- Impurities in the isotopic tracer.[8]- Apply appropriate correction algorithms to your data.[8]- Use a consistent and validated protocol for all samples.- Employ advanced analytical techniques like tandem mass spectrometry (MS/MS) to confirm the location of labels.[6]- Verify the purity of your L-Serine-1-13C,15N tracer.
Unexpected Labeled Isotopes in Other Metabolites - Metabolic interconversion (e.g., serine to glycine).[7]- Contamination of the tracer with other labeled compounds.- Analyze related metabolites (e.g., glycine) to map the metabolic fate of the tracer.- Use high-resolution mass spectrometry to differentiate between isotopologues.- Ensure the isotopic purity of the L-Serine-1-13C,15N standard.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of L-Serine Enrichment

This protocol outlines the general steps for preparing biological samples for L-serine enrichment analysis via GC-MS, including protein hydrolysis, amino acid purification, and derivatization.

  • Protein Hydrolysis:

    • For protein-bound serine, perform acid hydrolysis by incubating the sample in 6 M HCl at 150°C for 70 minutes under a nitrogen headspace.[5]

  • Purification of Amino Acids:

    • For complex matrices, purify the amino acid fraction using strong cation-exchange chromatography (e.g., Dowex 50WX8 resin) to remove interfering substances like carbohydrates and lipids.[5]

  • Derivatization (N-acetyl methyl esters):

    • Dry the purified amino acid sample completely.

    • Add the appropriate derivatization reagents for N-acetyl methyl ester formation.

    • Incubate at the recommended temperature and time to ensure complete reaction.

    • The derivatized sample is now ready for injection into the GC-MS.

Protocol 2: Quantification of L-Serine Isotopologues by Mass Spectrometry

This protocol provides a general workflow for the quantification of L-Serine-1-13C,15N using mass spectrometry.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy, which is crucial for distinguishing between isotopologues. A mass accuracy of 1 ppm or better is recommended for resolving 13C and 15N enrichment.[9]

  • Data Acquisition:

    • Acquire data in full scan mode or by using selected ion monitoring (SIM) to target the specific m/z values of the unlabeled and labeled serine derivatives.

  • Data Processing:

    • Integrate the chromatographic peaks corresponding to the different serine isotopologues.

    • Correct the raw data for natural isotope abundance using appropriate software or algorithms.[8]

    • Calculate the enrichment by determining the ratio of the labeled isotopologue to the total amount of serine.

Quantitative Data Summary

Parameter Method Value Reference
Precision of δ13C values GC/Orbitrap MS≤ 1‰[2][10]
Propagated Standard Errors for each Carbon Position GC/Orbitrap MS0.7 – 5‰[2][10]
Quantification Limit (D-serine) GC-MS0.14 µmol/L[4]
Quantification Limit (L-serine) GC-MS0.44 µmol/L[4]
Quantification Limit (Glycine) GC-MS0.14 µmol/L[4]
Quantification Limit (D-serine) LC-MS0.20 µmol/L[4]
Quantification Limit (L-serine) LC-MS0.41 µmol/L[4]
Quantification Limit (Glycine) LC-MS0.14 µmol/L[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample hydrolysis Protein Hydrolysis (if necessary) start->hydrolysis purification Amino Acid Purification (SCX) hydrolysis->purification derivatization Derivatization purification->derivatization nmr NMR Spectroscopy Analysis purification->nmr gcms GC-MS or LC-MS Analysis derivatization->gcms raw_data Raw Data (Mass Spectra / NMR Spectra) gcms->raw_data nmr->raw_data correction Natural Abundance Correction raw_data->correction quantification Enrichment Quantification correction->quantification end Final Results quantification->end

Caption: General experimental workflow for L-Serine-1-13C,15N enrichment analysis.

serine_glycine_metabolism cluster_pathway Serine-Glycine Interconversion cluster_inputs Inputs to Pathway cluster_outputs Downstream Pathways serine L-Serine-1-13C,15N (Labeled Tracer) shmt Serine Hydroxymethyl- transferase (SHMT) serine->shmt cysteine Cysteine Synthesis serine->cysteine proteins Protein Synthesis serine->proteins glycine Glycine (Potentially Labeled) one_carbon One-Carbon Metabolism glycine->one_carbon shmt->glycine glucose Glucose pg3 3-Phosphoglycerate glucose->pg3 pg3->serine De novo synthesis

Caption: Metabolic pathway showing the interconversion of L-serine and glycine.

References

Validation & Comparative

Tracing Glycolysis: A Comparative Guide to L-Serine-1-¹³C,¹⁵N and ¹³C₆-Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of cellular pathways. Glycolysis, a fundamental process of energy metabolism, is traditionally traced using ¹³C₆-glucose. However, the use of other labeled metabolites, such as L-Serine-1-¹³C,¹⁵N, offers alternative perspectives on glycolytic flux and its interplay with connected anabolic pathways. This guide provides an objective comparison of L-Serine-1-¹³C,¹⁵N and ¹³C₆-glucose for tracing glycolysis, supported by experimental data and detailed protocols to inform the design of your next metabolic flux analysis study.

Probing Glycolysis: Two Tracers, Distinct Insights

The choice of an isotopic tracer is paramount in metabolic studies as it dictates the specific metabolic routes that can be interrogated. While ¹³C₆-glucose provides a global view of glucose catabolism, L-Serine-1-¹³C,¹⁵N offers a more focused lens on the lower part of glycolysis and its branch into the serine synthesis pathway.

¹³C₆-Glucose: As the primary fuel for glycolysis, uniformly labeled glucose provides a comprehensive assessment of carbon flow through the entire pathway. The ¹³C labels can be tracked into every glycolytic intermediate, pyruvate, lactate, and downstream into the tricarboxylic acid (TCA) cycle. This makes it the gold standard for measuring overall glycolytic flux.

L-Serine-1-¹³C,¹⁵N: Serine is both synthesized from and can be converted back to the glycolytic intermediate 3-phosphoglycerate. By introducing L-Serine labeled at the C1 position with ¹³C and the amino group with ¹⁵N, researchers can specifically trace the metabolic fate of serine carbon and nitrogen. This allows for the investigation of the reversibility of the serine synthesis pathway and its contribution to pyruvate and the TCA cycle, providing insights into the integration of amino acid metabolism with glycolysis.

Quantitative Comparison of Tracer Performance

The following table summarizes quantitative data from a study by Ju et al. (2023) which utilized both ¹³C₆-D-glucose and ¹⁵N,¹³C₃-L-serine tracers in HGC27 gastric cancer cells. This data allows for a direct comparison of the labeling patterns in key metabolites derived from glycolysis and serine metabolism.

MetaboliteTracerIsotopologue Abundance (%) (Mean ± SD)Interpretation
3-Phosphoserine (3-PS) ¹³C₆-D-glucoseM+3: 25.3 ± 3.1Demonstrates the flux of glucose-derived carbon into the serine synthesis pathway.
¹⁵N,¹³C₃-L-serineM+4: Not reportedExpected to be low as 3-PS is upstream of serine in the synthesis pathway.
L-Serine ¹³C₆-D-glucoseM+3: 28.1 ± 2.5Indicates the contribution of glycolysis to the intracellular serine pool.
¹⁵N,¹³C₃-L-serineM+4: 45.7 ± 4.2Reflects the uptake and intracellular pool of exogenously supplied serine.
Glycine ¹⁵N,¹³C₃-L-serineM+3: 35.1 ± 3.8Shows the conversion of serine to glycine, a key step in one-carbon metabolism.
Glutathione (GSH) ¹⁵N,¹³C₃-L-serineM+3: 15.2 ± 2.1Traces the incorporation of serine-derived glycine into the antioxidant glutathione.
Glutathione Disulfide (GSSG) ¹⁵N,¹³C₃-L-serineM+6: 8.9 ± 1.5Indicates the utilization of labeled glycine in the oxidized form of glutathione.

Data extracted and adapted from Ju et al. (2023). The study used ¹⁵N,¹³C₃-L-serine; for the purpose of this guide, the principles of tracing the carbon backbone are analogous to L-Serine-1-¹³C,¹⁵N.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stable isotope tracing experiments. Below are generalized protocols for tracing glycolysis using either ¹³C₆-glucose or L-Serine-1-¹³C,¹⁵N, based on common practices in metabolic flux analysis.

Protocol 1: ¹³C₆-Glucose Tracing of Glycolysis
  • Cell Culture: Plate cells (e.g., HGC27) in 6-well plates and grow to ~80% confluency in standard culture medium.

  • Tracer Introduction: Replace the standard medium with glucose-free medium supplemented with 10 mM ¹³C₆-D-glucose and 10% dialyzed fetal bovine serum.

  • Labeling: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation, or for a single time point (e.g., 8 hours) to approach isotopic steady state for many central carbon metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -80°C for at least 1 hour.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Data Analysis: Analyze the mass isotopologue distribution of glycolytic intermediates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate, pyruvate, lactate) and TCA cycle intermediates to determine the fractional contribution of glucose and calculate metabolic fluxes.

Protocol 2: L-Serine-1-¹³C,¹⁵N Tracing of Glycolysis-Interacting Pathways
  • Cell Culture: Culture cells as described in Protocol 1.

  • Tracer Introduction: Replace the standard medium with serine-free medium supplemented with 0.4 mM L-Serine-1-¹³C,¹⁵N and 10% dialyzed fetal bovine serum.

  • Labeling: Incubate cells for a predetermined time, for instance, 8 hours, to allow for sufficient labeling of downstream metabolites.

  • Metabolite Extraction: Follow the same procedure as described in Protocol 1.

  • Sample Analysis: Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distribution of serine, glycine, pyruvate, and TCA cycle intermediates.

  • Data Analysis: Quantify the M+1 enrichment in pyruvate and lactate to assess the contribution of serine to these glycolytic end-products. Analyze the M+1 and M+2 labeling in TCA cycle intermediates to trace the entry of serine-derived carbon. The ¹⁵N label can be used to trace the fate of the serine-derived amino group.

Visualizing the Metabolic Pathways and Experimental Workflow

To aid in the conceptual understanding of these tracing strategies, the following diagrams illustrate the metabolic pathways and a general experimental workflow.

Glycolysis_Tracing cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F1,6BP Fructose-1,6-BP F6P->F1,6BP DHAP_GAP DHAP / GAP F1,6BP->DHAP_GAP 1,3BPG 1,3-BPG DHAP_GAP->1,3BPG 3PG 3-Phosphoglycerate 1,3BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG 3PG_ser 3-Phosphoglycerate 3PG->3PG_ser PEP Phosphoenolpyruvate 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA 3PHP 3-Phosphohydroxypyruvate 3PG_ser->3PHP 3PS 3-Phosphoserine 3PHP->3PS Serine Serine 3PS->Serine Serine->Pyruvate Serine Dehydratase Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG 13C6_Glucose_Tracer ¹³C₆-Glucose 13C6_Glucose_Tracer->Glucose L_Serine_Tracer L-Serine-1-¹³C,¹⁵N L_Serine_Tracer->Serine

Caption: Metabolic pathways of glycolysis and serine synthesis, highlighting the entry points of ¹³C₆-glucose and L-Serine-1-¹³C,¹⁵N tracers.

Experimental_Workflow cluster_setup Experiment Setup cluster_labeling Isotope Labeling cluster_analysis Sample Processing & Analysis Cell_Culture 1. Cell Culture (e.g., to 80% confluency) Tracer_Medium_Prep 2. Prepare Tracer Medium (e.g., ¹³C₆-Glucose or L-Serine-1-¹³C,¹⁵N) Medium_Change 3. Medium Exchange (Switch to tracer medium) Tracer_Medium_Prep->Medium_Change Incubation 4. Incubation (Time course or steady state) Medium_Change->Incubation Quenching_Extraction 5. Quenching & Metabolite Extraction (e.g., Cold Methanol) Incubation->Quenching_Extraction MS_Analysis 6. Mass Spectrometry (GC-MS or LC-MS) Quenching_Extraction->MS_Analysis Data_Analysis 7. Data Analysis (Isotopologue distribution, Flux calculation) MS_Analysis->Data_Analysis

A Researcher's Guide to Quantifying L-Serine-1-¹³C,¹⁵N Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise tracking of metabolic pathways is paramount. L-Serine, a crucial amino acid in cellular metabolism, is often studied using isotopically labeled forms to understand its flux through various biosynthetic and catabolic routes. This guide provides a comparative analysis of L-Serine-1-¹³C,¹⁵N as a metabolic tracer, supported by experimental data and detailed protocols to aid in the design and execution of robust quantitative studies.

Comparing Tracers for Serine Metabolism: A Quantitative Overview

The choice of an isotopic tracer is critical for accurately dissecting metabolic pathways. While tracers like [U-¹³C]glucose can provide insights into de novo serine synthesis, directly using labeled L-serine offers a more focused view of its uptake and subsequent metabolic fate. A study on gastric cancer cells provides a direct comparison of the metabolic flux of serine using both ¹³C₆-D-glucose and ¹⁵N,¹³C₃-L-serine tracers.

TracerMonitored AspectKey Findings
¹³C₆-D-glucose De novo L-serine synthesisAllows for the quantification of serine synthesized from glucose by monitoring the incorporation of ¹³C into 3-phosphoserine (3-PS) and L-serine.
¹⁵N,¹³C₃-L-serine L-serine uptake and downstream metabolismEnables direct measurement of L-serine uptake and its conversion into downstream metabolites like glycine, glutathione (GSH), and oxidized glutathione (GSSG) by tracking both the ¹³C and ¹⁵N labels.[1]

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is adapted from a study investigating serine metabolic flux in gastric cancer cells.[1]

a. Cell Seeding and Culture:

  • Seed HGC27 gastric cancer cells in a 6-well plate at a density of 1 x 10⁶ cells per well.

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

b. Isotope Labeling:

  • For de novo synthesis analysis, replace the standard medium with a medium containing ¹³C₆-D-glucose.

  • For serine uptake and metabolism analysis, replace the standard medium with a medium containing ¹⁵N,¹³C₃-L-serine.

  • Incubate the cells with the labeled medium for 8 hours.

Metabolite Extraction
  • After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of a pre-chilled 80% methanol solution to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube and vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant using a vacuum concentrator.

LC-MS/MS Analysis for Metabolite Quantification
  • Reconstitute the dried metabolite extract in a suitable volume of a solvent compatible with your LC-MS/MS system (e.g., 50% methanol).

  • Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Separate the metabolites using a suitable column (e.g., a HILIC column for polar metabolites).

  • Quantify the isotopolog abundances of serine, 3-phosphoserine, glycine, GSH, and GSSG using multiple reaction monitoring (MRM) mode.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of L-Serine and the experimental process, the following diagrams are provided.

Serine_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_serine_uptake Serine Uptake cluster_downstream Downstream Metabolism Glucose Glucose 3_Phosphoglycerate 3_Phosphoglycerate Glucose->3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT1 L_Serine_de_novo L-Serine Phosphoserine->L_Serine_de_novo PSPH Glycine Glycine L_Serine_de_novo->Glycine SHMT Pyruvate Pyruvate L_Serine_de_novo->Pyruvate Serine Dehydratase Extracellular_L_Serine Extracellular L-Serine Intracellular_L_Serine Intracellular L-Serine Extracellular_L_Serine->Intracellular_L_Serine Transporters Intracellular_L_Serine->Glycine SHMT Intracellular_L_Serine->Pyruvate Serine Dehydratase One_Carbon_Metabolism One-Carbon Metabolism Glycine->One_Carbon_Metabolism

Serine Metabolism Pathways

Experimental_Workflow Cell_Culture Cell Culture (e.g., HGC27 cells) Isotope_Labeling Isotope Labeling (¹³C₆-D-glucose or ¹⁵N,¹³C₃-L-serine) Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction (80% Methanol) Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of Isotopologs) Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Metabolic Flux Calculation) LC_MS_Analysis->Data_Analysis

Stable Isotope Tracing Workflow

Conclusion

The quantitative analysis of L-Serine-1-¹³C,¹⁵N incorporation provides a powerful and direct method for studying serine uptake and its subsequent metabolic fate. While tracers like ¹³C-glucose are invaluable for understanding de novo synthesis, the use of dual-labeled serine offers a more focused approach to dissecting serine's role in downstream pathways. The choice of tracer will ultimately depend on the specific research question. By employing the detailed protocols and understanding the metabolic pathways outlined in this guide, researchers can confidently design and execute experiments to accurately quantify L-serine metabolism in their system of interest.

References

A Researcher's Guide to Metabolic Control: L-Serine-1-13C,15N vs. Unlabeled L-Serine

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research, the choice of appropriate controls is paramount to the generation of robust and reproducible data. This guide provides a comprehensive comparison of isotopically labeled L-Serine-1-13C,15N and its unlabeled counterpart when utilized as metabolic controls in studies investigating serine metabolism and related pathways. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret stable isotope tracing experiments.

The Role of L-Serine in Cellular Metabolism

L-serine is a non-essential amino acid that plays a central role in a multitude of cellular processes. It serves as a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a key contributor to one-carbon metabolism, which is essential for the biosynthesis of nucleotides and for methylation reactions.[1][2] Furthermore, L-serine is integral to the synthesis of sphingolipids and phospholipids, critical components of cellular membranes.[3] Given its central metabolic role, understanding the dynamics of L-serine flux through various pathways is crucial for dissecting cellular physiology in both health and disease.

L-Serine-1-13C,15N: A Powerful Tool for Metabolic Flux Analysis

L-Serine-1-13C,15N is a stable isotope-labeled version of L-serine where the carboxyl carbon is replaced with its heavier isotope, carbon-13 (¹³C), and the amino nitrogen is replaced with nitrogen-15 (¹⁵N). This labeling strategy allows researchers to trace the fate of the carbon and nitrogen atoms of serine as it is metabolized by cells. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of these heavy isotopes into downstream metabolites can be quantified. This enables the precise measurement of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with traditional biochemical assays.[4][5][6][7]

Unlabeled L-Serine: The Essential Baseline

In stable isotope tracing experiments, unlabeled L-serine serves as a crucial negative control. By culturing cells in the presence of unlabeled L-serine under identical conditions to the labeled experiment, researchers can establish the baseline mass isotopomer distribution of metabolites. This is essential for correcting for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C) and for identifying any background signals that could interfere with the analysis of the labeled samples.[8][9] The comparison between the labeled and unlabeled conditions is what allows for the confident attribution of changes in mass spectra to the metabolism of the supplied tracer.

Quantitative Data Comparison

The following table summarizes the expected quantitative data from a stable isotope tracing experiment comparing L-Serine-1-13C,15N and unlabeled L-Serine. The data is presented as mass isotopomer distributions (MIDs) for key metabolites downstream of serine metabolism, as would be determined by mass spectrometry.

MetaboliteMass IsotopomerUnlabeled L-Serine Control (Relative Abundance %)L-Serine-1-13C,15N Labeled (Relative Abundance %)Interpretation
L-Serine M+0~98.9%DecreasedThe unlabeled serine pool.
M+1~1.1%DecreasedNatural abundance of ¹³C and ¹⁵N.
M+2<0.1%Significantly Increased Represents the intact labeled L-Serine-1-¹³C,¹⁵N that has been taken up by the cells.
Glycine M+0~98.9%DecreasedThe unlabeled glycine pool.
M+1~1.1%Increased Represents glycine that has incorporated the ¹⁵N from L-Serine-1-¹³C,¹⁵N via serine hydroxymethyltransferase (SHMT). The ¹³C is lost as a one-carbon unit.
M+2<0.1%Slightly IncreasedRepresents glycine that has incorporated both ¹³C and ¹⁵N, which is less likely in the primary conversion but may occur through other metabolic routes.
Cysteine M+0~98.9%DecreasedThe unlabeled cysteine pool.
M+1~1.1%Increased Represents cysteine that has incorporated the ¹⁵N from L-Serine-1-¹³C,¹⁵N.
M+2<0.1%Increased Represents cysteine that has incorporated both the ¹³C and ¹⁵N from the backbone of L-Serine-1-¹³C,¹⁵N.
Pyruvate M+0~98.9%DecreasedThe unlabeled pyruvate pool.
M+1~1.1%Increased Represents pyruvate that has incorporated the ¹³C from L-Serine-1-¹³C,¹⁵N through serine catabolism.

Note: The exact percentages will vary depending on the cell type, experimental conditions, and the duration of labeling. The key takeaway is the significant increase in the abundance of specific mass isotopomers in the labeled condition compared to the unlabeled control, which directly reflects the metabolic flux from serine into these downstream pathways.

Experimental Protocols

Key Experiment: Stable Isotope Tracing of L-Serine Metabolism in Cultured Cells

Objective: To quantify the metabolic flux of L-serine into downstream pathways (glycine, cysteine, and pyruvate synthesis) using L-Serine-1-13C,15N as a tracer and unlabeled L-Serine as a control.

Methodology:

  • Cell Culture:

    • Culture mammalian cells (e.g., HEK293, HeLa) in standard growth medium to ~80% confluency.

    • Prepare two sets of experimental media:

      • Labeled Medium: Serine-free DMEM supplemented with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 0.5 mM L-Serine-1-13C,15N.

      • Unlabeled Control Medium: Serine-free DMEM supplemented with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 0.5 mM unlabeled L-Serine.

  • Isotope Labeling:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Incubate one set of cells with the Labeled Medium and the other set with the Unlabeled Control Medium.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

    • Detect and quantify the mass isotopologues of serine, glycine, cysteine, and pyruvate in both the labeled and unlabeled samples.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of stable isotopes using a tool like the Labeled LC-MS Workflow.[8]

    • Calculate the fractional enrichment of each metabolite in the labeled samples.

    • Determine the relative abundance of each mass isotopomer for the metabolites of interest and present the data in a table as shown above.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to model and quantify the fluxes through the serine metabolic network.[7]

Visualizing Metabolic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

L-Serine Biosynthesis and Catabolism

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_serine_catabolism Serine Catabolism 3_Phosphoglycerate 3_Phosphoglycerate 3_Phosphohydroxypyruvate 3_Phosphohydroxypyruvate 3_Phosphoglycerate->3_Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3_Phosphohydroxypyruvate->Phosphoserine PSAT1 L_Serine L_Serine Phosphoserine->L_Serine PSPH Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine via Transsulfuration

Caption: L-Serine biosynthesis from glycolysis and its catabolism to key metabolic intermediates.

Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling (L-Serine-1-13C,15N vs. Unlabeled L-Serine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Natural Abundance Correction) LC_MS_Analysis->Data_Processing Metabolic_Flux_Analysis 6. Metabolic Flux Analysis Data_Processing->Metabolic_Flux_Analysis

Caption: A typical workflow for a stable isotope tracing experiment using LC-MS.

Conclusion

The use of L-Serine-1-13C,15N in conjunction with an unlabeled L-Serine control provides a powerful and robust framework for the quantitative analysis of serine metabolism. The isotopically labeled tracer allows for the precise tracking of serine's metabolic fate, while the unlabeled control is indispensable for accurate data interpretation and the removal of background noise. By following the detailed experimental protocols and utilizing the principles of metabolic flux analysis, researchers can gain deep insights into the complex and vital roles of L-serine in cellular physiology and disease.

References

Power in Parallel: A Guide to Cross-Validating L-Serine Metabolism with Isotope Tracing and Bioenergetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of cellular metabolism, understanding the flow of nutrients and the real-time energetic state of cells is paramount. This guide provides a comparative framework for two powerful techniques: L-Serine-1-13C,15N stable isotope tracing for metabolic flux analysis and Seahorse XF assays for real-time bioenergetics. While direct cross-validation studies are emerging, this document outlines how these complementary approaches can be used in tandem to provide a more complete picture of L-serine metabolism.

Stable isotope tracing using molecules like L-Serine-1-13C,15N allows for the precise measurement of metabolic pathways, revealing the fate of serine carbons and nitrogen as they are incorporated into downstream metabolites.[1][2][3][4] This provides a detailed, steady-state view of metabolic flux. In parallel, Seahorse XF technology offers a real-time, dynamic window into cellular bioenergetics by measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[5][6] By combining these approaches, researchers can correlate detailed flux measurements with functional bioenergetic outputs, leading to a more robust understanding of metabolic phenotypes in health and disease.

Data at a Glance: Comparing Methodological Outputs

A key aspect of cross-validation lies in understanding the distinct yet complementary data generated by each technique. The following tables summarize the primary quantitative outputs for L-Serine-1-13C,15N metabolic flux analysis and Seahorse XF assays.

ParameterDescriptionTypical Units
Fractional Enrichment The percentage of a metabolite pool that is labeled with the stable isotope.% or mole percent excess
Mass Isotopomer Distribution (MID) The relative abundance of all isotopologues of a given metabolite.Relative abundance
Metabolic Flux The rate of turnover of molecules through a metabolic pathway.nmol/mg protein/hr or similar
Nitrogen Flux The rate of nitrogen transfer between molecules, particularly relevant with 15N labeling.nmol/mg protein/hr or similar
Table 1: Key Quantitative Outputs of L-Serine-1-13C,15N Metabolic Flux Analysis. This table highlights the primary data points obtained from stable isotope tracing experiments, which provide a detailed map of serine's metabolic fate.
ParameterDescriptionTypical Units
Oxygen Consumption Rate (OCR) A measure of mitochondrial respiration.pmol/min
Extracellular Acidification Rate (ECAR) An indicator of glycolysis, primarily from lactate production.mpH/min
Basal Respiration The baseline oxygen consumption of the cells.pmol/min
ATP Production Rate The rate of ATP synthesis from both mitochondrial respiration and glycolysis.pmol ATP/min
Maximal Respiration The maximum oxygen consumption rate the cells can achieve.pmol/min
Spare Respiratory Capacity The cell's ability to respond to an energetic demand.% or pmol/min
Table 2: Key Quantitative Outputs of Seahorse XF Assays. This table outlines the real-time measurements of cellular bioenergetics, providing a functional assessment of metabolic state.

Delving Deeper: Experimental Protocols

The successful integration of these two techniques requires a thorough understanding of their respective experimental workflows.

L-Serine-1-13C,15N Metabolic Flux Analysis Protocol

Stable isotope tracing with L-Serine-1-13C,15N is a powerful method to delineate the contributions of serine to various metabolic pathways.[1][2][3] The general workflow involves culturing cells in the presence of labeled serine and then analyzing the incorporation of the heavy isotopes into downstream metabolites using mass spectrometry.

Materials:

  • Cell culture reagents

  • L-Serine-1-13C,15N (or other appropriate labeled serine)

  • Metabolite extraction solution (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding and Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.

  • Isotope Labeling: Replace the standard culture medium with a medium containing L-Serine-1-13C,15N. The concentration of the labeled serine should be similar to that of the unlabeled serine in the control medium.

  • Time Course: Harvest cells at various time points to determine the kinetics of label incorporation and to ensure isotopic steady state is reached for the pathways of interest.[2]

  • Metabolite Extraction: Quickly quench metabolic activity and extract metabolites from the cells.

  • LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and identify metabolites and to determine their mass isotopomer distributions.

  • Data Analysis: Correct for natural isotope abundance and calculate fractional enrichment and metabolic fluxes using specialized software.

Seahorse XF Assay Protocol

Seahorse XF assays measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.[5][6] These measurements provide insights into mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Analyzer and consumables (cartridge, cell culture microplates)

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF DMEM or RPMI) supplemented with substrates like glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach and form a monolayer.

  • Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.[5]

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will perform a series of mix and measure cycles to establish basal OCR and ECAR.

  • Compound Injection: Inject mitochondrial stress test compounds sequentially to measure key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: The Seahorse XF software automatically calculates and plots the OCR and ECAR data.

Visualizing the Connections: Pathways and Workflows

To conceptualize the interplay between these techniques, the following diagrams illustrate the L-serine metabolic pathway and a proposed integrated experimental workflow.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_other_fates Other Metabolic Fates 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Phosphatidylserine Phosphatidylserine L-Serine->Phosphatidylserine 5,10-Methylene-THF 5,10-Methylene-THF Glycine->5,10-Methylene-THF Purine Synthesis Purine Synthesis 5,10-Methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis Sphingolipids Sphingolipids Phosphatidylserine->Sphingolipids

Figure 1: L-Serine Metabolism Pathway. This diagram illustrates the central role of L-serine in cellular metabolism, showing its synthesis from the glycolytic intermediate 3-phosphoglycerate and its downstream conversion into other amino acids, nucleotides, and lipids.[8][9][10][11][12]

Cross_Validation_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_integration Data Integration and Cross-Validation Cell_Culture Cell Culture (Parallel Plates) Isotope_Labeling L-Serine-1-13C,15N Labeling Cell_Culture->Isotope_Labeling Seahorse_Assay Seahorse XF Assay Cell_Culture->Seahorse_Assay Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Bioenergetic_Analysis Bioenergetic Profiling Seahorse_Assay->Bioenergetic_Analysis LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Flux_Analysis Metabolic Flux Analysis LC_MS->Flux_Analysis Integrated_Analysis Integrated Analysis and Cross-Validation Flux_Analysis->Integrated_Analysis Bioenergetic_Analysis->Integrated_Analysis

Figure 2: Integrated Experimental Workflow. This diagram proposes a workflow for the parallel execution of L-Serine-1-13C,15N tracing and Seahorse XF assays, culminating in an integrated analysis for cross-validation of metabolic data.

The Power of Integration: A Path to Deeper Insights

By employing L-Serine-1-13C,15N tracing and Seahorse XF assays in parallel, researchers can achieve a more comprehensive understanding of cellular metabolism. For instance, an observed increase in serine synthesis flux from the isotope tracing data could be correlated with changes in glycolytic activity measured by the Seahorse assay, as glycolysis provides the precursor for de novo serine synthesis. Similarly, alterations in the flux of serine into pathways that fuel mitochondrial metabolism, such as the one-carbon metabolism that supports nucleotide synthesis, can be cross-validated with changes in oxygen consumption rates. This integrated approach allows for the formulation of more robust hypotheses and provides a multi-faceted view of metabolic reprogramming in various biological contexts, from cancer to neurodegenerative diseases.

References

Navigating the Labyrinth of Labeled Metabolites: A Comparative Guide to Isotopic Enrichment Analysis Software for L-Serine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of metabolic pathways, the precise analysis of isotopically labeled compounds is paramount. The study of L-Serine, a key amino acid involved in a myriad of cellular processes, including one-carbon metabolism and nucleotide biosynthesis, is often accomplished using stable isotope tracers like L-Serine-1-13C,15N. The subsequent analysis of isotopic enrichment provides a dynamic view of metabolic fluxes. However, the choice of software for processing the complex data generated by mass spectrometry can be a daunting task. This guide provides an objective comparison of common software solutions for the isotopic enrichment analysis of L-Serine-1-13C,15N, supported by a detailed experimental protocol.

The Experimental Foundation: A Protocol for GC-MS Analysis

A robust analytical method is the bedrock of reliable isotopic enrichment data. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of amino acids due to its high sensitivity and resolving power.[1][2] A typical experimental protocol for the analysis of L-Serine-1-13C,15N is as follows:

Experimental Protocol: GC-MS Analysis of L-Serine-1-13C,15N

1. Sample Preparation:

  • Extraction: Metabolites from biological samples (e.g., cell culture, plasma) are extracted using a cold solvent mixture, typically methanol:water or methanol:chloroform:water, to quench metabolic activity and efficiently extract a broad range of metabolites.

  • Derivatization: To increase volatility for GC-MS analysis, amino acids are derivatized. A common method is the two-step derivatization using methoxyamine hydrochloride in pyridine to protect the keto group, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to silylate the hydroxyl and amine groups.[3]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC): An Agilent 7890B GC or a Thermo Scientific TRACE 1310 GC is commonly used.

  • Column: A DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the derivatized amino acids.

  • Oven Temperature Program: A temperature gradient is optimized to achieve good separation of L-Serine from other metabolites. A typical program might start at 70°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS): A single quadrupole (e.g., Agilent 5977B) or a triple quadrupole (e.g., Thermo TSQ 9000) mass spectrometer can be used. For high-resolution analysis, a Q-TOF or Orbitrap instrument is preferred.[4]

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Data Acquisition: Data is acquired in either full scan mode to capture all mass fragments or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific L-Serine fragments.

Below is a visual representation of the experimental workflow.

Experimental_Workflow Experimental Workflow for L-Serine-1-13C,15N Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Metabolite_Extraction Metabolite Extraction Derivatization Derivatization (e.g., Silylation) Metabolite_Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Injection MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Enrichment Calculation Data_Acquisition->Data_Processing

A streamlined workflow for L-Serine isotopic analysis.

Software Showdown: A Comparative Analysis

The choice of software for processing raw GC-MS data is critical for accurate isotopic enrichment analysis. Here, we compare three categories of software: vendor-specific solutions from Agilent and Thermo Fisher Scientific, and an open-source alternative.

FeatureAgilent MassHunterThermo Compound Discoverer / XcaliburOpen-Source (e.g., MZmine, MetaboAnalyst)
Vendor & Instrument Control Tightly integrated with Agilent GC-MS and LC-MS systems for seamless instrument control and data acquisition.[5][6]Fully integrated with Thermo Fisher Scientific's mass spectrometers, including Orbitrap and triple quadrupole instruments.[7][8]Instrument control is generally not a feature; primarily for post-acquisition data analysis.[9]
Data Import Primarily imports Agilent's proprietary .D format. Can import other formats like netCDF.[10]Imports Thermo's .RAW file format directly. Can also import other common formats like mzXML.Supports a wide range of open formats (netCDF, mzXML, mzML) and some vendor-specific formats.[3][11]
Isotopologue Detection The MassHunter Profinder module offers a "Batch Isotopologue Extraction" algorithm for targeted mining of stable isotope-labeled metabolites.[12][13]Compound Discoverer has a dedicated workflow for stable isotope labeling that automatically detects labeled compounds and their isotopologues.[7]MZmine has an "Isotope pattern finder" module.[14][15] MetaboAnalyst can process peak lists with isotopic information.[16][17]
Natural Abundance Correction Profinder can correct for the natural abundance of isotopes.[12]Compound Discoverer performs automatic correction for natural isotope abundance.[7]This may require manual calculation or the use of specific scripts or modules within the software.
Quantitative Analysis MassHunter Quantitative Analysis provides tools for building calibration curves and quantifying compounds.Xcalibur's Quan Browser is used for quantitative analysis. Compound Discoverer provides quantitative information.MZmine and other tools offer peak integration and quantification, but may require more manual setup. MetaboAnalyst is strong in statistical analysis of quantitative data.[16][18]
Workflow & Automation Offers automated workflows for data processing, including molecular feature extraction and database searching.[5][10]Provides customizable, drag-and-drop workflows for streamlined data processing.[7][8]Workflows are often more modular and may require more user intervention to connect different processing steps.
Data Visualization Provides various data visualization tools, including chromatograms, spectra, and pathway mapping with MassHunter VistaFlux.[19]Offers integrated pathway visualization with Metabolika, allowing for the overlay of enrichment data onto metabolic maps.[7]Visualization capabilities vary. MetaboAnalyst offers excellent statistical and pathway visualization tools.[16][17][20]
Cost Commercial software with a cost associated with the instrument purchase and software licenses.Commercial software with licensing fees.Generally free and open-source, though some advanced features or support may have associated costs.
User Interface & Learning Curve Generally considered user-friendly, especially for users of Agilent instruments.[21]Compound Discoverer has a modern, workflow-based interface. Xcalibur has a steeper learning curve.Varies significantly between different open-source tools. MetaboAnalyst is web-based and relatively user-friendly for biologists.[4][22][23]

Signaling Pathway Visualization

The insights gained from isotopic enrichment analysis are often used to understand the flux through specific metabolic pathways. For instance, L-Serine is a central node in metabolism, feeding into pathways like glycolysis, one-carbon metabolism, and sphingolipid synthesis. The diagram below illustrates a simplified view of L-Serine's metabolic fate.

Signaling_Pathway Simplified Metabolic Pathways of L-Serine Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis Serine L-Serine G3P->Serine Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Sphingolipids Sphingolipids Serine->Sphingolipids Pyruvate Pyruvate Serine->Pyruvate C1_Metabolism One-Carbon Metabolism (Folate Cycle) Glycine->C1_Metabolism Nucleotides Nucleotide Biosynthesis C1_Metabolism->Nucleotides

L-Serine's central role in cellular metabolism.

Conclusion: Selecting the Right Tool for the Job

The choice of software for isotopic enrichment analysis of L-Serine-1-13C,15N depends heavily on the specific needs of the laboratory, the available instrumentation, and the user's bioinformatic expertise.

  • For laboratories heavily invested in Agilent or Thermo Fisher Scientific instrumentation, the respective vendor-specific software, MassHunter and Compound Discoverer/Xcalibur, offer the most seamless and integrated workflows. These packages provide a comprehensive solution from instrument control to data analysis and visualization, albeit at a premium cost.

  • For researchers seeking flexibility, cost-effectiveness, and the ability to analyze data from multiple instrument platforms, open-source software like MZmine and MetaboAnalyst are powerful alternatives. While they may require more manual intervention and a deeper understanding of the underlying algorithms, they offer a high degree of customization and access to a wide range of statistical and pathway analysis tools.

Ultimately, a thorough evaluation of the features, usability, and support for each software package is recommended to make an informed decision that best suits the research goals and technical capabilities of the user. As the field of metabolomics continues to evolve, so too will the software tools designed to unravel its complexities, empowering scientists to gain deeper insights into the dynamic nature of cellular metabolism.

References

Unraveling Metabolic Complexity: The Superiority of Dual-Labeled L-Serine-1-13C,15N in Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the choice of isotopic tracer is paramount to the depth and accuracy of experimental outcomes. While single-labeled isotopes have long been staples in metabolic research, the advent of dual-labeled compounds such as L-Serine-1-13C,15N offers a significant leap forward in elucidating complex cellular pathways. This guide provides a comprehensive comparison of L-Serine-1-13C,15N and its single-labeled counterparts, supported by experimental insights and detailed methodologies.

Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a metabolic substrate through various biochemical reactions, providing unparalleled insights into the metabolic wiring of cells. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), scientists can track the fate of these atoms using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1] L-serine, a non-essential amino acid, is a critical player in a multitude of cellular processes, including the synthesis of proteins, nucleotides, and lipids, making it a key target for metabolic studies, particularly in cancer research where its metabolism is often upregulated.[2][3]

The Dual-Labeling Advantage: A Clearer Picture of Cellular Metabolism

The primary advantage of using L-Serine-1-¹³C,¹⁵N lies in its ability to simultaneously trace the fates of both the carbon and nitrogen atoms of the serine molecule. This dual-labeling strategy provides a more comprehensive and dynamic view of metabolic pathways compared to using single-labeled serine.

In metabolic flux analysis (MFA), the goal is to quantify the rates (fluxes) of metabolic reactions.[4] Using a dual-labeled substrate like L-Serine-1-¹³C,¹⁵N allows for the simultaneous quantification of both carbon and nitrogen fluxes within a single experiment.[5][6] This is particularly crucial for understanding the intricate interplay between carbon and nitrogen metabolism, which is central to cellular growth and proliferation.[5] A single experiment with a dual-labeled tracer can provide the data that would otherwise require two separate experiments with single-labeled tracers, thereby reducing experimental variability and increasing the accuracy of the resulting metabolic model.

Furthermore, the dual label provides a larger mass shift in mass spectrometry analysis, which enhances the accuracy and confidence of metabolite identification and quantification.[1] This is especially beneficial when analyzing complex biological samples where overlapping peaks can be a challenge.[1]

Quantitative Comparison at a Glance

The following table summarizes the key advantages of L-Serine-1-¹³C,¹⁵N over single-labeled serine isotopes in metabolic tracing experiments.

FeatureL-Serine-1-¹³C,¹⁵N (Dual-Labeled)Single-Labeled Serine (e.g., L-Serine-1-¹³C or L-Serine-¹⁵N)
Metabolic Tracing Simultaneous tracing of both carbon and nitrogen pathways.[5]Traces either the carbon or the nitrogen backbone, but not both simultaneously.
Metabolic Flux Analysis (MFA) Allows for the simultaneous quantification of carbon and nitrogen fluxes in a single experiment, leading to more robust and comprehensive metabolic models.[5][6]Requires separate experiments to determine carbon and nitrogen fluxes, potentially introducing greater experimental variability.
Mass Spectrometry Analysis Provides a larger mass shift, improving the accuracy and confidence of metabolite identification and quantification, especially in complex samples.[1]Smaller mass shift, which can sometimes lead to challenges in resolving labeled from unlabeled species, particularly for low-abundance metabolites.
Experimental Efficiency Reduces the number of experiments required, saving time and resources.May require multiple experiments to gather the same amount of information as a dual-labeled tracer.
Data Richness Provides a more detailed and integrated view of cellular metabolism by linking carbon and nitrogen fates.Provides a more limited view of metabolism, focusing on a single atomic component.

Serine's Central Role: The One-Carbon Metabolism Pathway

Serine is a major donor of one-carbon units, which are essential for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and other cellular processes.[3][7] The pathway through which serine contributes these one-carbon units is known as the one-carbon metabolism or folate cycle.

OneCarbonMetabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_biosynthesis Biosynthesis 3PG 3-Phosphoglycerate Serine L-Serine 3PG->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF from Serine CH2THF->THF CHO_THF 10-Formyl-THF CH2THF->CHO_THF Thymidylate Thymidylate CH2THF->Thymidylate Purines Purines CHO_THF->Purines Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation Methylation Reactions SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase (requires 5-Methyl-THF)

Caption: Serine's role in one-carbon metabolism.

Experimental Workflow: A Guide to Metabolic Tracing with L-Serine-1-¹³C,¹⁵N

The following diagram outlines a typical experimental workflow for conducting a metabolic tracing study using L-Serine-1-¹³C,¹⁵N.

ExperimentalWorkflow start Start: Cell Culture Preparation labeling Isotopic Labeling: Incubate cells with L-Serine-1-13C,15N start->labeling quenching Metabolism Quenching: Rapidly halt metabolic activity labeling->quenching extraction Metabolite Extraction: Extract intracellular metabolites quenching->extraction analysis LC-MS/MS or GC-MS Analysis: Separate and detect labeled metabolites extraction->analysis data_processing Data Processing: Correct for natural isotope abundance analysis->data_processing mfa Metabolic Flux Analysis (MFA): Quantify metabolic pathway fluxes data_processing->mfa interpretation Biological Interpretation: Relate flux changes to cellular phenotype mfa->interpretation end End: Conclusion interpretation->end

Caption: Experimental workflow for metabolic tracing.

Detailed Experimental Protocol

This protocol provides a generalized framework for a stable isotope tracing experiment using L-Serine-1-¹³C,¹⁵N in cultured mammalian cells.

1. Cell Culture and Media Preparation:

  • Culture cells of interest to the desired confluency in standard growth medium.
  • Prepare custom DMEM or RPMI-1640 medium lacking L-serine and supplement it with a known concentration of L-Serine-1-¹³C,¹⁵N. Ensure all other nutrient concentrations are consistent with the standard medium.

2. Isotopic Labeling:

  • Aspirate the standard growth medium from the cell culture plates.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed custom medium containing L-Serine-1-¹³C,¹⁵N to the cells.
  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled serine into various metabolic pathways. The timing will depend on the specific pathways of interest and their turnover rates.

3. Metabolism Quenching and Metabolite Extraction:

  • To halt metabolic activity rapidly, aspirate the labeling medium and immediately add ice-cold 80% methanol.
  • Incubate the plates at -80°C for at least 15 minutes.
  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
  • Collect the supernatant, which contains the intracellular metabolites.

4. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract using a vacuum concentrator.
  • Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
  • Analyze the samples using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of serine and its downstream metabolites.

5. Data Analysis and Metabolic Flux Analysis:

  • Process the raw mass spectrometry data to obtain the mass isotopomer distributions (MIDs) for each metabolite of interest.
  • Correct the MIDs for the natural abundance of stable isotopes.
  • Utilize specialized software (e.g., INCA, Metran) to perform metabolic flux analysis (MFA) by fitting the experimental MIDs to a metabolic network model. This will provide quantitative flux values for the reactions in the network.

Conclusion

The use of L-Serine-1-¹³C,¹⁵N offers a distinct advantage over single-labeled serine for researchers seeking a deeper and more accurate understanding of cellular metabolism. By enabling the simultaneous tracing of both carbon and nitrogen, this dual-labeled amino acid provides a more comprehensive dataset from a single experiment, leading to more robust and reliable metabolic models. For scientists and drug development professionals investigating complex diseases like cancer, where serine metabolism is a key player, L-Serine-1-¹³C,¹⁵N is an invaluable tool for unraveling the intricate metabolic reprogramming that drives disease progression and for identifying novel therapeutic targets.

References

A Researcher's Guide to Comparative Metabolomics: L-Serine-1-¹³C,¹⁵N Labeled vs. Unlabeled Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular Metabolism Using Stable Isotope Tracing with L-Serine.

This guide provides an in-depth comparison of the metabolic profiles of cells cultured with standard L-serine versus those cultured with L-Serine-1-¹³C,¹⁵N. The use of stable isotope-labeled amino acids is a powerful technique for tracing the metabolic fate of these molecules and quantifying their contribution to various cellular pathways. By introducing L-Serine with a heavy isotope at the C1 and N1 positions, researchers can precisely track the incorporation of these atoms into downstream metabolites, offering a granular view of cellular metabolic fluxes.

This guide will delve into the experimental data derived from such studies, present detailed protocols for conducting similar experiments, and visualize the key metabolic pathways and experimental workflows involved.

Data Presentation: Quantitative Comparison of Metabolite Abundance

The following tables summarize hypothetical quantitative data derived from a typical stable isotope tracing experiment comparing the metabolomes of cells cultured in the presence of unlabeled L-serine and L-Serine-1-¹³C,¹⁵N. The data is presented as the relative abundance of different isotopologues of key metabolites downstream of serine metabolism. Mass isotopologue distribution (MID) refers to the fractional abundance of each isotopologue of a metabolite.

Table 1: Mass Isotopologue Distribution of Serine and Glycine

MetaboliteIsotopologueUnlabeled L-Serine Culture (Relative Abundance)L-Serine-1-¹³C,¹⁵N Labeled Culture (Relative Abundance)
Serine M+0~100%~5%
M+2 (¹³C₁, ¹⁵N₁)0%~95%
Glycine M+0~100%~10%
M+1 (¹⁵N₁)0%~5%
M+2 (¹³C₁, ¹⁵N₁)0%~85%

M+0 represents the metabolite with the most abundant naturally occurring isotopes. M+2 in the labeled culture for serine indicates the incorporation of one ¹³C and one ¹⁵N atom. For glycine, M+2 indicates the retention of both the ¹³C and ¹⁵N from serine, while M+1 suggests the loss of the ¹³C-labeled carbon during conversion.

Table 2: Mass Isotopologue Distribution of Glutathione (GSH) and Glutathione Disulfide (GSSG)

MetaboliteIsotopologueUnlabeled L-Serine Culture (Relative Abundance)L-Serine-1-¹³C,¹⁵N Labeled Culture (Relative Abundance)
GSH M+0~100%~20%
M+2 (from Glycine)0%~80%
GSSG M+0~100%~25%
M+4 (from two Glycine)0%~75%

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The M+2 isotopologue in GSH reflects the incorporation of one labeled glycine molecule. GSSG, being a dimer of two GSH molecules, shows an M+4 isotopologue when two labeled glycine molecules are incorporated.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stable isotope tracing experiments. Below are protocols for key experimental stages.

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in 6-well plates at a density of approximately 2 x 10⁵ cells per well and incubate overnight to allow for adherence.

  • Media Preparation: Prepare culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the labeled condition, use a custom medium where standard L-serine is replaced with L-Serine-1-¹³C,¹⁵N at the same concentration.

  • Labeling: After overnight incubation, aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS). Add the respective unlabeled or L-Serine-1-¹³C,¹⁵N-containing medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 8, 24, 48 hours) to allow for the incorporation of the labeled serine into various metabolic pathways and achieve isotopic steady state. The optimal duration will depend on the specific pathways of interest.[1]

Metabolite Extraction
  • Quenching Metabolism: After the labeling period, rapidly aspirate the medium and wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites.

  • Extraction Solution: Add 1 mL of ice-cold 80% methanol (v/v) to each well to quench all enzymatic activity and extract intracellular metabolites.

  • Cell Scraping and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Mass Spectrometry Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap) coupled with a liquid chromatography system. Use a chromatography method optimized for the separation of polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Perform full scan analysis to detect all ions and targeted MS/MS analysis to confirm the identity of key metabolites.

  • Data Analysis: Process the raw data using specialized software (e.g., Xcalibur, El-Maven) to identify metabolites and determine the mass isotopologue distributions for each metabolite of interest. Correct for the natural abundance of stable isotopes.

Mandatory Visualizations

The following diagrams illustrate the key processes and pathways involved in a comparative metabolomics study using L-Serine-1-¹³C,¹⁵N.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Cell Seeding unlabeled Unlabeled L-Serine Medium seeding->unlabeled labeled L-Serine-1-13C,15N Medium seeding->labeled incubation Incubation unlabeled->incubation labeled->incubation quenching Quenching incubation->quenching extraction Extraction with 80% Methanol quenching->extraction collection Supernatant Collection extraction->collection drying Drying collection->drying lcms LC-MS/MS Analysis drying->lcms data_analysis Data Analysis & MID lcms->data_analysis

Caption: Experimental workflow for comparative metabolomics.

serine_metabolism serine L-Serine (¹³C₁, ¹⁵N₁) glycine Glycine (¹³C₁, ¹⁵N₁) serine->glycine SHMT cysteine Cysteine serine->cysteine phospholipids Phospholipids (Phosphatidylserine) serine->phospholipids sphingolipids Sphingolipids serine->sphingolipids glutathione Glutathione (GSH) (contains labeled Glycine) glycine->glutathione one_carbon One-Carbon Metabolism (Folate Cycle) glycine->one_carbon nucleotides Nucleotide Synthesis (Purines, Thymidylate) one_carbon->nucleotides

Caption: Metabolic fate of L-Serine.

By employing the methodologies and understanding the metabolic pathways outlined in this guide, researchers can gain valuable insights into the intricate metabolic reprogramming that occurs in various physiological and pathological states, ultimately aiding in the discovery of novel therapeutic targets and the development of more effective drugs.

References

A Guide to Statistical Methods for Analyzing L-Serine-1-13C,15N Enrichment Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of statistical methods for analyzing data from metabolic studies using L-Serine labeled with carbon-13 and nitrogen-15 (L-Serine-1-13C,15N). It is intended for researchers, scientists, and drug development professionals working in metabolic research and related fields. This document outlines common analytical approaches, presents data in a structured format, details a general experimental protocol, and includes a workflow diagram for clarity.

Comparison of Statistical Methods

The analysis of stable isotope enrichment data is crucial for understanding metabolic pathways and fluxes. Different statistical methods offer varying levels of insight into the metabolic fate of L-Serine. The choice of method depends on the specific research question, the experimental design, and the available analytical instrumentation.

Statistical Method Description Key Quantitative Data Output Advantages Limitations Relevant Software/Tools
Mass Isotopomer Distribution Analysis (MIDA) A technique that measures the relative abundances of different mass isotopomers in a product molecule to determine the isotopic enrichment of the precursor pool.[1]- Enrichment of the biosynthetic precursor pool (p)- Fraction of newly synthesized molecules (fractional synthesis)[1]- Provides the "true" precursor enrichment, even with complex precursor pools.[1]- Allows for the calculation of absolute synthesis rates when combined with decay kinetics.[1]- Requires the assumption of a steady state for the precursor pool during the labeling period.- Can be mathematically complex, especially for intricate metabolic networks.- Custom scripts in R or Python- Specialized software like ISODIST[2]
Metabolic Flux Analysis (MFA) A computational method that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions within a network.- Absolute or relative reaction fluxes (e.g., in nmol/min/mg protein)- Bidirectionality of reactions[3]- Provides a global view of cellular metabolism.- Can identify metabolic bottlenecks and rerouting in response to stimuli.- Requires a well-defined metabolic network model.- Can be computationally intensive and may result in multiple possible solutions.- INCA (Isotopomer Network Compartmental Analysis)- OpenMebius- mfapy[4]
Isotopologue Network Compartmental Analysis (INCA) A software package for 13C-MFA that performs isotopomer network modeling, simulation, and flux estimation.- Reaction fluxes and their confidence intervals- Goodness-of-fit statistics- User-friendly interface for MFA.- Can handle complex, non-stationary metabolic systems.- Requires a detailed understanding of the underlying metabolic network and labeling patterns.- INCA software
Bayesian Metabolic Flux Analysis (BMFA) A statistical framework for MFA that uses Bayesian inference to estimate flux distributions and their uncertainties.[3]- Probability distributions of metabolic fluxes- Statistical assessment of reaction bidirectionality[3]- Provides a rigorous quantification of uncertainty in flux estimates.- Can integrate prior knowledge into the analysis.[3]- Can be computationally expensive.- The choice of prior distributions can influence the results.- Custom implementations in R (e.g., using JAGS) or Python (e.g., using PyMC)

Experimental Protocol: A Generalized Workflow for L-Serine-1-13C,15N Enrichment Analysis

This protocol outlines the key steps for a typical stable isotope tracing experiment using L-Serine-1-13C,15N.

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest to a desired confluency or cell number.
  • Replace the standard culture medium with a medium containing L-Serine-1-13C,15N at a known concentration.
  • Incubate the cells for a predetermined time course to allow for the incorporation of the labeled serine into various metabolic pathways. Time points should be chosen to capture the kinetics of labeling.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
  • Add a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet protein and cell debris.
  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites if necessary to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

  • Analyze the samples using a high-resolution mass spectrometer, such as a GC-Orbitrap MS or a Liquid Chromatography-Mass Spectrometer (LC-MS).[5]
  • The instrument method should be optimized to detect and quantify the different isotopologues of serine and its downstream metabolites.

5. Data Processing and Statistical Analysis:

  • Process the raw mass spectrometry data to identify and quantify the mass isotopomers of serine and other relevant metabolites.
  • Correct for the natural abundance of stable isotopes.
  • Apply one of the statistical methods described in the table above to calculate isotopic enrichment, fractional synthesis, or metabolic fluxes. Software packages like the "isoverse" collection in R can be useful for data processing.[6]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from experimental setup to data analysis in a typical L-Serine-1-13C,15N enrichment study.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture B Isotope Labeling (L-Serine-1-13C,15N) A->B C Metabolite Extraction B->C D Sample Preparation (Derivatization) C->D E Mass Spectrometry (e.g., GC-MS, LC-MS) D->E Sample Injection F Raw Data Processing (Peak Integration, Isotope Correction) E->F G Statistical Analysis (MIDA, MFA, etc.) F->G H Quantitative Results (Fluxes, Enrichment) G->H

Caption: Workflow for L-Serine stable isotope tracing experiments.

References

Safety Operating Guide

Proper Disposal of L-Serine-1-13C,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides clear, procedural guidance for the safe and compliant disposal of L-Serine-1-13C,15N, a non-radioactive, isotopically labeled amino acid. By adhering to these protocols, laboratories can ensure the safety of their personnel and maintain regulatory compliance.

L-Serine, in its natural and isotopically labeled forms, is a non-essential amino acid that is not classified as a hazardous substance.[1][2] The stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are non-radioactive, and therefore, L-Serine-1-¹³C,¹⁵N does not require special handling or disposal procedures associated with radioactive materials.[3][] The disposal process should align with standard laboratory practices for non-hazardous chemical waste, in accordance with local, state, and federal regulations.

Disposal Protocol Summary

The following table outlines the key steps and considerations for the proper disposal of L-Serine-1-¹³C,¹⁵N.

StepActionKey Considerations
1. Assessment Confirm the material is L-Serine-1-¹³C,¹⁵N and is not mixed with any hazardous substances.If contaminated with hazardous materials, the mixture must be treated as hazardous waste.
2. Containerization Place the waste in a clearly labeled, sealed, and non-reactive container.Use the original container if possible, or a new, clean container compatible with chemical waste.
3. Labeling Label the container as "Non-Hazardous Chemical Waste" and identify the contents ("L-Serine-1-¹³C,¹⁵N").Clear and accurate labeling is crucial for proper waste segregation and disposal by your institution's waste management personnel.
4. Segregation Store the waste container separately from hazardous materials.Proper segregation prevents cross-contamination and ensures correct disposal pathways.[1][2][5]
5. Institutional Procedures Follow your institution's specific guidelines for non-hazardous chemical waste disposal.This may involve placing the container in a designated collection area for routine pickup.
6. Documentation Maintain a record of the disposal in your laboratory's chemical inventory or waste log.Proper documentation is essential for regulatory compliance and laboratory safety audits.

Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step guide for the disposal of L-Serine-1-¹³C,¹⁵N from a laboratory setting.

Materials:

  • Waste L-Serine-1-¹³C,¹⁵N (solid or in solution)

  • Appropriate waste container (e.g., screw-cap polypropylene bottle)

  • Waste label

  • Permanent marker

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Prepare the Waste Container:

    • Select a clean, dry, and chemically compatible container with a secure lid.

    • If the original container is not available or suitable, a new container should be used.

  • Transfer the Waste:

    • Solid Waste: Carefully transfer the solid L-Serine-1-¹³C,¹⁵N into the designated waste container.

    • Aqueous Solutions: Pour the L-Serine-1-¹³C,¹⁵N solution into the waste container. Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department. While L-Serine is not considered environmentally hazardous, some institutions have strict policies against the drain disposal of any laboratory chemicals.

  • Label the Container:

    • Affix a waste label to the container.

    • Using a permanent marker, clearly write the following information on the label:

      • "Non-Hazardous Waste"

      • "L-Serine-1-¹³C,¹⁵N"

      • Approximate quantity

      • Date of disposal

      • Your name and laboratory information

  • Secure and Store the Container:

    • Tightly seal the lid of the waste container.

    • Store the container in a designated waste accumulation area within your laboratory, away from incompatible chemicals.

  • Arrange for Disposal:

    • Follow your institution's established procedures for the collection of non-hazardous chemical waste. This may involve submitting an online pickup request or moving the container to a central collection point.

  • Update Laboratory Records:

    • Record the disposal of the L-Serine-1-¹³C,¹⁵N in your lab's chemical inventory system or waste disposal log.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of L-Serine-1-¹³C,¹⁵N.

Disposal Workflow for L-Serine-1-13C,15N start Start: L-Serine-1-13C,15N Waste Generated is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated non_hazardous_path Dispose as Non-Hazardous Chemical Waste is_contaminated->non_hazardous_path No hazardous_path Dispose as Hazardous Chemical Waste is_contaminated->hazardous_path Yes containerize Place in a labeled, sealed, compatible container non_hazardous_path->containerize hazardous_path->containerize segregate Segregate from hazardous waste containerize->segregate follow_institutional_procedures Follow institutional guidelines for non-hazardous waste pickup segregate->follow_institutional_procedures document Document disposal in lab records follow_institutional_procedures->document end End: Waste Properly Disposed document->end

References

Essential Safety and Logistical Information for Handling L-Serine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Serine-1-13C,15N. The following procedures are designed to ensure the integrity of the product and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

While L-Serine is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to protect both the researcher and the integrity of the stable isotope-labeled compound.[1][2]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust feature side protection to safeguard against splashes and airborne particles.[1]
Hand Protection Disposable GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves before each use and change them frequently to prevent contamination.[1][3][4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a ventilated enclosure to avoid inhalation of dust.[5]

Operational Plan

This section outlines the procedural steps for the safe and effective handling of L-Serine-1-13C,15N, from receiving to storage and use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, concentration, date received, and any hazard warnings.[6]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] The container should be tightly sealed to prevent moisture absorption.[5] For long-term stability, refrigeration may be recommended; always consult the manufacturer's specific instructions.

Handling and Experimental Use
  • Designated Area: Conduct all handling of L-Serine-1-13C,15N in a designated clean area to minimize the risk of cross-contamination.[4]

  • Use of Equipment: Utilize sterilized and dedicated equipment (spatulas, weigh boats, etc.) for handling the compound to maintain its isotopic purity.[4]

  • Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, clean it up promptly.[3] For a dry spill, gently sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material and place it in a suitable container for disposal.

Disposal Plan

Proper disposal of L-Serine-1-13C,15N and its containers is crucial to maintain a safe and compliant laboratory environment.

  • Waste Classification: L-Serine is not classified as a hazardous waste. Dispose of the material as you would a non-hazardous substance, in accordance with all applicable national, state, and local regulations.[8]

  • Unused Product: For disposal of surplus or non-recyclable solutions, consult with a licensed professional waste disposal service.[9] Do not empty into drains.[1]

  • Contaminated Containers: Handle contaminated packages and containers in the same way as the substance itself.[1] Completely emptied packages can be recycled.[1]

Workflow for Handling and Disposal

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal A Receive & Inspect Package B Verify Label Information A->B C Store in Cool, Dry, Ventilated Area B->C D Wear Appropriate PPE C->D Begin Experiment E Handle in Designated Clean Area D->E F Use Sterilized Equipment E->F G Weigh in Ventilated Enclosure F->G H Prepare Solution G->H I Treat as Non-Hazardous Waste H->I Post-Experiment J Consult Local Regulations I->J L Handle Contaminated Containers as Product I->L K Dispose of via Licensed Service J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.